Nonylbenzene-PEG8-OH
Description
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRRHYTDCWGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872586 | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41506-14-3, 27177-05-5 | |
| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Nonylbenzene-PEG8-OH, a polyethylene glycol (PEG)-based linker molecule. Primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics and offers insights into its role in facilitating targeted protein degradation. The guide includes hypothesized experimental protocols for its synthesis and characterization, alongside a representative workflow for its application in a PROTAC-based drug development context. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to aid in comprehension and practical application.
Introduction
This compound, a member of the nonylphenol ethoxylate family, is a heterobifunctional molecule characterized by a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain of eight repeating units, terminating in a hydroxyl group. This amphipathic nature makes it a useful surfactant and, more significantly in the pharmaceutical sciences, an effective linker in the design of PROTACs.[1]
PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] PEG-based linkers, such as this compound, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility to the PROTAC molecule.[3][5]
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental chemical properties to its practical application in the synthesis and evaluation of PROTACs.
Chemical Properties and Structure
This compound is structurally defined by a nonylphenyl group attached to an octaethylene glycol chain. The nonyl group is typically a branched isomer.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41506-14-3 | [1] |
| Molecular Formula | C₃₁H₅₆O₉ | [1] |
| Molecular Weight | 572.77 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [6][7] |
| Solubility | Moderately soluble in water, soluble in alcohols | [8] |
| SMILES | CCCCCCCCCc1ccc(OCCOCCOCCOCCOCCOCCOCCOCCO)cc1 | [1] |
Table 2: Predicted Physicochemical Properties of Nonylphenol Ethoxylates with Varying PEG Chain Lengths
| Compound Name | Average PEG Units (n) | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |
| Nonylphenol Ethoxylate | 4 | ~396 | ~1.04 |
| Nonylphenol Ethoxylate | 9 | ~616 | ~1.06 |
| This compound | 8 | 572.77 | ~1.05 (estimated) |
Note: The density for this compound is an estimation based on the trend observed for nonylphenol ethoxylates.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the ethoxylation of nonylphenol. The following is a representative protocol based on general methods for preparing polyethylene glycol ethers.
Materials:
-
4-Nonylphenol
-
Ethylene oxide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Inert solvent (e.g., toluene or xylene)
-
Nitrogen gas
-
Hydrochloric acid (for neutralization)
-
Diatomaceous earth (for filtration)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an ethylene oxide inlet is charged with 4-nonylphenol and the catalyst (e.g., 0.1-0.5% by weight of nonylphenol).
-
Inerting and Dehydration: The reactor is purged with nitrogen gas to remove air and moisture. The mixture is then heated to 110-130°C under vacuum to remove any residual water.
-
Ethoxylation: The reactor is pressurized with nitrogen, and the temperature is raised to the reaction temperature, typically between 130-160°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired pressure (e.g., 0.2-0.6 MPa). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to nonylphenol is adjusted to achieve the desired average of eight ethylene oxide units.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in the concentration of the starting nonylphenol using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination and Neutralization: Once the desired degree of ethoxylation is achieved, the reactor is cooled, and the excess ethylene oxide is vented. The alkaline catalyst is neutralized by the addition of an acid, such as hydrochloric acid, to a pH of 6-7.
-
Purification: The resulting salt is removed by filtration, often with the aid of a filter agent like diatomaceous earth. The final product, this compound, is then obtained. Further purification, if necessary, can be performed using column chromatography.
Characterization
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the nonylphenyl group (typically in the range of 6.8-7.2 ppm). A large, broad signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals for the aliphatic protons of the nonyl chain (typically in the range of 0.8-1.6 ppm). Signals for the terminal -CH₂-OH group. |
| ¹³C NMR | Aromatic carbon signals for the nonylphenyl group. A prominent signal for the carbons of the polyethylene glycol chain (around 70 ppm). Aliphatic carbon signals for the nonyl chain. |
| FTIR (Infrared Spectroscopy) | A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching peaks around 1500-1600 cm⁻¹. A strong C-O-C ether stretching band around 1100 cm⁻¹.[9][10] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (572.77 g/mol ). A characteristic fragmentation pattern showing the loss of ethylene oxide units. |
Application in PROTAC Drug Development
This compound serves as a flexible linker in the construction of PROTACs. Its primary role is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.
Representative Experimental Workflow for PROTAC Evaluation
The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized PROTAC that incorporates a this compound linker. This example focuses on the degradation of the Androgen Receptor (AR), a target in prostate cancer, inspired by the mechanism of drugs like Bavdegalutamide (ARV-110).[11][12]
Caption: A representative experimental workflow for the evaluation of a PROTAC.
Detailed Methodologies for Key Experiments:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from the dose-response curve.
-
-
Cell Viability Assay: To assess the functional consequence of target protein degradation, a cell viability assay (e.g., MTS or CellTiter-Glo) is performed. Cells are treated with the PROTAC for an extended period (e.g., 72 hours), and cell viability is measured according to the manufacturer's protocol.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic moieties, along with the flexibility of the PEG chain, provides a versatile platform for linker design. While specific, publicly available experimental data for this compound is limited, this guide offers a robust framework based on the properties of related compounds and established methodologies. The provided protocols and workflows serve as a practical starting point for the synthesis, characterization, and application of this compound in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Polyethylene glycol mono(4-nonylphenyl) ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonylphenol - Wikipedia [en.wikipedia.org]
- 9. UV-VIS and FTIR spectroscopic analyses of inclusion complexes of nonylphenol and nonylphenol ethoxylate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Nonylbenzene-PEG8-OH, a polyethylene glycol (PEG)-based linker molecule. Primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics and offers insights into its role in facilitating targeted protein degradation. The guide includes hypothesized experimental protocols for its synthesis and characterization, alongside a representative workflow for its application in a PROTAC-based drug development context. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to aid in comprehension and practical application.
Introduction
This compound, a member of the nonylphenol ethoxylate family, is a heterobifunctional molecule characterized by a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain of eight repeating units, terminating in a hydroxyl group. This amphipathic nature makes it a useful surfactant and, more significantly in the pharmaceutical sciences, an effective linker in the design of PROTACs.[1]
PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] PEG-based linkers, such as this compound, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility to the PROTAC molecule.[3][5]
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental chemical properties to its practical application in the synthesis and evaluation of PROTACs.
Chemical Properties and Structure
This compound is structurally defined by a nonylphenyl group attached to an octaethylene glycol chain. The nonyl group is typically a branched isomer.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41506-14-3 | [1] |
| Molecular Formula | C₃₁H₅₆O₉ | [1] |
| Molecular Weight | 572.77 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [6][7] |
| Solubility | Moderately soluble in water, soluble in alcohols | [8] |
| SMILES | CCCCCCCCCc1ccc(OCCOCCOCCOCCOCCOCCOCCOCCO)cc1 | [1] |
Table 2: Predicted Physicochemical Properties of Nonylphenol Ethoxylates with Varying PEG Chain Lengths
| Compound Name | Average PEG Units (n) | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |
| Nonylphenol Ethoxylate | 4 | ~396 | ~1.04 |
| Nonylphenol Ethoxylate | 9 | ~616 | ~1.06 |
| This compound | 8 | 572.77 | ~1.05 (estimated) |
Note: The density for this compound is an estimation based on the trend observed for nonylphenol ethoxylates.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the ethoxylation of nonylphenol. The following is a representative protocol based on general methods for preparing polyethylene glycol ethers.
Materials:
-
4-Nonylphenol
-
Ethylene oxide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Inert solvent (e.g., toluene or xylene)
-
Nitrogen gas
-
Hydrochloric acid (for neutralization)
-
Diatomaceous earth (for filtration)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an ethylene oxide inlet is charged with 4-nonylphenol and the catalyst (e.g., 0.1-0.5% by weight of nonylphenol).
-
Inerting and Dehydration: The reactor is purged with nitrogen gas to remove air and moisture. The mixture is then heated to 110-130°C under vacuum to remove any residual water.
-
Ethoxylation: The reactor is pressurized with nitrogen, and the temperature is raised to the reaction temperature, typically between 130-160°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired pressure (e.g., 0.2-0.6 MPa). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to nonylphenol is adjusted to achieve the desired average of eight ethylene oxide units.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in the concentration of the starting nonylphenol using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination and Neutralization: Once the desired degree of ethoxylation is achieved, the reactor is cooled, and the excess ethylene oxide is vented. The alkaline catalyst is neutralized by the addition of an acid, such as hydrochloric acid, to a pH of 6-7.
-
Purification: The resulting salt is removed by filtration, often with the aid of a filter agent like diatomaceous earth. The final product, this compound, is then obtained. Further purification, if necessary, can be performed using column chromatography.
Characterization
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the nonylphenyl group (typically in the range of 6.8-7.2 ppm). A large, broad signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals for the aliphatic protons of the nonyl chain (typically in the range of 0.8-1.6 ppm). Signals for the terminal -CH₂-OH group. |
| ¹³C NMR | Aromatic carbon signals for the nonylphenyl group. A prominent signal for the carbons of the polyethylene glycol chain (around 70 ppm). Aliphatic carbon signals for the nonyl chain. |
| FTIR (Infrared Spectroscopy) | A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching peaks around 1500-1600 cm⁻¹. A strong C-O-C ether stretching band around 1100 cm⁻¹.[9][10] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (572.77 g/mol ). A characteristic fragmentation pattern showing the loss of ethylene oxide units. |
Application in PROTAC Drug Development
This compound serves as a flexible linker in the construction of PROTACs. Its primary role is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.
Representative Experimental Workflow for PROTAC Evaluation
The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized PROTAC that incorporates a this compound linker. This example focuses on the degradation of the Androgen Receptor (AR), a target in prostate cancer, inspired by the mechanism of drugs like Bavdegalutamide (ARV-110).[11][12]
Caption: A representative experimental workflow for the evaluation of a PROTAC.
Detailed Methodologies for Key Experiments:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from the dose-response curve.
-
-
Cell Viability Assay: To assess the functional consequence of target protein degradation, a cell viability assay (e.g., MTS or CellTiter-Glo) is performed. Cells are treated with the PROTAC for an extended period (e.g., 72 hours), and cell viability is measured according to the manufacturer's protocol.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic moieties, along with the flexibility of the PEG chain, provides a versatile platform for linker design. While specific, publicly available experimental data for this compound is limited, this guide offers a robust framework based on the properties of related compounds and established methodologies. The provided protocols and workflows serve as a practical starting point for the synthesis, characterization, and application of this compound in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Polyethylene glycol mono(4-nonylphenyl) ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonylphenol - Wikipedia [en.wikipedia.org]
- 9. UV-VIS and FTIR spectroscopic analyses of inclusion complexes of nonylphenol and nonylphenol ethoxylate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Nonylbenzene-PEG8-OH
This technical guide provides a comprehensive overview of the synthesis and characterization methods for Nonylbenzene-PEG8-OH, a nonionic surfactant and a prominent PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and industrial chemistry.
Introduction
This compound, also known as nonylphenol octaethylene glycol ether, is a molecule of significant interest due to its amphipathic nature, arising from a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain. This structure imparts surfactant and emulsifying properties, leading to its use in various industrial and commercial applications, including detergents, paints, pesticides, and personal care products. In the realm of pharmaceutical sciences, its utility as a flexible linker in the design of PROTACs is of particular importance. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This guide will detail the synthetic routes to this compound and the analytical techniques employed for its characterization.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the hydrophobic anchor, p-nonylphenol, followed by the attachment of the hydrophilic octaethylene glycol chain.
Step 1: Synthesis of p-Nonylphenol
The industrial synthesis of nonylphenol is generally achieved through the Friedel-Crafts alkylation of phenol with nonene, using an acid catalyst.[2][3] This process typically yields a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring and exhibiting different branching patterns. The para-substituted isomer, p-nonylphenol, is the most common.
Experimental Protocol: Synthesis of p-Nonylphenol
A representative laboratory-scale synthesis of p-nonylphenol is described below:
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add phenol and a catalytic amount of a Lewis acid (e.g., Amberlyst-15 resin or a basic ionic liquid).
-
Reaction Execution: Heat the mixture to 70-100°C with stirring. Add nonene dropwise to the reaction mixture over a period of 2-6 hours.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring at a constant temperature for an additional 1-3 hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product is then purified. If an ionic liquid is used as a catalyst, it can be solidified by cooling and separated. The excess phenol is removed by distillation, and the final product is purified by vacuum distillation or column chromatography to isolate the p-nonylphenol isomer.
| Parameter | Value | Reference |
| Phenol to Nonene Ratio (mass) | 0.5-2.5 : 1 | [4] |
| Catalyst Loading (mass ratio to nonene) | 0.005-0.03 | [4] |
| Reaction Temperature | 45-85 °C | [4] |
| Reaction Time | 3-9 hours | [4] |
| Nonene Conversion | Up to 91% | [4] |
| Nonylphenol Yield | Up to 87% | [4] |
Step 2: Ethoxylation of p-Nonylphenol to Yield this compound
Two primary methods can be employed for the ethoxylation of p-nonylphenol: direct ethoxylation with ethylene oxide or a Williamson ether synthesis with a pre-formed octaethylene glycol derivative.
This industrial method involves the reaction of p-nonylphenol with ethylene oxide in the presence of a basic catalyst.[3][5] This process typically results in a polydisperse product with a distribution of PEG chain lengths.
Experimental Protocol: Direct Ethoxylation of p-Nonylphenol
-
Reaction Setup: In a high-pressure stainless steel reactor equipped with a stirrer, thermometer, and pressure gauge, add p-nonylphenol and a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Execution: Heat the mixture under pressure and introduce a controlled amount of ethylene oxide. The number of equivalents of ethylene oxide will determine the average length of the PEG chain. For this compound, approximately 8 equivalents of ethylene oxide would be used.
-
Reaction Monitoring and Work-up: The reaction is typically monitored by pressure changes. After the reaction is complete, the catalyst is neutralized with an acid (e.g., lactic acid or acetic acid).
-
Purification: The resulting product is a mixture of ethoxylates with varying PEG chain lengths. Purification to obtain a monodisperse product can be challenging and may require preparative chromatography.
For laboratory-scale synthesis requiring a monodisperse product, the Williamson ether synthesis is a more suitable method.[6] This involves the reaction of the p-nonylphenoxide with a suitable octaethylene glycol derivative containing a good leaving group.
Experimental Protocol: Williamson Ether Synthesis
-
Formation of p-Nonylphenoxide: Dissolve p-nonylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and add a strong base (e.g., sodium hydride, NaH) to deprotonate the phenol and form the sodium p-nonylphenoxide.
-
Reaction with Octaethylene Glycol Derivative: To the solution of the p-nonylphenoxide, add a solution of an octaethylene glycol derivative with a leaving group, such as octaethylene glycol monotosylate (TsO-(CH₂CH₂)₈-OH).
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC. Once the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis pathway of this compound.
Characterization Methods
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound to confirm its structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: Proton NMR is used to confirm the presence of the nonylphenyl and PEG moieties and to determine the average number of ethylene oxide units. The integration ratio of the aromatic protons of the phenyl ring to the protons of the ethylene oxide units can provide the degree of ethoxylation.[1]
-
¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule, confirming the presence of all expected carbon environments in the nonyl group, the aromatic ring, and the PEG chain.[7][8]
| Proton Type | Expected Chemical Shift (ppm) |
| Alkyl protons (nonyl chain) | 0.5 - 1.6 |
| Methylene protons adjacent to oxygen (PEG chain) | 3.4 - 3.8 |
| Methylene protons adjacent to aromatic ring | 2.5 - 2.7 |
| Aromatic protons | 6.7 - 7.2 |
| Terminal hydroxyl proton (PEG chain) | Variable (depends on solvent and concentration) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-O-C stretch (ether) | 1050 - 1150 |
| C=C stretch (aromatic) | 1450 - 1600 |
An FTIR spectrum of p-nonylphenol would show a strong, broad O-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches. Upon ethoxylation, the most significant change would be the appearance of a very strong C-O-C ether stretch.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to confirm the molecular formula of this compound. Electrospray ionization (ESI) is a commonly used technique for PEG-containing molecules. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
| Parameter | Value |
| Molecular Formula | C₃₁H₅₆O₉ |
| Molecular Weight | 572.77 g/mol |
| Expected [M+H]⁺ (m/z) | 573.78 |
| Expected [M+Na]⁺ (m/z) | 595.76 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from starting materials and byproducts. Both normal-phase and reverse-phase HPLC can be employed. The choice of column and mobile phase will depend on the polarity of the compound and the impurities to be separated.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 275 nm).
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the primary synthesis routes and characterization methodologies for this compound. The two-step synthesis, involving the alkylation of phenol followed by ethoxylation, provides a versatile approach to this molecule. For high purity and monodispersity, a Williamson ether synthesis is the preferred laboratory method for the ethoxylation step. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is necessary to fully characterize the final product and ensure its suitability for its intended application, whether in industrial formulations or as a critical component in advanced biomedical research such as PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 4. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nonylphenol diethoxylate | C19H32O3 | CID 24773 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Nonylbenzene-PEG8-OH
This technical guide provides a comprehensive overview of the synthesis and characterization methods for Nonylbenzene-PEG8-OH, a nonionic surfactant and a prominent PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and industrial chemistry.
Introduction
This compound, also known as nonylphenol octaethylene glycol ether, is a molecule of significant interest due to its amphipathic nature, arising from a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain. This structure imparts surfactant and emulsifying properties, leading to its use in various industrial and commercial applications, including detergents, paints, pesticides, and personal care products. In the realm of pharmaceutical sciences, its utility as a flexible linker in the design of PROTACs is of particular importance. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This guide will detail the synthetic routes to this compound and the analytical techniques employed for its characterization.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the hydrophobic anchor, p-nonylphenol, followed by the attachment of the hydrophilic octaethylene glycol chain.
Step 1: Synthesis of p-Nonylphenol
The industrial synthesis of nonylphenol is generally achieved through the Friedel-Crafts alkylation of phenol with nonene, using an acid catalyst.[2][3] This process typically yields a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring and exhibiting different branching patterns. The para-substituted isomer, p-nonylphenol, is the most common.
Experimental Protocol: Synthesis of p-Nonylphenol
A representative laboratory-scale synthesis of p-nonylphenol is described below:
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add phenol and a catalytic amount of a Lewis acid (e.g., Amberlyst-15 resin or a basic ionic liquid).
-
Reaction Execution: Heat the mixture to 70-100°C with stirring. Add nonene dropwise to the reaction mixture over a period of 2-6 hours.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring at a constant temperature for an additional 1-3 hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product is then purified. If an ionic liquid is used as a catalyst, it can be solidified by cooling and separated. The excess phenol is removed by distillation, and the final product is purified by vacuum distillation or column chromatography to isolate the p-nonylphenol isomer.
| Parameter | Value | Reference |
| Phenol to Nonene Ratio (mass) | 0.5-2.5 : 1 | [4] |
| Catalyst Loading (mass ratio to nonene) | 0.005-0.03 | [4] |
| Reaction Temperature | 45-85 °C | [4] |
| Reaction Time | 3-9 hours | [4] |
| Nonene Conversion | Up to 91% | [4] |
| Nonylphenol Yield | Up to 87% | [4] |
Step 2: Ethoxylation of p-Nonylphenol to Yield this compound
Two primary methods can be employed for the ethoxylation of p-nonylphenol: direct ethoxylation with ethylene oxide or a Williamson ether synthesis with a pre-formed octaethylene glycol derivative.
This industrial method involves the reaction of p-nonylphenol with ethylene oxide in the presence of a basic catalyst.[3][5] This process typically results in a polydisperse product with a distribution of PEG chain lengths.
Experimental Protocol: Direct Ethoxylation of p-Nonylphenol
-
Reaction Setup: In a high-pressure stainless steel reactor equipped with a stirrer, thermometer, and pressure gauge, add p-nonylphenol and a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Execution: Heat the mixture under pressure and introduce a controlled amount of ethylene oxide. The number of equivalents of ethylene oxide will determine the average length of the PEG chain. For this compound, approximately 8 equivalents of ethylene oxide would be used.
-
Reaction Monitoring and Work-up: The reaction is typically monitored by pressure changes. After the reaction is complete, the catalyst is neutralized with an acid (e.g., lactic acid or acetic acid).
-
Purification: The resulting product is a mixture of ethoxylates with varying PEG chain lengths. Purification to obtain a monodisperse product can be challenging and may require preparative chromatography.
For laboratory-scale synthesis requiring a monodisperse product, the Williamson ether synthesis is a more suitable method.[6] This involves the reaction of the p-nonylphenoxide with a suitable octaethylene glycol derivative containing a good leaving group.
Experimental Protocol: Williamson Ether Synthesis
-
Formation of p-Nonylphenoxide: Dissolve p-nonylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and add a strong base (e.g., sodium hydride, NaH) to deprotonate the phenol and form the sodium p-nonylphenoxide.
-
Reaction with Octaethylene Glycol Derivative: To the solution of the p-nonylphenoxide, add a solution of an octaethylene glycol derivative with a leaving group, such as octaethylene glycol monotosylate (TsO-(CH₂CH₂)₈-OH).
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC. Once the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis pathway of this compound.
Characterization Methods
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound to confirm its structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: Proton NMR is used to confirm the presence of the nonylphenyl and PEG moieties and to determine the average number of ethylene oxide units. The integration ratio of the aromatic protons of the phenyl ring to the protons of the ethylene oxide units can provide the degree of ethoxylation.[1]
-
¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule, confirming the presence of all expected carbon environments in the nonyl group, the aromatic ring, and the PEG chain.[7][8]
| Proton Type | Expected Chemical Shift (ppm) |
| Alkyl protons (nonyl chain) | 0.5 - 1.6 |
| Methylene protons adjacent to oxygen (PEG chain) | 3.4 - 3.8 |
| Methylene protons adjacent to aromatic ring | 2.5 - 2.7 |
| Aromatic protons | 6.7 - 7.2 |
| Terminal hydroxyl proton (PEG chain) | Variable (depends on solvent and concentration) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-O-C stretch (ether) | 1050 - 1150 |
| C=C stretch (aromatic) | 1450 - 1600 |
An FTIR spectrum of p-nonylphenol would show a strong, broad O-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches. Upon ethoxylation, the most significant change would be the appearance of a very strong C-O-C ether stretch.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to confirm the molecular formula of this compound. Electrospray ionization (ESI) is a commonly used technique for PEG-containing molecules. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
| Parameter | Value |
| Molecular Formula | C₃₁H₅₆O₉ |
| Molecular Weight | 572.77 g/mol |
| Expected [M+H]⁺ (m/z) | 573.78 |
| Expected [M+Na]⁺ (m/z) | 595.76 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from starting materials and byproducts. Both normal-phase and reverse-phase HPLC can be employed. The choice of column and mobile phase will depend on the polarity of the compound and the impurities to be separated.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 275 nm).
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the primary synthesis routes and characterization methodologies for this compound. The two-step synthesis, involving the alkylation of phenol followed by ethoxylation, provides a versatile approach to this molecule. For high purity and monodispersity, a Williamson ether synthesis is the preferred laboratory method for the ethoxylation step. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is necessary to fully characterize the final product and ensure its suitability for its intended application, whether in industrial formulations or as a critical component in advanced biomedical research such as PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 4. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nonylphenol diethoxylate | C19H32O3 | CID 24773 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Nonylbenzene-PEG8-OH in PROTACs: A Technical Guide to Its Putative Mechanism of Action
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific details regarding a Proteolysis Targeting Chimera (PROTAC) synthesized using the precise linker Nonylbenzene-PEG8-OH. Consequently, this technical guide outlines the putative mechanism of action, experimental evaluation, and key characteristics of a hypothetical PROTAC employing this linker, based on established principles of PROTAC technology and the known properties of polyethylene glycol (PEG) linkers.
Introduction to PROTACs and the Significance of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The this compound linker belongs to the class of polyethylene glycol (PEG) linkers, which are widely used in PROTAC design for their favorable physicochemical properties.
The Putative Mechanism of Action of a this compound-Containing PROTAC
A PROTAC incorporating the this compound linker is anticipated to follow the canonical PROTAC mechanism of action. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Cellular Entry: The PROTAC, possessing a degree of lipophilicity from the nonylbenzene group and hydrophilicity from the PEG8 chain, would first need to permeate the cell membrane to reach its intracellular targets.
-
Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ubiquitin ligase, forming binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a productive ternary complex where the PROTAC simultaneously engages both the POI and the E3 ligase. The flexible PEG8 chain of the this compound linker would play a pivotal role in enabling the optimal orientation and proximity of the two proteins.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
Signaling Pathway Diagram
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Quantitative Data for a Hypothetical PROTAC (Illustrative)
The following tables present hypothetical yet realistic quantitative data for a PROTAC named "Hypothetac-NP8," which utilizes the this compound linker. This data illustrates the typical parameters evaluated for a PROTAC.
Table 1: Biophysical and Biochemical Parameters of Hypothetac-NP8
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| to Target Protein (POI) | 50 nM | Dissociation constant for the binding of Hypothetac-NP8 to the target protein. |
| to E3 Ligase | 150 nM | Dissociation constant for the binding of Hypothetac-NP8 to the E3 ligase. |
| Ternary Complex Cooperativity (α) | 2.5 | A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other to the PROTAC. |
Table 2: Cellular Activity of Hypothetac-NP8
| Parameter | Value | Description |
| Degradation Potency (DC50) | 25 nM | The concentration of Hypothetac-NP8 required to degrade 50% of the target protein in cells after a defined time (e.g., 24 hours). |
| Maximum Degradation (Dmax) | >95% | The maximum percentage of target protein degradation achieved at saturating concentrations of Hypothetac-NP8. |
| Time to 50% Degradation (T1/2) | 4 hours | The time required to achieve 50% degradation of the target protein at a specific concentration of Hypothetac-NP8. |
| Cellular Viability (IC50) | >10 µM | The concentration of Hypothetac-NP8 that inhibits 50% of cell growth, indicating its general cytotoxicity. A high value is desirable. |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize a PROTAC like Hypothetac-NP8.
Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To measure the binding affinity of the PROTAC to its target protein and E3 ligase and to determine the ternary complex cooperativity.
Methodology:
-
Reagents: Fluorescently labeled ligand for the target protein, purified recombinant target protein, purified recombinant E3 ligase complex, and the PROTAC.
-
Binary Binding Assays:
-
A constant concentration of the fluorescently labeled ligand and the target protein are incubated with increasing concentrations of the PROTAC.
-
Fluorescence polarization is measured at each concentration.
-
The data is fitted to a competitive binding model to determine the Kd of the PROTAC for the target protein.
-
A similar assay is performed with a fluorescently labeled ligand for the E3 ligase to determine the Kd for the E3 ligase.
-
-
Ternary Complex Cooperativity Assay:
-
A constant concentration of the fluorescently labeled ligand and the target protein are incubated with a fixed, saturating concentration of the E3 ligase and increasing concentrations of the PROTAC.
-
Fluorescence polarization is measured.
-
The resulting binding curve is compared to the binary binding curve to calculate the cooperativity factor (α).
-
Western Blotting for Target Protein Degradation
Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Conclusion
The this compound linker represents a valuable component in the PROTAC design toolkit. While specific data for a PROTAC utilizing this linker is not yet in the public domain, its PEG8 structure is expected to confer favorable properties such as improved solubility and the necessary flexibility to facilitate the formation of a productive ternary complex. The nonylbenzene moiety may contribute to cellular permeability. The systematic evaluation of any PROTAC synthesized with this linker, following the experimental protocols outlined above, would be essential to fully elucidate its therapeutic potential. As the field of targeted protein degradation continues to expand, the detailed characterization of novel linkers like this compound will be crucial for the rational design of next-generation protein degraders.
The Role of Nonylbenzene-PEG8-OH in PROTACs: A Technical Guide to Its Putative Mechanism of Action
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific details regarding a Proteolysis Targeting Chimera (PROTAC) synthesized using the precise linker Nonylbenzene-PEG8-OH. Consequently, this technical guide outlines the putative mechanism of action, experimental evaluation, and key characteristics of a hypothetical PROTAC employing this linker, based on established principles of PROTAC technology and the known properties of polyethylene glycol (PEG) linkers.
Introduction to PROTACs and the Significance of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The this compound linker belongs to the class of polyethylene glycol (PEG) linkers, which are widely used in PROTAC design for their favorable physicochemical properties.
The Putative Mechanism of Action of a this compound-Containing PROTAC
A PROTAC incorporating the this compound linker is anticipated to follow the canonical PROTAC mechanism of action. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Cellular Entry: The PROTAC, possessing a degree of lipophilicity from the nonylbenzene group and hydrophilicity from the PEG8 chain, would first need to permeate the cell membrane to reach its intracellular targets.
-
Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ubiquitin ligase, forming binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a productive ternary complex where the PROTAC simultaneously engages both the POI and the E3 ligase. The flexible PEG8 chain of the this compound linker would play a pivotal role in enabling the optimal orientation and proximity of the two proteins.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
Signaling Pathway Diagram
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Quantitative Data for a Hypothetical PROTAC (Illustrative)
The following tables present hypothetical yet realistic quantitative data for a PROTAC named "Hypothetac-NP8," which utilizes the this compound linker. This data illustrates the typical parameters evaluated for a PROTAC.
Table 1: Biophysical and Biochemical Parameters of Hypothetac-NP8
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| to Target Protein (POI) | 50 nM | Dissociation constant for the binding of Hypothetac-NP8 to the target protein. |
| to E3 Ligase | 150 nM | Dissociation constant for the binding of Hypothetac-NP8 to the E3 ligase. |
| Ternary Complex Cooperativity (α) | 2.5 | A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other to the PROTAC. |
Table 2: Cellular Activity of Hypothetac-NP8
| Parameter | Value | Description |
| Degradation Potency (DC50) | 25 nM | The concentration of Hypothetac-NP8 required to degrade 50% of the target protein in cells after a defined time (e.g., 24 hours). |
| Maximum Degradation (Dmax) | >95% | The maximum percentage of target protein degradation achieved at saturating concentrations of Hypothetac-NP8. |
| Time to 50% Degradation (T1/2) | 4 hours | The time required to achieve 50% degradation of the target protein at a specific concentration of Hypothetac-NP8. |
| Cellular Viability (IC50) | >10 µM | The concentration of Hypothetac-NP8 that inhibits 50% of cell growth, indicating its general cytotoxicity. A high value is desirable. |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize a PROTAC like Hypothetac-NP8.
Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To measure the binding affinity of the PROTAC to its target protein and E3 ligase and to determine the ternary complex cooperativity.
Methodology:
-
Reagents: Fluorescently labeled ligand for the target protein, purified recombinant target protein, purified recombinant E3 ligase complex, and the PROTAC.
-
Binary Binding Assays:
-
A constant concentration of the fluorescently labeled ligand and the target protein are incubated with increasing concentrations of the PROTAC.
-
Fluorescence polarization is measured at each concentration.
-
The data is fitted to a competitive binding model to determine the Kd of the PROTAC for the target protein.
-
A similar assay is performed with a fluorescently labeled ligand for the E3 ligase to determine the Kd for the E3 ligase.
-
-
Ternary Complex Cooperativity Assay:
-
A constant concentration of the fluorescently labeled ligand and the target protein are incubated with a fixed, saturating concentration of the E3 ligase and increasing concentrations of the PROTAC.
-
Fluorescence polarization is measured.
-
The resulting binding curve is compared to the binary binding curve to calculate the cooperativity factor (α).
-
Western Blotting for Target Protein Degradation
Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Conclusion
The this compound linker represents a valuable component in the PROTAC design toolkit. While specific data for a PROTAC utilizing this linker is not yet in the public domain, its PEG8 structure is expected to confer favorable properties such as improved solubility and the necessary flexibility to facilitate the formation of a productive ternary complex. The nonylbenzene moiety may contribute to cellular permeability. The systematic evaluation of any PROTAC synthesized with this linker, following the experimental protocols outlined above, would be essential to fully elucidate its therapeutic potential. As the field of targeted protein degradation continues to expand, the detailed characterization of novel linkers like this compound will be crucial for the rational design of next-generation protein degraders.
Investigating the Hydrophobicity of Nonylbenzene-PEG8-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrophobicity of Nonylbenzene-PEG8-OH, a non-ionic surfactant and a crucial component in various scientific applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophobic nature of this molecule is paramount for optimizing its function in drug delivery systems, formulation science, and biological assays. This document outlines the key physicochemical properties related to its hydrophobicity, details the experimental protocols for their measurement, and presents a logical workflow for its application in PROTAC development.
Physicochemical Properties and Hydrophobicity Profile
This compound, also known as a nonylphenol ethoxylate with eight polyethylene glycol units, possesses an amphipathic structure. This structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain, which dictates its behavior at interfaces and in solution. The balance between these two moieties is critical for its function as a surfactant and linker.
Several parameters are used to quantify the hydrophobicity of surfactants. These include the logarithm of the partition coefficient (LogP), the Hydrophilic-Lipophilic Balance (HLB), and the Critical Micelle Concentration (CMC). While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related nonylphenol ethoxylates and calculated values.
Table 1: Quantitative Data on the Hydrophobicity of this compound and Related Compounds
| Parameter | Value | Method | Source |
| Calculated LogP | 4.46700 | Computational | --INVALID-LINK-- |
| Estimated HLB Value | ~12-13 | Interpolated from NP-9 (HLB 12.9) | --INVALID-LINK-- |
| Estimated CMC (ppm) | ~60 | Based on NP-9 (CMC 60 ppm) | --INVALID-LINK-- |
Note: The HLB and CMC values are estimations based on data for Nonylphenol Ethoxylate with 9 moles of ethylene oxide (NP-9), a close structural analog.
Experimental Protocols for Hydrophobicity Determination
Accurate characterization of the hydrophobicity of this compound requires robust experimental methodologies. The following sections detail the protocols for determining key hydrophobicity parameters.
Determination of Partition Coefficient (LogP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for estimating the LogP of a compound by measuring its retention time on a nonpolar stationary phase.
Objective: To determine the retention factor of this compound and correlate it to its LogP value using a series of standards with known LogP values.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
This compound sample.
-
A series of calibration standards with known LogP values (e.g., alkylbenzenes).
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing water and the organic solvent in a specific ratio (e.g., 80:20 Acetonitrile:Water). The mobile phase should be filtered and degassed.
-
Preparation of Standards and Sample: Prepare stock solutions of the LogP standards and this compound in the mobile phase. Create a series of dilutions for the standards.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (if using UV) to an appropriate value for the analyte and standards.
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of each standard and the sample.
-
Record the retention time (t_R) for each peak.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) of the standards against their known LogP values.
-
Determine the log(k) of this compound and use the calibration curve to find its experimental LogP.
-
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Surface tensiometry is a direct method to determine the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.
Objective: To identify the concentration at which this compound begins to form micelles, indicated by a sharp change in the slope of the surface tension versus concentration plot.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
High-purity water.
-
This compound.
-
Precision balance and volumetric glassware.
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution covering a wide concentration range, both below and above the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure water as a baseline.
-
Starting with the most dilute solution, measure the surface tension of each concentration. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate before taking a stable reading.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the concentration (log C) of this compound.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
-
Application in PROTAC Development: A Workflow
The hydrophobicity of the linker in a PROTAC molecule, such as this compound, is a critical determinant of the PROTAC's overall properties, including its solubility, cell permeability, and ability to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The following workflow illustrates the key steps in evaluating a PROTAC containing a this compound linker.
References
Investigating the Hydrophobicity of Nonylbenzene-PEG8-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrophobicity of Nonylbenzene-PEG8-OH, a non-ionic surfactant and a crucial component in various scientific applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophobic nature of this molecule is paramount for optimizing its function in drug delivery systems, formulation science, and biological assays. This document outlines the key physicochemical properties related to its hydrophobicity, details the experimental protocols for their measurement, and presents a logical workflow for its application in PROTAC development.
Physicochemical Properties and Hydrophobicity Profile
This compound, also known as a nonylphenol ethoxylate with eight polyethylene glycol units, possesses an amphipathic structure. This structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain, which dictates its behavior at interfaces and in solution. The balance between these two moieties is critical for its function as a surfactant and linker.
Several parameters are used to quantify the hydrophobicity of surfactants. These include the logarithm of the partition coefficient (LogP), the Hydrophilic-Lipophilic Balance (HLB), and the Critical Micelle Concentration (CMC). While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related nonylphenol ethoxylates and calculated values.
Table 1: Quantitative Data on the Hydrophobicity of this compound and Related Compounds
| Parameter | Value | Method | Source |
| Calculated LogP | 4.46700 | Computational | --INVALID-LINK-- |
| Estimated HLB Value | ~12-13 | Interpolated from NP-9 (HLB 12.9) | --INVALID-LINK-- |
| Estimated CMC (ppm) | ~60 | Based on NP-9 (CMC 60 ppm) | --INVALID-LINK-- |
Note: The HLB and CMC values are estimations based on data for Nonylphenol Ethoxylate with 9 moles of ethylene oxide (NP-9), a close structural analog.
Experimental Protocols for Hydrophobicity Determination
Accurate characterization of the hydrophobicity of this compound requires robust experimental methodologies. The following sections detail the protocols for determining key hydrophobicity parameters.
Determination of Partition Coefficient (LogP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for estimating the LogP of a compound by measuring its retention time on a nonpolar stationary phase.
Objective: To determine the retention factor of this compound and correlate it to its LogP value using a series of standards with known LogP values.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
This compound sample.
-
A series of calibration standards with known LogP values (e.g., alkylbenzenes).
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing water and the organic solvent in a specific ratio (e.g., 80:20 Acetonitrile:Water). The mobile phase should be filtered and degassed.
-
Preparation of Standards and Sample: Prepare stock solutions of the LogP standards and this compound in the mobile phase. Create a series of dilutions for the standards.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (if using UV) to an appropriate value for the analyte and standards.
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of each standard and the sample.
-
Record the retention time (t_R) for each peak.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) of the standards against their known LogP values.
-
Determine the log(k) of this compound and use the calibration curve to find its experimental LogP.
-
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Surface tensiometry is a direct method to determine the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.
Objective: To identify the concentration at which this compound begins to form micelles, indicated by a sharp change in the slope of the surface tension versus concentration plot.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
High-purity water.
-
This compound.
-
Precision balance and volumetric glassware.
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution covering a wide concentration range, both below and above the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure water as a baseline.
-
Starting with the most dilute solution, measure the surface tension of each concentration. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate before taking a stable reading.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the concentration (log C) of this compound.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
-
Application in PROTAC Development: A Workflow
The hydrophobicity of the linker in a PROTAC molecule, such as this compound, is a critical determinant of the PROTAC's overall properties, including its solubility, cell permeability, and ability to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The following workflow illustrates the key steps in evaluating a PROTAC containing a this compound linker.
References
Navigating the Solution: A Technical Guide to Nonylbenzene-PEG8-OH Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nonylbenzene-PEG8-OH, a non-ionic surfactant of significant interest in various scientific and industrial applications. Understanding its behavior in different organic solvents is crucial for formulation development, chemical synthesis, and purification processes. This document outlines its general solubility profile, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.
Core Concept: Solubility Profile of this compound
This compound, a member of the nonylphenol ethoxylate (NPEO) family, possesses a molecular structure with both a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain containing eight ethylene oxide units. This amphipathic nature governs its solubility in various media. Generally, nonylphenol ethoxylates with more than seven ethylene oxide units exhibit good solubility in water and a wide range of polar organic solvents. The presence of the PEG chain allows for hydrogen bonding with protic solvents, while the nonylphenyl group contributes to interactions with non-polar moieties.
| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol | Soluble[1][2] | The hydroxyl group and the polar nature of methanol can readily form hydrogen bonds with the ether oxygens of the PEG chain, leading to good solvation. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to the dissolution of the PEGylated surfactant. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the PEG chain, and its moderate polarity can solvate the entire molecule effectively. |
| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile can effectively solvate the polar PEG chain, leading to good solubility. | |
| Non-Polar Aromatic | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the nonylphenyl group of the surfactant through van der Waals forces, while also accommodating the moderately polar PEG chain. |
| Xylene | Soluble[2] | Similar to toluene, xylene's aromatic nature facilitates interaction with the hydrophobic portion of the surfactant. | |
| Non-Polar Aliphatic | Hexane | Insoluble to Sparingly Soluble | The highly non-polar nature of hexane interacts poorly with the hydrophilic PEG chain, leading to limited solubility. |
| Kerosene | Insoluble[2] | As a complex mixture of hydrocarbons, kerosene is a non-polar solvent and is not expected to effectively solvate the polar PEG portion of the molecule. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass flasks with stoppers (e.g., 50 mL)
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass flask. The excess solid should be visually present to ensure saturation.
-
Add a known volume of the desired organic solvent to the flask.
-
Securely stopper the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital or wrist-action shaker at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.
-
For finer separation, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor
-
Considerations:
-
Purity of Compound and Solvents: The purity of both the this compound and the organic solvents is critical for accurate solubility measurements.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Equilibrium Time: It is essential to establish that equilibrium has been reached. This can be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) and observing no significant change.
-
Solvent Evaporation: Care must be taken to minimize solvent loss due to evaporation, especially with volatile organic solvents.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
Navigating the Solution: A Technical Guide to Nonylbenzene-PEG8-OH Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nonylbenzene-PEG8-OH, a non-ionic surfactant of significant interest in various scientific and industrial applications. Understanding its behavior in different organic solvents is crucial for formulation development, chemical synthesis, and purification processes. This document outlines its general solubility profile, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.
Core Concept: Solubility Profile of this compound
This compound, a member of the nonylphenol ethoxylate (NPEO) family, possesses a molecular structure with both a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain containing eight ethylene oxide units. This amphipathic nature governs its solubility in various media. Generally, nonylphenol ethoxylates with more than seven ethylene oxide units exhibit good solubility in water and a wide range of polar organic solvents. The presence of the PEG chain allows for hydrogen bonding with protic solvents, while the nonylphenyl group contributes to interactions with non-polar moieties.
| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol | Soluble[1][2] | The hydroxyl group and the polar nature of methanol can readily form hydrogen bonds with the ether oxygens of the PEG chain, leading to good solvation. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to the dissolution of the PEGylated surfactant. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the PEG chain, and its moderate polarity can solvate the entire molecule effectively. |
| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile can effectively solvate the polar PEG chain, leading to good solubility. | |
| Non-Polar Aromatic | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the nonylphenyl group of the surfactant through van der Waals forces, while also accommodating the moderately polar PEG chain. |
| Xylene | Soluble[2] | Similar to toluene, xylene's aromatic nature facilitates interaction with the hydrophobic portion of the surfactant. | |
| Non-Polar Aliphatic | Hexane | Insoluble to Sparingly Soluble | The highly non-polar nature of hexane interacts poorly with the hydrophilic PEG chain, leading to limited solubility. |
| Kerosene | Insoluble[2] | As a complex mixture of hydrocarbons, kerosene is a non-polar solvent and is not expected to effectively solvate the polar PEG portion of the molecule. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass flasks with stoppers (e.g., 50 mL)
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass flask. The excess solid should be visually present to ensure saturation.
-
Add a known volume of the desired organic solvent to the flask.
-
Securely stopper the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital or wrist-action shaker at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.
-
For finer separation, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor
-
Considerations:
-
Purity of Compound and Solvents: The purity of both the this compound and the organic solvents is critical for accurate solubility measurements.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Equilibrium Time: It is essential to establish that equilibrium has been reached. This can be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) and observing no significant change.
-
Solvent Evaporation: Care must be taken to minimize solvent loss due to evaporation, especially with volatile organic solvents.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
An In-depth Technical Guide to Nonylbenzene-PEG8-OH (CAS: 41506-14-3) for Researchers and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH, with the CAS number 41506-14-3, is a polyethylene glycol (PEG)-based linker molecule. It is primarily utilized in the burgeoning field of targeted protein degradation as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3][4][5] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and application in the context of PROTAC development.
Physicochemical Properties
This compound, also known as 23-(4-nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a non-ionic surfactant.[6][7] The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain with eight repeating ethylene glycol units, terminating in a hydroxyl group. This amphipathic nature is crucial for its function as a linker in PROTACs, influencing properties such as solubility and cell permeability.[2][8][9]
Table 1: General Physicochemical Properties of Nonylphenol Ethoxylates
| Property | Value/Description | Reference(s) |
| Appearance | Clear to pale yellow viscous liquid | [10] |
| Molecular Weight | 220 + (n x 44) g/mol (where n = number of ethylene oxide units) | [10] |
| Solubility in Water | Increases with the length of the ethylene oxide chain. Generally soluble when n > 6. | [10] |
| Odor | Slight phenolic odor | [10] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H56O9 |
| Molecular Weight | 572.77 g/mol |
| Synonyms | Octaethylene Glycol Mono(p-nonylphenyl) Ether |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of nonylphenol ethoxylates involves a two-step process:
-
Alkylation of Phenol: Phenol is alkylated with nonene in the presence of an acid catalyst to produce nonylphenol. This reaction typically yields a complex mixture of isomers.
-
Ethoxylation of Nonylphenol: The resulting nonylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The number of ethylene oxide units added (in this case, eight) can be controlled by the stoichiometry of the reactants.
A plausible synthetic route is the Williamson ether synthesis, where a deprotonated nonylphenol (sodium nonylphenoxide) reacts with an appropriate PEG8 synthon containing a good leaving group (e.g., a tosylate or halide).
Experimental Protocols
While a specific protocol for the synthesis and application of a PROTAC using this compound is not available, a general workflow for the development and evaluation of PROTACs is well-established.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC generally involves the covalent linkage of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker, such as this compound. The hydroxyl group on this compound can be activated or modified for coupling with the warhead or the E3 ligase ligand.
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein upon treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Development
Caption: A general workflow for the design and evaluation of PROTACs.
Conclusion
This compound serves as a critical linker component in the development of PROTACs, a promising therapeutic modality. Its physicochemical properties, particularly its amphiphathic nature, are key to modulating the solubility and permeability of the resulting PROTAC molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the available information and general principles of nonylphenol ethoxylate chemistry and PROTAC technology. Further research and publication of detailed synthetic and application-specific protocols will be invaluable to the scientific community in fully harnessing the potential of this compound in targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]
- 7. 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol [lgcstandards.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. www2.mst.dk [www2.mst.dk]
An In-depth Technical Guide to Nonylbenzene-PEG8-OH (CAS: 41506-14-3) for Researchers and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH, with the CAS number 41506-14-3, is a polyethylene glycol (PEG)-based linker molecule. It is primarily utilized in the burgeoning field of targeted protein degradation as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3][4][5] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and application in the context of PROTAC development.
Physicochemical Properties
This compound, also known as 23-(4-nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a non-ionic surfactant.[6][7] The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain with eight repeating ethylene glycol units, terminating in a hydroxyl group. This amphipathic nature is crucial for its function as a linker in PROTACs, influencing properties such as solubility and cell permeability.[2][8][9]
Table 1: General Physicochemical Properties of Nonylphenol Ethoxylates
| Property | Value/Description | Reference(s) |
| Appearance | Clear to pale yellow viscous liquid | [10] |
| Molecular Weight | 220 + (n x 44) g/mol (where n = number of ethylene oxide units) | [10] |
| Solubility in Water | Increases with the length of the ethylene oxide chain. Generally soluble when n > 6. | [10] |
| Odor | Slight phenolic odor | [10] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H56O9 |
| Molecular Weight | 572.77 g/mol |
| Synonyms | Octaethylene Glycol Mono(p-nonylphenyl) Ether |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of nonylphenol ethoxylates involves a two-step process:
-
Alkylation of Phenol: Phenol is alkylated with nonene in the presence of an acid catalyst to produce nonylphenol. This reaction typically yields a complex mixture of isomers.
-
Ethoxylation of Nonylphenol: The resulting nonylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The number of ethylene oxide units added (in this case, eight) can be controlled by the stoichiometry of the reactants.
A plausible synthetic route is the Williamson ether synthesis, where a deprotonated nonylphenol (sodium nonylphenoxide) reacts with an appropriate PEG8 synthon containing a good leaving group (e.g., a tosylate or halide).
Experimental Protocols
While a specific protocol for the synthesis and application of a PROTAC using this compound is not available, a general workflow for the development and evaluation of PROTACs is well-established.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC generally involves the covalent linkage of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker, such as this compound. The hydroxyl group on this compound can be activated or modified for coupling with the warhead or the E3 ligase ligand.
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein upon treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Development
Caption: A general workflow for the design and evaluation of PROTACs.
Conclusion
This compound serves as a critical linker component in the development of PROTACs, a promising therapeutic modality. Its physicochemical properties, particularly its amphiphathic nature, are key to modulating the solubility and permeability of the resulting PROTAC molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the available information and general principles of nonylphenol ethoxylate chemistry and PROTAC technology. Further research and publication of detailed synthetic and application-specific protocols will be invaluable to the scientific community in fully harnessing the potential of this compound in targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]
- 7. 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol [lgcstandards.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. www2.mst.dk [www2.mst.dk]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Nonylbenzene-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation required for protein degradation.[1][4][6][7] This document provides a detailed protocol for the synthesis of a PROTAC using Nonylbenzene-PEG8-OH, a commercially available PEG-based linker, intended to guide researchers in the development of novel protein degraders.
Introduction to this compound
This compound is a high-purity, PEG-based linker used in the synthesis of PROTACs.[3][8][9] Its structure features a hydrophobic nonylbenzene group, a hydrophilic chain of eight polyethylene glycol units, and a terminal hydroxyl group. This combination of hydrophobic and hydrophilic properties can influence the overall physicochemical characteristics of the resulting PROTAC molecule, such as its solubility and cell permeability. The terminal hydroxyl group provides a versatile handle for chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 41506-14-3 | [3][8] |
| Molecular Formula | C₃₁H₅₆O₉ | [3][8] |
| Molecular Weight | 572.77 g/mol | [3] |
| Appearance | Varies (typically a viscous liquid or solid) | N/A |
| Storage | -20°C | [8] |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow begins with the functionalization of the terminal hydroxyl group of the linker to prepare it for conjugation. This is followed by sequential coupling reactions with the E3 ligase ligand and the target protein ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocol: Synthesis of a Representative PROTAC
This protocol describes a representative synthesis of a PROTAC molecule where this compound is first functionalized to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an alkyne-modified target protein ligand and an amide bond formation with an amine-functionalized E3 ligase ligand.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Alkyne-modified target protein ligand (e.g., Alkyne-JQ1)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Nonylbenzene-PEG8-OTs.
Step 2: Azidation of Nonylbenzene-PEG8-OTs
-
Dissolve Nonylbenzene-PEG8-OTs (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting Nonylbenzene-PEG8-N₃ is often used in the next step without further purification.
Step 3: Coupling with E3 Ligase Ligand
-
This step is not directly in sequence with the previous azidation but prepares the second component for the final PROTAC assembly.
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and a carboxyl-functionalized linker precursor in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
Note: For this specific protocol, we are assuming a two-step conjugation. A more direct approach could involve direct coupling of the activated linker to the E3 ligase ligand.
Step 4: Final PROTAC Assembly via Click Chemistry
-
Dissolve the alkyne-modified target protein ligand (1.0 eq) and Nonylbenzene-PEG8-N₃ (1.1 eq) in a mixture of tert-butanol and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction vigorously at room temperature for 8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Hypothetical Quantitative Data for Synthesis Steps:
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |
| 1 | Nonylbenzene-PEG8-OTs | This compound | 92 | >95 |
| 2 | Nonylbenzene-PEG8-N₃ | Nonylbenzene-PEG8-OTs | 85 | >90 |
| 4 | Final PROTAC | Alkyne-Target Ligand | 65 | >98 |
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Characterization and In Vitro Evaluation
Following synthesis and purification, the PROTAC molecule should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The biological activity of the PROTAC should be assessed in vitro. A key experiment is to measure the degradation of the target protein in a relevant cell line.
Protocol: Western Blotting for Target Protein Degradation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Hypothetical In Vitro Degradation Data:
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | Standard Deviation |
| 0.1 | 98 | 4.2 |
| 1 | 85 | 6.1 |
| 10 | 52 | 5.5 |
| 100 | 15 | 3.8 |
| 1000 | 8 | 2.1 |
From this data, key parameters such as the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be determined.
Conclusion
This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its defined length and chemical handles allow for the rational design and construction of novel protein degraders. The protocols and data presented herein provide a foundational guide for researchers to utilize this linker in their drug discovery efforts. Successful PROTAC development relies on careful synthesis, purification, and biological evaluation to optimize for potent and selective protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC Synthesis using Nonylbenzene-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation required for protein degradation.[1][4][6][7] This document provides a detailed protocol for the synthesis of a PROTAC using Nonylbenzene-PEG8-OH, a commercially available PEG-based linker, intended to guide researchers in the development of novel protein degraders.
Introduction to this compound
This compound is a high-purity, PEG-based linker used in the synthesis of PROTACs.[3][8][9] Its structure features a hydrophobic nonylbenzene group, a hydrophilic chain of eight polyethylene glycol units, and a terminal hydroxyl group. This combination of hydrophobic and hydrophilic properties can influence the overall physicochemical characteristics of the resulting PROTAC molecule, such as its solubility and cell permeability. The terminal hydroxyl group provides a versatile handle for chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 41506-14-3 | [3][8] |
| Molecular Formula | C₃₁H₅₆O₉ | [3][8] |
| Molecular Weight | 572.77 g/mol | [3] |
| Appearance | Varies (typically a viscous liquid or solid) | N/A |
| Storage | -20°C | [8] |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow begins with the functionalization of the terminal hydroxyl group of the linker to prepare it for conjugation. This is followed by sequential coupling reactions with the E3 ligase ligand and the target protein ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocol: Synthesis of a Representative PROTAC
This protocol describes a representative synthesis of a PROTAC molecule where this compound is first functionalized to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an alkyne-modified target protein ligand and an amide bond formation with an amine-functionalized E3 ligase ligand.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Alkyne-modified target protein ligand (e.g., Alkyne-JQ1)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Nonylbenzene-PEG8-OTs.
Step 2: Azidation of Nonylbenzene-PEG8-OTs
-
Dissolve Nonylbenzene-PEG8-OTs (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting Nonylbenzene-PEG8-N₃ is often used in the next step without further purification.
Step 3: Coupling with E3 Ligase Ligand
-
This step is not directly in sequence with the previous azidation but prepares the second component for the final PROTAC assembly.
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and a carboxyl-functionalized linker precursor in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
Note: For this specific protocol, we are assuming a two-step conjugation. A more direct approach could involve direct coupling of the activated linker to the E3 ligase ligand.
Step 4: Final PROTAC Assembly via Click Chemistry
-
Dissolve the alkyne-modified target protein ligand (1.0 eq) and Nonylbenzene-PEG8-N₃ (1.1 eq) in a mixture of tert-butanol and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction vigorously at room temperature for 8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Hypothetical Quantitative Data for Synthesis Steps:
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |
| 1 | Nonylbenzene-PEG8-OTs | This compound | 92 | >95 |
| 2 | Nonylbenzene-PEG8-N₃ | Nonylbenzene-PEG8-OTs | 85 | >90 |
| 4 | Final PROTAC | Alkyne-Target Ligand | 65 | >98 |
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Characterization and In Vitro Evaluation
Following synthesis and purification, the PROTAC molecule should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The biological activity of the PROTAC should be assessed in vitro. A key experiment is to measure the degradation of the target protein in a relevant cell line.
Protocol: Western Blotting for Target Protein Degradation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Hypothetical In Vitro Degradation Data:
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | Standard Deviation |
| 0.1 | 98 | 4.2 |
| 1 | 85 | 6.1 |
| 10 | 52 | 5.5 |
| 100 | 15 | 3.8 |
| 1000 | 8 | 2.1 |
From this data, key parameters such as the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be determined.
Conclusion
This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its defined length and chemical handles allow for the rational design and construction of novel protein degraders. The protocols and data presented herein provide a foundational guide for researchers to utilize this linker in their drug discovery efforts. Successful PROTAC development relies on careful synthesis, purification, and biological evaluation to optimize for potent and selective protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Incorporating Nonylbenzene-PEG8-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins implicated in disease by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The this compound linker offers a balance of hydrophilicity and a defined length, which are critical parameters in optimizing the efficacy of a PROTAC. The PEG portion enhances the solubility and cell permeability of the final PROTAC molecule, while the nonylbenzene moiety provides a lipophilic handle. The terminal hydroxyl group (-OH) serves as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand.
These application notes provide a comprehensive guide for the incorporation of this compound into a PROTAC synthesis workflow, including detailed experimental protocols for synthesis, characterization, and cellular evaluation.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₆O₉ | [1] |
| Molecular Weight | 572.77 g/mol | [2] |
| Appearance | Varies (consult supplier) | - |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [3] |
| Storage Temperature | -20°C | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a representative method for conjugating this compound to a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) via a Steglich esterification. This method is advantageous due to its mild reaction conditions.[4][5]
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired ester-linked intermediate.
Note: This protocol outlines the first conjugation step. A similar or alternative coupling strategy (e.g., Mitsunobu reaction, ether synthesis) would be required to attach the second ligand to the other end of the linker, which may require chemical modification of the nonylbenzene moiety or the other end of the second ligand.
Protocol 2: Purification and Characterization of the PROTAC
A. Purification by Reverse-Phase HPLC:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, Methanol).
-
Use a C18 column for purification.
-
Employ a gradient of mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Collect fractions and analyze them for the presence of the desired product using LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product.
B. Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its identity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure and purity of the final PROTAC molecule.[]
Protocol 3: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol details the quantification of the target protein levels in cells following treatment with the synthesized PROTAC.[3]
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies (target protein and loading control).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4][9]
| Parameter | Description | Typical Concentration Range |
| PROTAC Concentration | For dose-response curve | 1 nM - 10 µM |
| Incubation Time | To observe protein degradation | 4 - 24 hours |
Protocol 4: Cell Viability Assays
These assays are used to assess the cytotoxic effects of the synthesized PROTAC.
A. MTT Assay:
Materials:
-
Cells treated with the PROTAC as in Protocol 3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
After the desired incubation period with the PROTAC, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
B. CellTiter-Glo® Luminescent Cell Viability Assay:
Materials:
-
Cells treated with the PROTAC as in Protocol 3
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.[10][11]
| Assay | Principle | Endpoint Measurement |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) |
| CellTiter-Glo® | Quantitation of ATP | Luminescence |
Safety and Handling
This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable linker for the construction of PROTACs, offering favorable physicochemical properties that can contribute to the development of potent and effective protein degraders. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this linker, enabling researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for Incorporating Nonylbenzene-PEG8-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins implicated in disease by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The this compound linker offers a balance of hydrophilicity and a defined length, which are critical parameters in optimizing the efficacy of a PROTAC. The PEG portion enhances the solubility and cell permeability of the final PROTAC molecule, while the nonylbenzene moiety provides a lipophilic handle. The terminal hydroxyl group (-OH) serves as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand.
These application notes provide a comprehensive guide for the incorporation of this compound into a PROTAC synthesis workflow, including detailed experimental protocols for synthesis, characterization, and cellular evaluation.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₆O₉ | [1] |
| Molecular Weight | 572.77 g/mol | [2] |
| Appearance | Varies (consult supplier) | - |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [3] |
| Storage Temperature | -20°C | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a representative method for conjugating this compound to a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) via a Steglich esterification. This method is advantageous due to its mild reaction conditions.[4][5]
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired ester-linked intermediate.
Note: This protocol outlines the first conjugation step. A similar or alternative coupling strategy (e.g., Mitsunobu reaction, ether synthesis) would be required to attach the second ligand to the other end of the linker, which may require chemical modification of the nonylbenzene moiety or the other end of the second ligand.
Protocol 2: Purification and Characterization of the PROTAC
A. Purification by Reverse-Phase HPLC:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, Methanol).
-
Use a C18 column for purification.
-
Employ a gradient of mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Collect fractions and analyze them for the presence of the desired product using LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product.
B. Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its identity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure and purity of the final PROTAC molecule.[]
Protocol 3: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol details the quantification of the target protein levels in cells following treatment with the synthesized PROTAC.[3]
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies (target protein and loading control).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4][9]
| Parameter | Description | Typical Concentration Range |
| PROTAC Concentration | For dose-response curve | 1 nM - 10 µM |
| Incubation Time | To observe protein degradation | 4 - 24 hours |
Protocol 4: Cell Viability Assays
These assays are used to assess the cytotoxic effects of the synthesized PROTAC.
A. MTT Assay:
Materials:
-
Cells treated with the PROTAC as in Protocol 3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
After the desired incubation period with the PROTAC, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
B. CellTiter-Glo® Luminescent Cell Viability Assay:
Materials:
-
Cells treated with the PROTAC as in Protocol 3
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.[10][11]
| Assay | Principle | Endpoint Measurement |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) |
| CellTiter-Glo® | Quantitation of ATP | Luminescence |
Safety and Handling
This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable linker for the construction of PROTACs, offering favorable physicochemical properties that can contribute to the development of potent and effective protein degraders. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this linker, enabling researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for Nonylbenzene-PEG8-OH and Analogues in Cancer Research
Introduction
Nonylbenzene-PEG8-OH is a bifunctional molecule belonging to the class of PEGylated non-ionic surfactants. Its structure consists of a hydrophobic nonylbenzene group and a hydrophilic polyethylene glycol (PEG) chain with eight repeating units, terminating in a hydroxyl group. While specific, in-depth research studies detailing the direct therapeutic application of this compound are limited, its chemical structure points to two primary roles in cancer research: as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and as a representative of the broader class of PEGylated non-ionic surfactants used in advanced drug delivery systems.
This document provides detailed application notes on these uses, protocols for key experiments, and a summary of relevant quantitative data based on structurally similar compounds.
Application Note 1: PROTAC Linker for Targeted Protein Degradation
The most direct application for this compound in oncology is as a PEG-based linker for the synthesis of PROTACs.[1][2][3]
Core Concept: PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[3] They consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (e.g., a protein driving cancer growth), and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to "tag" the target protein with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[1] This mechanism offers a powerful way to eradicate harmful proteins, a promising strategy in cancer therapy.[3]
Role of the this compound Linker: The linker's role is critical; its length, flexibility, and chemical properties influence the formation and stability of the crucial ternary complex (E3 Ligase :: PROTAC :: Target Protein).[3] The PEG8 component of this compound provides a flexible, hydrophilic spacer of a defined length, which can be crucial for optimizing the spatial orientation of the two bound proteins. The terminal hydroxyl (-OH) group and the benzene ring offer chemical handles for synthetic chemists to attach the two different ligands required to complete the PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.
Application Note 2: Surfactant for Nanoparticle-Based Drug Delivery
While specific data on this compound as a drug delivery vehicle is unavailable, its structure is analogous to PEGylated non-ionic surfactants widely used to formulate nanocarriers for cancer therapy.[4][5] These systems are designed to improve the therapeutic index of anticancer drugs by enhancing solubility, stability, and targeted delivery.[5]
Core Concept: Many potent anticancer drugs are hydrophobic (poorly water-soluble), which complicates their administration and limits their bioavailability.[4][5] Non-ionic surfactants can self-assemble into various nanostructures (micelles, niosomes, nanoemulsions) that encapsulate these drugs.[6][7]
-
Functionality: The hydrophobic nonylbenzene tail would integrate into the core of the nanoparticle, interacting with the hydrophobic drug, while the hydrophilic PEG chain would form the outer shell.
-
The "Stealth" Effect: The PEGylated surface, a technique known as PEGylation, creates a hydrated layer that shields the nanoparticle from the immune system (specifically, opsonization and uptake by the reticuloendothelial system).[8][9] This "stealth" effect prolongs the circulation time of the nanocarrier in the bloodstream, increasing the probability of it reaching the tumor site.[9] Tumor tissues often have leaky blood vessels and poor lymphatic drainage (the Enhanced Permeability and Retention, or EPR, effect), which allows these long-circulating nanoparticles to accumulate preferentially.[10]
Quantitative Data for PEGylated Nanoparticle Formulations
The following table summarizes key performance metrics from studies on PEGylated non-ionic surfactant vesicles (niosomes) used for delivering anticancer drugs, which serve as a proxy for the expected performance of a system using this compound.
| Formulation Parameter | Value | Drug(s) | Surfactant System | Reference |
| Mean Diameter | 70.1 nm | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Zeta Potential | -44.3 mV | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Encapsulation Efficiency | 87.74% | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Encapsulation Efficiency (DOX) | 62.9% (PEGylated) vs 23.3% (Non-PEGylated) | Doxorubicin (DOX) & Curcumin (CUR) | PEG, Span 60, Cholesterol | [6] |
| Encapsulation Efficiency (CUR) | 95% (PEGylated) vs 80% (Non-PEGylated) | Doxorubicin (DOX) & Curcumin (CUR) | PEG, Span 60, Cholesterol | [6] |
Experimental Workflow: Nanoparticle Formulation
Caption: General workflow for formulating drug-loaded nanoparticles using the thin film hydration or injection method.
Experimental Protocols
Protocol 1: Conceptual Synthesis of a PROTAC Using a PEG Linker
This protocol outlines the general synthetic steps for using a linker like this compound to create a PROTAC. The exact reagents and conditions would be highly dependent on the specific structures of the target binder and E3 ligase ligand.
Objective: To covalently link a target protein binder (Ligand-A) and an E3 ligase ligand (Ligand-B) using this compound as a linker.
Materials:
-
This compound linker
-
Target protein binder with a reactive group (e.g., Ligand-A-COOH)
-
E3 Ligase binder with a compatible reactive group (e.g., Ligand-B-NH2)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC system, columns)
Methodology:
-
Step 1: Functionalization of the Linker (if necessary).
-
The terminal -OH group on this compound may first need to be converted to a more reactive group, such as a tosylate or a carboxylic acid, depending on the coupling strategy. For this example, we will assume one of the ligands will be coupled to the -OH group.
-
-
Step 2: First Coupling Reaction.
-
Dissolve Ligand-A-COOH and a coupling agent (e.g., HATU) in an anhydrous organic solvent like DMF.
-
Add this compound to the reaction mixture.
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. This forms an ester bond, creating the intermediate: Ligand-A-Linker.
-
-
Step 3: Purification of Intermediate.
-
Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the Ligand-A-Linker intermediate using flash chromatography or preparative HPLC to remove unreacted starting materials.
-
-
Step 4: Second Coupling Reaction.
-
The nonylbenzene part of the linker must have a pre-existing functional group or be functionalized in a separate step to allow coupling to the second ligand. Assuming it has a functional group (e.g., a carboxylic acid on the benzene ring), activate it with EDC/NHS.
-
Add Ligand-B-NH2 to the activated intermediate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Step 5: Final Purification.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%).
-
Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
-
Protocol 2: Formulation of PEGylated Niosomes for Drug Delivery
This protocol is adapted from methodologies used for preparing PEGylated niosomes and serves as a model for how this compound could be used as a component.[6][8]
Objective: To encapsulate a hydrophobic anticancer drug into PEGylated niosomes using the thin-film hydration method.
Materials:
-
Non-ionic surfactant (e.g., Span 60)
-
PEGylated surfactant (e.g., this compound or a functional equivalent like PEG-stearate)[8]
-
Cholesterol
-
Hydrophobic anticancer drug (e.g., Curcumin)[6]
-
Chloroform and Methanol (solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Step 1: Preparation of the Lipid Film.
-
Accurately weigh and dissolve the surfactants (e.g., a 3:1 molar ratio of Span 60 to PEGylated surfactant) and cholesterol in a 2:1 v/v mixture of chloroform:methanol in a round-bottom flask.
-
Add the hydrophobic drug to the flask (e.g., at a 1:10 drug-to-surfactant weight ratio).
-
Mix thoroughly until all components are fully dissolved.
-
-
Step 2: Solvent Evaporation.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the transition temperature of the surfactant mixture (e.g., 45-60°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should form on the inner wall of the flask.
-
-
Step 3: Hydration of the Film.
-
Hydrate the film by adding a pre-warmed (e.g., 60°C) aqueous buffer (PBS, pH 7.4) to the flask.
-
Continue to rotate the flask in the rotary evaporator (without vacuum) for 1-2 hours to allow for the self-assembly of niosomes.
-
-
Step 4: Size Reduction (Sonication).
-
The resulting niosomal suspension will be milky and may contain large, multilamellar vesicles.
-
To reduce the particle size and create a more uniform distribution, sonicate the suspension using a bath sonicator for 15-30 minutes. Maintain the temperature above the transition temperature during this process.
-
-
Step 5: Purification.
-
To remove the unencapsulated ("free") drug, centrifuge the niosome suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant containing the free drug and resuspend the niosome pellet in fresh PBS.
-
Alternatively, purify the suspension via dialysis against PBS for 24 hours.
-
-
Step 6: Characterization.
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the niosomes with a solvent like methanol. Calculate the Encapsulation Efficiency (EE%).
-
Safety and Environmental Considerations
It is important to note that the nonylphenol (NP) moiety, which is structurally very similar to nonylbenzene, is a known endocrine-disrupting chemical.[11][12] Studies have reported associations between NP exposure and the progression of hormone-related cancers, such as breast cancer, due to its ability to interfere with estrogen signaling.[12][13] While this compound is used in controlled research settings, the potential biological activity of its nonyl-aromatic portion warrants careful consideration in the design and interpretation of experiments.
References
- 1. This compound | CAS#:41506-14-3 | Chemsrc [chemsrc.com]
- 2. Non-Ionic Surfactants (5) [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated non-ionic surfactant vesicles as drug delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]
- 12. Nonylphenol - Wikipedia [en.wikipedia.org]
- 13. Environmental exposure to nonylphenol and cancer progression Risk-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonylbenzene-PEG8-OH and Analogues in Cancer Research
Introduction
Nonylbenzene-PEG8-OH is a bifunctional molecule belonging to the class of PEGylated non-ionic surfactants. Its structure consists of a hydrophobic nonylbenzene group and a hydrophilic polyethylene glycol (PEG) chain with eight repeating units, terminating in a hydroxyl group. While specific, in-depth research studies detailing the direct therapeutic application of this compound are limited, its chemical structure points to two primary roles in cancer research: as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and as a representative of the broader class of PEGylated non-ionic surfactants used in advanced drug delivery systems.
This document provides detailed application notes on these uses, protocols for key experiments, and a summary of relevant quantitative data based on structurally similar compounds.
Application Note 1: PROTAC Linker for Targeted Protein Degradation
The most direct application for this compound in oncology is as a PEG-based linker for the synthesis of PROTACs.[1][2][3]
Core Concept: PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[3] They consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (e.g., a protein driving cancer growth), and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to "tag" the target protein with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[1] This mechanism offers a powerful way to eradicate harmful proteins, a promising strategy in cancer therapy.[3]
Role of the this compound Linker: The linker's role is critical; its length, flexibility, and chemical properties influence the formation and stability of the crucial ternary complex (E3 Ligase :: PROTAC :: Target Protein).[3] The PEG8 component of this compound provides a flexible, hydrophilic spacer of a defined length, which can be crucial for optimizing the spatial orientation of the two bound proteins. The terminal hydroxyl (-OH) group and the benzene ring offer chemical handles for synthetic chemists to attach the two different ligands required to complete the PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.
Application Note 2: Surfactant for Nanoparticle-Based Drug Delivery
While specific data on this compound as a drug delivery vehicle is unavailable, its structure is analogous to PEGylated non-ionic surfactants widely used to formulate nanocarriers for cancer therapy.[4][5] These systems are designed to improve the therapeutic index of anticancer drugs by enhancing solubility, stability, and targeted delivery.[5]
Core Concept: Many potent anticancer drugs are hydrophobic (poorly water-soluble), which complicates their administration and limits their bioavailability.[4][5] Non-ionic surfactants can self-assemble into various nanostructures (micelles, niosomes, nanoemulsions) that encapsulate these drugs.[6][7]
-
Functionality: The hydrophobic nonylbenzene tail would integrate into the core of the nanoparticle, interacting with the hydrophobic drug, while the hydrophilic PEG chain would form the outer shell.
-
The "Stealth" Effect: The PEGylated surface, a technique known as PEGylation, creates a hydrated layer that shields the nanoparticle from the immune system (specifically, opsonization and uptake by the reticuloendothelial system).[8][9] This "stealth" effect prolongs the circulation time of the nanocarrier in the bloodstream, increasing the probability of it reaching the tumor site.[9] Tumor tissues often have leaky blood vessels and poor lymphatic drainage (the Enhanced Permeability and Retention, or EPR, effect), which allows these long-circulating nanoparticles to accumulate preferentially.[10]
Quantitative Data for PEGylated Nanoparticle Formulations
The following table summarizes key performance metrics from studies on PEGylated non-ionic surfactant vesicles (niosomes) used for delivering anticancer drugs, which serve as a proxy for the expected performance of a system using this compound.
| Formulation Parameter | Value | Drug(s) | Surfactant System | Reference |
| Mean Diameter | 70.1 nm | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Zeta Potential | -44.3 mV | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Encapsulation Efficiency | 87.74% | Gambogenic Acid | PEG15-SA, Span60, Cholesterol | [8] |
| Encapsulation Efficiency (DOX) | 62.9% (PEGylated) vs 23.3% (Non-PEGylated) | Doxorubicin (DOX) & Curcumin (CUR) | PEG, Span 60, Cholesterol | [6] |
| Encapsulation Efficiency (CUR) | 95% (PEGylated) vs 80% (Non-PEGylated) | Doxorubicin (DOX) & Curcumin (CUR) | PEG, Span 60, Cholesterol | [6] |
Experimental Workflow: Nanoparticle Formulation
Caption: General workflow for formulating drug-loaded nanoparticles using the thin film hydration or injection method.
Experimental Protocols
Protocol 1: Conceptual Synthesis of a PROTAC Using a PEG Linker
This protocol outlines the general synthetic steps for using a linker like this compound to create a PROTAC. The exact reagents and conditions would be highly dependent on the specific structures of the target binder and E3 ligase ligand.
Objective: To covalently link a target protein binder (Ligand-A) and an E3 ligase ligand (Ligand-B) using this compound as a linker.
Materials:
-
This compound linker
-
Target protein binder with a reactive group (e.g., Ligand-A-COOH)
-
E3 Ligase binder with a compatible reactive group (e.g., Ligand-B-NH2)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC system, columns)
Methodology:
-
Step 1: Functionalization of the Linker (if necessary).
-
The terminal -OH group on this compound may first need to be converted to a more reactive group, such as a tosylate or a carboxylic acid, depending on the coupling strategy. For this example, we will assume one of the ligands will be coupled to the -OH group.
-
-
Step 2: First Coupling Reaction.
-
Dissolve Ligand-A-COOH and a coupling agent (e.g., HATU) in an anhydrous organic solvent like DMF.
-
Add this compound to the reaction mixture.
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. This forms an ester bond, creating the intermediate: Ligand-A-Linker.
-
-
Step 3: Purification of Intermediate.
-
Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the Ligand-A-Linker intermediate using flash chromatography or preparative HPLC to remove unreacted starting materials.
-
-
Step 4: Second Coupling Reaction.
-
The nonylbenzene part of the linker must have a pre-existing functional group or be functionalized in a separate step to allow coupling to the second ligand. Assuming it has a functional group (e.g., a carboxylic acid on the benzene ring), activate it with EDC/NHS.
-
Add Ligand-B-NH2 to the activated intermediate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Step 5: Final Purification.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%).
-
Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
-
Protocol 2: Formulation of PEGylated Niosomes for Drug Delivery
This protocol is adapted from methodologies used for preparing PEGylated niosomes and serves as a model for how this compound could be used as a component.[6][8]
Objective: To encapsulate a hydrophobic anticancer drug into PEGylated niosomes using the thin-film hydration method.
Materials:
-
Non-ionic surfactant (e.g., Span 60)
-
PEGylated surfactant (e.g., this compound or a functional equivalent like PEG-stearate)[8]
-
Cholesterol
-
Hydrophobic anticancer drug (e.g., Curcumin)[6]
-
Chloroform and Methanol (solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Step 1: Preparation of the Lipid Film.
-
Accurately weigh and dissolve the surfactants (e.g., a 3:1 molar ratio of Span 60 to PEGylated surfactant) and cholesterol in a 2:1 v/v mixture of chloroform:methanol in a round-bottom flask.
-
Add the hydrophobic drug to the flask (e.g., at a 1:10 drug-to-surfactant weight ratio).
-
Mix thoroughly until all components are fully dissolved.
-
-
Step 2: Solvent Evaporation.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the transition temperature of the surfactant mixture (e.g., 45-60°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should form on the inner wall of the flask.
-
-
Step 3: Hydration of the Film.
-
Hydrate the film by adding a pre-warmed (e.g., 60°C) aqueous buffer (PBS, pH 7.4) to the flask.
-
Continue to rotate the flask in the rotary evaporator (without vacuum) for 1-2 hours to allow for the self-assembly of niosomes.
-
-
Step 4: Size Reduction (Sonication).
-
The resulting niosomal suspension will be milky and may contain large, multilamellar vesicles.
-
To reduce the particle size and create a more uniform distribution, sonicate the suspension using a bath sonicator for 15-30 minutes. Maintain the temperature above the transition temperature during this process.
-
-
Step 5: Purification.
-
To remove the unencapsulated ("free") drug, centrifuge the niosome suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant containing the free drug and resuspend the niosome pellet in fresh PBS.
-
Alternatively, purify the suspension via dialysis against PBS for 24 hours.
-
-
Step 6: Characterization.
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the niosomes with a solvent like methanol. Calculate the Encapsulation Efficiency (EE%).
-
Safety and Environmental Considerations
It is important to note that the nonylphenol (NP) moiety, which is structurally very similar to nonylbenzene, is a known endocrine-disrupting chemical.[11][12] Studies have reported associations between NP exposure and the progression of hormone-related cancers, such as breast cancer, due to its ability to interfere with estrogen signaling.[12][13] While this compound is used in controlled research settings, the potential biological activity of its nonyl-aromatic portion warrants careful consideration in the design and interpretation of experiments.
References
- 1. This compound | CAS#:41506-14-3 | Chemsrc [chemsrc.com]
- 2. Non-Ionic Surfactants (5) [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated non-ionic surfactant vesicles as drug delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]
- 12. Nonylphenol - Wikipedia [en.wikipedia.org]
- 13. Environmental exposure to nonylphenol and cancer progression Risk-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonylbenzene-PEG8-OH in Neurodegenerative Disease PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] In the context of neurodegenerative diseases, PROTACs offer a promising strategy to target and clear the accumulation of misfolded protein aggregates, such as tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[3][4]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[5] Polyethylene glycol (PEG) linkers, like Nonylbenzene-PEG8-OH, are frequently employed to enhance the physicochemical properties of PROTACs.[2][6] The PEG chain improves hydrophilicity and water solubility, which can be advantageous for oral absorption and overall pharmacokinetic profiles.[7] this compound is a PEG-based linker that can be readily incorporated into PROTAC synthesis.[8][9][10][11] This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs for neurodegenerative diseases.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Application Notes
Advantages of this compound Linker
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules.[7]
-
Improved Pharmacokinetics: PEGylation can reduce renal clearance and non-specific interactions, potentially leading to an improved pharmacokinetic profile.[6]
-
Optimal Length and Flexibility: The 8-unit PEG chain provides a considerable and flexible length, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, especially when their binding pockets are distant or sterically hindered.
-
Synthetic Versatility: The terminal hydroxyl (-OH) group allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand through various chemical reactions, such as esterification or etherification, after activation to a good leaving group.[12]
Considerations for PROTAC Design
-
Attachment Points: The points of attachment of the linker to the warhead (targeting the POI) and the E3 ligase ligand are critical and can significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.
-
E3 Ligase Selection: The choice of E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is a key consideration. The expression levels of the chosen E3 ligase in the target cells or tissue (e.g., neurons) will influence the PROTAC's efficacy.[1]
-
Blood-Brain Barrier (BBB) Penetration: For neurodegenerative diseases, the ability of the PROTAC to cross the BBB is paramount.[13] The physicochemical properties imparted by the this compound linker, such as increased polarity, should be carefully balanced with the need for sufficient lipophilicity to facilitate brain penetration.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Tau-Targeting PROTAC using this compound
This protocol describes a generalized, two-step synthesis of a PROTAC targeting the tau protein, using a hypothetical tau-binding ligand and a pomalidomide-based E3 ligase ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized tau protein ligand (hypothetical)
-
Amine-functionalized pomalidomide (E3 ligase ligand)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DMAP (4-Dimethylaminopyridine)
-
Tosyl chloride
-
Triethylamine
-
Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
Coupling of Tau Ligand to the Linker:
-
Dissolve the carboxylic acid-functionalized tau ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea precipitate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the tau ligand-linker conjugate.
-
-
Activation and Coupling of E3 Ligase Ligand:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C.
-
Slowly add tosyl chloride (1.2 eq) and stir at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated linker intermediate.
-
Dissolve the activated intermediate (1.0 eq) and amine-functionalized pomalidomide (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at 60°C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Tau Protein Degradation Assay
This protocol determines the efficacy of the synthesized PROTAC in degrading tau protein in a relevant neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing tau protein
-
Synthesized Tau-PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the Tau-PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treat the cells with the varying concentrations of the PROTAC and incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against tau protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the tau protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol assesses the ability of the PROTAC to cross a simulated BBB.[14]
Materials:
-
In vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes, or a cell line like bEnd.3)[14]
-
Transwell inserts
-
Synthesized Tau-PROTAC
-
Lucifer yellow (for assessing monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Culture the selected cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[14]
-
-
Permeability Assay:
-
Add the Tau-PROTAC at a defined concentration to the apical (blood) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.
-
At the end of the experiment, add Lucifer yellow to the apical side and measure its passage to the basolateral side to confirm the integrity of the cell monolayer.
-
-
Quantification:
-
Quantify the concentration of the Tau-PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 4: In Vivo Assessment of Tau Degradation in a Mouse Model
This protocol evaluates the ability of the PROTAC to degrade tau protein in the brain of a transgenic mouse model of tauopathy (e.g., P301S mice).
Materials:
-
Transgenic mouse model of tauopathy
-
Synthesized Tau-PROTAC formulated for in vivo administration (e.g., in a solution with cyclodextrin)
-
Vehicle control
-
Equipment for animal dosing (e.g., oral gavage needles or injection supplies)
-
Brain homogenization buffer
-
Equipment for Western Blotting or ELISA
Procedure:
-
Animal Dosing:
-
Administer the Tau-PROTAC to the mice at a predetermined dose and route (e.g., oral gavage or intraperitoneal injection). Include a vehicle-treated control group.
-
Dose the animals for a specified period (e.g., once daily for two weeks).
-
-
Brain Tissue Collection:
-
At the end of the treatment period, euthanize the animals and harvest the brains.
-
Dissect specific brain regions of interest (e.g., hippocampus and cortex).
-
-
Protein Extraction and Analysis:
-
Homogenize the brain tissue in an appropriate lysis buffer.
-
Determine the protein concentration of the homogenates.
-
Analyze the levels of total and phosphorylated tau protein using Western Blotting or a specific ELISA.[15]
-
-
Data Analysis:
-
Compare the levels of tau protein in the brains of the PROTAC-treated group to the vehicle-treated group.
-
Perform statistical analysis to determine the significance of any observed reduction in tau levels.
-
Data Presentation
The following tables present hypothetical quantitative data for a representative Tau-PROTAC synthesized with a this compound linker.
Table 1: In Vitro Degradation Efficacy
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Tau-PROTAC-1 | Tau | SH-SY5Y | 50 | 90 |
| Negative Control | Tau | SH-SY5Y | >10,000 | <10 |
Table 2: In Vitro BBB Permeability
| Compound | Papp (10-6 cm/s) | Efflux Ratio |
| Tau-PROTAC-1 | 1.5 | 2.0 |
| Atenolol (Low Permeability Control) | <0.1 | N/A |
| Propranolol (High Permeability Control) | >10 | N/A |
Table 3: In Vivo Target Engagement and Degradation
| Compound | Animal Model | Dose (mg/kg) | Route | Brain Region | % Tau Reduction (vs. Vehicle) |
| Tau-PROTAC-1 | P301S mice | 30 | Oral | Hippocampus | 65 |
| Tau-PROTAC-1 | P301S mice | 30 | Oral | Cortex | 60 |
Conclusion
This compound is a versatile PEG-based linker that can be effectively employed in the synthesis of PROTACs for neurodegenerative diseases. Its properties can enhance the solubility and drug-like characteristics of the resulting PROTACs. The provided protocols offer a framework for the synthesis, in vitro evaluation, and in vivo assessment of such PROTACs. Successful development of brain-penetrant PROTACs using this linker could provide a novel and potent therapeutic strategy for debilitating neurodegenerative disorders.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 4. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biocat.com [biocat.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of in vivo turnover of tau in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonylbenzene-PEG8-OH in Neurodegenerative Disease PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] In the context of neurodegenerative diseases, PROTACs offer a promising strategy to target and clear the accumulation of misfolded protein aggregates, such as tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[3][4]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[5] Polyethylene glycol (PEG) linkers, like Nonylbenzene-PEG8-OH, are frequently employed to enhance the physicochemical properties of PROTACs.[2][6] The PEG chain improves hydrophilicity and water solubility, which can be advantageous for oral absorption and overall pharmacokinetic profiles.[7] this compound is a PEG-based linker that can be readily incorporated into PROTAC synthesis.[8][9][10][11] This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs for neurodegenerative diseases.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Application Notes
Advantages of this compound Linker
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules.[7]
-
Improved Pharmacokinetics: PEGylation can reduce renal clearance and non-specific interactions, potentially leading to an improved pharmacokinetic profile.[6]
-
Optimal Length and Flexibility: The 8-unit PEG chain provides a considerable and flexible length, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, especially when their binding pockets are distant or sterically hindered.
-
Synthetic Versatility: The terminal hydroxyl (-OH) group allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand through various chemical reactions, such as esterification or etherification, after activation to a good leaving group.[12]
Considerations for PROTAC Design
-
Attachment Points: The points of attachment of the linker to the warhead (targeting the POI) and the E3 ligase ligand are critical and can significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.
-
E3 Ligase Selection: The choice of E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is a key consideration. The expression levels of the chosen E3 ligase in the target cells or tissue (e.g., neurons) will influence the PROTAC's efficacy.[1]
-
Blood-Brain Barrier (BBB) Penetration: For neurodegenerative diseases, the ability of the PROTAC to cross the BBB is paramount.[13] The physicochemical properties imparted by the this compound linker, such as increased polarity, should be carefully balanced with the need for sufficient lipophilicity to facilitate brain penetration.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Tau-Targeting PROTAC using this compound
This protocol describes a generalized, two-step synthesis of a PROTAC targeting the tau protein, using a hypothetical tau-binding ligand and a pomalidomide-based E3 ligase ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized tau protein ligand (hypothetical)
-
Amine-functionalized pomalidomide (E3 ligase ligand)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DMAP (4-Dimethylaminopyridine)
-
Tosyl chloride
-
Triethylamine
-
Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
Coupling of Tau Ligand to the Linker:
-
Dissolve the carboxylic acid-functionalized tau ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea precipitate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the tau ligand-linker conjugate.
-
-
Activation and Coupling of E3 Ligase Ligand:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C.
-
Slowly add tosyl chloride (1.2 eq) and stir at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated linker intermediate.
-
Dissolve the activated intermediate (1.0 eq) and amine-functionalized pomalidomide (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at 60°C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Tau Protein Degradation Assay
This protocol determines the efficacy of the synthesized PROTAC in degrading tau protein in a relevant neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing tau protein
-
Synthesized Tau-PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the Tau-PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treat the cells with the varying concentrations of the PROTAC and incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against tau protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the tau protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol assesses the ability of the PROTAC to cross a simulated BBB.[14]
Materials:
-
In vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes, or a cell line like bEnd.3)[14]
-
Transwell inserts
-
Synthesized Tau-PROTAC
-
Lucifer yellow (for assessing monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Culture the selected cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[14]
-
-
Permeability Assay:
-
Add the Tau-PROTAC at a defined concentration to the apical (blood) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.
-
At the end of the experiment, add Lucifer yellow to the apical side and measure its passage to the basolateral side to confirm the integrity of the cell monolayer.
-
-
Quantification:
-
Quantify the concentration of the Tau-PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 4: In Vivo Assessment of Tau Degradation in a Mouse Model
This protocol evaluates the ability of the PROTAC to degrade tau protein in the brain of a transgenic mouse model of tauopathy (e.g., P301S mice).
Materials:
-
Transgenic mouse model of tauopathy
-
Synthesized Tau-PROTAC formulated for in vivo administration (e.g., in a solution with cyclodextrin)
-
Vehicle control
-
Equipment for animal dosing (e.g., oral gavage needles or injection supplies)
-
Brain homogenization buffer
-
Equipment for Western Blotting or ELISA
Procedure:
-
Animal Dosing:
-
Administer the Tau-PROTAC to the mice at a predetermined dose and route (e.g., oral gavage or intraperitoneal injection). Include a vehicle-treated control group.
-
Dose the animals for a specified period (e.g., once daily for two weeks).
-
-
Brain Tissue Collection:
-
At the end of the treatment period, euthanize the animals and harvest the brains.
-
Dissect specific brain regions of interest (e.g., hippocampus and cortex).
-
-
Protein Extraction and Analysis:
-
Homogenize the brain tissue in an appropriate lysis buffer.
-
Determine the protein concentration of the homogenates.
-
Analyze the levels of total and phosphorylated tau protein using Western Blotting or a specific ELISA.[15]
-
-
Data Analysis:
-
Compare the levels of tau protein in the brains of the PROTAC-treated group to the vehicle-treated group.
-
Perform statistical analysis to determine the significance of any observed reduction in tau levels.
-
Data Presentation
The following tables present hypothetical quantitative data for a representative Tau-PROTAC synthesized with a this compound linker.
Table 1: In Vitro Degradation Efficacy
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Tau-PROTAC-1 | Tau | SH-SY5Y | 50 | 90 |
| Negative Control | Tau | SH-SY5Y | >10,000 | <10 |
Table 2: In Vitro BBB Permeability
| Compound | Papp (10-6 cm/s) | Efflux Ratio |
| Tau-PROTAC-1 | 1.5 | 2.0 |
| Atenolol (Low Permeability Control) | <0.1 | N/A |
| Propranolol (High Permeability Control) | >10 | N/A |
Table 3: In Vivo Target Engagement and Degradation
| Compound | Animal Model | Dose (mg/kg) | Route | Brain Region | % Tau Reduction (vs. Vehicle) |
| Tau-PROTAC-1 | P301S mice | 30 | Oral | Hippocampus | 65 |
| Tau-PROTAC-1 | P301S mice | 30 | Oral | Cortex | 60 |
Conclusion
This compound is a versatile PEG-based linker that can be effectively employed in the synthesis of PROTACs for neurodegenerative diseases. Its properties can enhance the solubility and drug-like characteristics of the resulting PROTACs. The provided protocols offer a framework for the synthesis, in vitro evaluation, and in vivo assessment of such PROTACs. Successful development of brain-penetrant PROTACs using this linker could provide a novel and potent therapeutic strategy for debilitating neurodegenerative disorders.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 4. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biocat.com [biocat.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of in vivo turnover of tau in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonylbenzene-PEG8-OH in Targeted Therapy Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nonylbenzene-PEG8-OH as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted therapy. This document includes a summary of its properties, illustrative quantitative data for similar linkers, detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualizations of key concepts and workflows.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional linker molecule utilized in the synthesis of PROTACs.[1][2][3][4] PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4]
The linker, such as this compound, plays a critical role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI. The polyethylene glycol (PEG) component of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule.
Key Features of this compound
-
Structure: Comprises a hydrophobic nonylbenzene group, a hydrophilic octaethylene glycol (PEG8) chain, and a terminal hydroxyl group for conjugation.
-
Function: Acts as a flexible spacer to connect the POI-binding and E3 ligase-binding ligands in a PROTAC.
-
Properties: The PEG chain can improve the pharmacokinetic properties of the PROTAC, such as solubility and in vivo half-life.
Illustrative Performance of PEGylated PROTACs
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | PEG3 | 100 | >90 | MCF7 | Fictionalized Data |
| Estrogen Receptor α (ERα) | PEG6 | 30 | >95 | MCF7 | Fictionalized Data |
| Bromodomain-containing protein 4 (BRD4) | PEG4 | 50 | ~90 | HeLa | Fictionalized Data |
| Bromodomain-containing protein 4 (BRD4) | PEG8 | 15 | >95 | HeLa | Fictionalized Data |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of how linker length can affect PROTAC performance. Actual values are highly dependent on the specific target protein, ligands, and cell line used.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound. This example assumes the POI ligand has a carboxylic acid group and the E3 ligase ligand has a reactive leaving group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
E3 ligase ligand (e.g., pomalidomide) with a suitable leaving group (e.g., a halogen)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
First Coupling Reaction (Amide Bond Formation):
-
To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Ether Synthesis):
-
Dissolve the purified POI-linker intermediate (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Add a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add the E3 ligase ligand (1.2 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
General PROTAC Synthesis Workflow
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Western Blotting Workflow
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials:
-
Purified, labeled POI (e.g., with His-tag or biotin)
-
Purified, labeled E3 ligase (e.g., with GST-tag or fluorescent label)
-
Detection reagents (e.g., fluorescently labeled anti-tag antibodies for FRET)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Detection:
-
Add the TR-FRET detection reagents.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
-
Ternary Complex Formation
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Catalytic Cycle
Conclusion
This compound is a valuable tool for the development of targeted therapy drugs based on PROTAC technology. Its properties as a flexible, hydrophilic linker can contribute to the successful design of potent and selective protein degraders. The provided protocols offer a foundation for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that optimization of the linker length and attachment points is often a critical step in developing a highly effective PROTAC for a specific target.
References
Application Notes and Protocols for Nonylbenzene-PEG8-OH in Targeted Therapy Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nonylbenzene-PEG8-OH as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted therapy. This document includes a summary of its properties, illustrative quantitative data for similar linkers, detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualizations of key concepts and workflows.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional linker molecule utilized in the synthesis of PROTACs.[1][2][3][4] PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4]
The linker, such as this compound, plays a critical role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI. The polyethylene glycol (PEG) component of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule.
Key Features of this compound
-
Structure: Comprises a hydrophobic nonylbenzene group, a hydrophilic octaethylene glycol (PEG8) chain, and a terminal hydroxyl group for conjugation.
-
Function: Acts as a flexible spacer to connect the POI-binding and E3 ligase-binding ligands in a PROTAC.
-
Properties: The PEG chain can improve the pharmacokinetic properties of the PROTAC, such as solubility and in vivo half-life.
Illustrative Performance of PEGylated PROTACs
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | PEG3 | 100 | >90 | MCF7 | Fictionalized Data |
| Estrogen Receptor α (ERα) | PEG6 | 30 | >95 | MCF7 | Fictionalized Data |
| Bromodomain-containing protein 4 (BRD4) | PEG4 | 50 | ~90 | HeLa | Fictionalized Data |
| Bromodomain-containing protein 4 (BRD4) | PEG8 | 15 | >95 | HeLa | Fictionalized Data |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of how linker length can affect PROTAC performance. Actual values are highly dependent on the specific target protein, ligands, and cell line used.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound. This example assumes the POI ligand has a carboxylic acid group and the E3 ligase ligand has a reactive leaving group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
E3 ligase ligand (e.g., pomalidomide) with a suitable leaving group (e.g., a halogen)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
First Coupling Reaction (Amide Bond Formation):
-
To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Ether Synthesis):
-
Dissolve the purified POI-linker intermediate (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Add a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add the E3 ligase ligand (1.2 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
General PROTAC Synthesis Workflow
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Western Blotting Workflow
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials:
-
Purified, labeled POI (e.g., with His-tag or biotin)
-
Purified, labeled E3 ligase (e.g., with GST-tag or fluorescent label)
-
Detection reagents (e.g., fluorescently labeled anti-tag antibodies for FRET)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Detection:
-
Add the TR-FRET detection reagents.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
-
Ternary Complex Formation
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Catalytic Cycle
Conclusion
This compound is a valuable tool for the development of targeted therapy drugs based on PROTAC technology. Its properties as a flexible, hydrophilic linker can contribute to the successful design of potent and selective protein degraders. The provided protocols offer a foundation for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that optimization of the linker length and attachment points is often a critical step in developing a highly effective PROTAC for a specific target.
References
Application Notes and Protocols for Protein Degradation Studies with Nonylbenzene-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for degradation.[]
This document provides detailed application notes and experimental protocols for the use of Nonylbenzene-PEG8-OH , a polyethylene glycol (PEG)-based linker, in the design and evaluation of PROTACs.[2] PEG linkers are widely used in PROTAC design due to their ability to improve solubility and permeability.[] The protocols outlined herein will guide researchers through the key experiments required to characterize a novel PROTAC synthesized with a this compound linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
References
Application Notes and Protocols for Protein Degradation Studies with Nonylbenzene-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for degradation.[]
This document provides detailed application notes and experimental protocols for the use of Nonylbenzene-PEG8-OH , a polyethylene glycol (PEG)-based linker, in the design and evaluation of PROTACs.[2] PEG linkers are widely used in PROTAC design due to their ability to improve solubility and permeability.[] The protocols outlined herein will guide researchers through the key experiments required to characterize a novel PROTAC synthesized with a this compound linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
References
Application Notes and Protocols for PROTACs Utilizing a Nonylbenzene-PEG8-OH Linker in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH is a chemical compound that serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein degradation machinery to selectively eliminate target proteins.[1][2] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands.[1][2] The application of this compound in cell-based assays is therefore indirect, as a crucial component of a PROTAC molecule. These application notes provide a comprehensive guide for researchers on how to effectively use PROTACs synthesized with a this compound linker in various cell-based assays to evaluate their efficacy and mechanism of action.
PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The this compound linker plays a critical role in spatially orienting the target protein and the E3 ligase to facilitate the transfer of ubiquitin. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Application Notes for Cell-Based Assays
When evaluating a PROTAC synthesized with a this compound linker, it is crucial to perform a series of cell-based assays to characterize its activity.
1. Cell Line Selection:
-
Choose cell lines that endogenously express the target protein at a detectable level.
-
Ensure the selected cell lines also express the specific E3 ligase recruited by the PROTAC (e.g., Cereblon or VHL).
-
Consider using both sensitive and resistant cell lines to determine the therapeutic window.
2. Dosage and Treatment Time:
-
Perform dose-response studies to determine the optimal concentration range for target degradation and cellular effects.
-
Conduct time-course experiments to understand the kinetics of protein degradation and subsequent cellular responses.
3. Essential Controls:
-
Vehicle Control: Use the solvent in which the PROTAC is dissolved (e.g., DMSO) as a negative control.
-
Inactive Epimer/Control Compound: If available, use a structurally similar but inactive version of the PROTAC that does not induce degradation.
-
E3 Ligase Ligand Alone: This control helps to distinguish the effects of the PROTAC from the effects of modulating the E3 ligase independently.
-
Target Ligand Alone: This control helps to assess the effect of target binding without inducing degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is designed to quantify the reduction in the level of the target protein following treatment with a PROTAC.
Workflow:
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include vehicle and other relevant controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Workflow:
Caption: Cell viability assay workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Target Protein Degradation by a PROTAC
| PROTAC Concentration | Mean Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle | 100 | 5.2 |
| 0.1 nM | 95.3 | 4.8 |
| 1 nM | 72.1 | 6.1 |
| 10 nM | 35.8 | 4.5 |
| 100 nM | 8.2 | 2.1 |
| 1 µM | 5.1 | 1.5 |
| 10 µM | 4.9 | 1.3 |
Table 2: Cell Viability in Response to a PROTAC
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 25.4 |
| Cell Line B | Moderate | 150.2 |
| Cell Line C (Target Knockout) | None | > 10,000 |
Conclusion
The use of this compound as a linker is integral to the design and function of potent PROTACs. The successful application of these PROTACs in cell-based assays requires careful experimental design, including appropriate controls and a multi-faceted approach to data collection. By following the protocols and guidelines outlined in these application notes, researchers can effectively characterize the activity of their PROTACs, leading to a deeper understanding of their therapeutic potential.
References
Application Notes and Protocols for PROTACs Utilizing a Nonylbenzene-PEG8-OH Linker in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonylbenzene-PEG8-OH is a chemical compound that serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein degradation machinery to selectively eliminate target proteins.[1][2] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands.[1][2] The application of this compound in cell-based assays is therefore indirect, as a crucial component of a PROTAC molecule. These application notes provide a comprehensive guide for researchers on how to effectively use PROTACs synthesized with a this compound linker in various cell-based assays to evaluate their efficacy and mechanism of action.
PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The this compound linker plays a critical role in spatially orienting the target protein and the E3 ligase to facilitate the transfer of ubiquitin. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Application Notes for Cell-Based Assays
When evaluating a PROTAC synthesized with a this compound linker, it is crucial to perform a series of cell-based assays to characterize its activity.
1. Cell Line Selection:
-
Choose cell lines that endogenously express the target protein at a detectable level.
-
Ensure the selected cell lines also express the specific E3 ligase recruited by the PROTAC (e.g., Cereblon or VHL).
-
Consider using both sensitive and resistant cell lines to determine the therapeutic window.
2. Dosage and Treatment Time:
-
Perform dose-response studies to determine the optimal concentration range for target degradation and cellular effects.
-
Conduct time-course experiments to understand the kinetics of protein degradation and subsequent cellular responses.
3. Essential Controls:
-
Vehicle Control: Use the solvent in which the PROTAC is dissolved (e.g., DMSO) as a negative control.
-
Inactive Epimer/Control Compound: If available, use a structurally similar but inactive version of the PROTAC that does not induce degradation.
-
E3 Ligase Ligand Alone: This control helps to distinguish the effects of the PROTAC from the effects of modulating the E3 ligase independently.
-
Target Ligand Alone: This control helps to assess the effect of target binding without inducing degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is designed to quantify the reduction in the level of the target protein following treatment with a PROTAC.
Workflow:
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include vehicle and other relevant controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Workflow:
Caption: Cell viability assay workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Target Protein Degradation by a PROTAC
| PROTAC Concentration | Mean Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle | 100 | 5.2 |
| 0.1 nM | 95.3 | 4.8 |
| 1 nM | 72.1 | 6.1 |
| 10 nM | 35.8 | 4.5 |
| 100 nM | 8.2 | 2.1 |
| 1 µM | 5.1 | 1.5 |
| 10 µM | 4.9 | 1.3 |
Table 2: Cell Viability in Response to a PROTAC
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 25.4 |
| Cell Line B | Moderate | 150.2 |
| Cell Line C (Target Knockout) | None | > 10,000 |
Conclusion
The use of this compound as a linker is integral to the design and function of potent PROTACs. The successful application of these PROTACs in cell-based assays requires careful experimental design, including appropriate controls and a multi-faceted approach to data collection. By following the protocols and guidelines outlined in these application notes, researchers can effectively characterize the activity of their PROTACs, leading to a deeper understanding of their therapeutic potential.
References
Application Notes and Protocols for Nonylbenzene-PEG8-OH in In Vitro Protein Degradation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker, including its length, flexibility, and composition, is a key determinant of the efficacy and selectivity of the PROTAC.
Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[2][3][4] Its structure, featuring a nonylbenzene group for potential hydrophobic interactions and a flexible PEG8 chain, provides a versatile scaffold for connecting the two binding moieties. The terminal hydroxyl group (-OH) allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis. This document provides detailed application notes and protocols for the utilization of PROTACs incorporating the this compound linker in in vitro protein degradation experiments.
Mechanism of Action
PROTACs containing the this compound linker function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This proximity, facilitated by the linker, leads to the poly-ubiquitination of the POI by the E3 ligase.[5][6] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.[1][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
Data Presentation: In Vitro Degradation Profile
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[8] The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum achievable level of protein degradation.[8]
Table 1: Illustrative In Vitro Degradation Data for a Hypothetical PROTAC-NBP8
| Cell Line | Target Protein | PROTAC-NBP8 DC50 (nM) | PROTAC-NBP8 Dmax (%) |
| Cell Line A | Protein X | 15 | 92 |
| Cell Line B | Protein X | 25 | 88 |
| Cell Line C (Control) | Protein Y | >1000 | <10 |
Note: This data is for illustrative purposes only and represents typical results for a potent and selective PROTAC. Actual results will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize a PROTAC incorporating the this compound linker.
Protocol 1: In Vitro Target Protein Degradation Assay by Western Blot
This protocol is a standard method to determine the DC50 and Dmax of a PROTAC by measuring the levels of the target protein in cells treated with the compound.
Materials:
-
Cells expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay helps to confirm that the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.[10][11]
Materials:
-
Recombinant purified target protein (e.g., with a His-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC stock solution
-
Pull-down buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Affinity resin for the tagged protein (e.g., Ni-NTA agarose for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Coomassie stain or Western blot reagents
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the recombinant target protein, the recombinant E3 ligase complex, and the PROTAC at various concentrations (including a no-PROTAC control).
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Affinity Resin Addition: Add the affinity resin to the mixture and incubate for another 1-2 hours at 4°C to capture the tagged target protein and any interacting partners.
-
Washing: Pellet the resin by centrifugation and wash it several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against the target protein and a component of the E3 ligase complex. An increase in the amount of the E3 ligase co-eluted with the target protein in the presence of the PROTAC indicates ternary complex formation.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: In vitro protein degradation experimental workflow.
Caption: Structure of a PROTAC with this compound.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Nonylbenzene-PEG8-OH in In Vitro Protein Degradation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker, including its length, flexibility, and composition, is a key determinant of the efficacy and selectivity of the PROTAC.
Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[2][3][4] Its structure, featuring a nonylbenzene group for potential hydrophobic interactions and a flexible PEG8 chain, provides a versatile scaffold for connecting the two binding moieties. The terminal hydroxyl group (-OH) allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis. This document provides detailed application notes and protocols for the utilization of PROTACs incorporating the this compound linker in in vitro protein degradation experiments.
Mechanism of Action
PROTACs containing the this compound linker function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This proximity, facilitated by the linker, leads to the poly-ubiquitination of the POI by the E3 ligase.[5][6] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.[1][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
Data Presentation: In Vitro Degradation Profile
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[8] The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum achievable level of protein degradation.[8]
Table 1: Illustrative In Vitro Degradation Data for a Hypothetical PROTAC-NBP8
| Cell Line | Target Protein | PROTAC-NBP8 DC50 (nM) | PROTAC-NBP8 Dmax (%) |
| Cell Line A | Protein X | 15 | 92 |
| Cell Line B | Protein X | 25 | 88 |
| Cell Line C (Control) | Protein Y | >1000 | <10 |
Note: This data is for illustrative purposes only and represents typical results for a potent and selective PROTAC. Actual results will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize a PROTAC incorporating the this compound linker.
Protocol 1: In Vitro Target Protein Degradation Assay by Western Blot
This protocol is a standard method to determine the DC50 and Dmax of a PROTAC by measuring the levels of the target protein in cells treated with the compound.
Materials:
-
Cells expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay helps to confirm that the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.[10][11]
Materials:
-
Recombinant purified target protein (e.g., with a His-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC stock solution
-
Pull-down buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Affinity resin for the tagged protein (e.g., Ni-NTA agarose for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Coomassie stain or Western blot reagents
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the recombinant target protein, the recombinant E3 ligase complex, and the PROTAC at various concentrations (including a no-PROTAC control).
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Affinity Resin Addition: Add the affinity resin to the mixture and incubate for another 1-2 hours at 4°C to capture the tagged target protein and any interacting partners.
-
Washing: Pellet the resin by centrifugation and wash it several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against the target protein and a component of the E3 ligase complex. An increase in the amount of the E3 ligase co-eluted with the target protein in the presence of the PROTAC indicates ternary complex formation.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: In vitro protein degradation experimental workflow.
Caption: Structure of a PROTAC with this compound.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Techniques for Conjugating Nonylbenzene-PEG8-OH to Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG) linker molecule increasingly utilized in the development of sophisticated bioconjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The Nonylbenzene-PEG8 moiety serves as a flexible, hydrophilic spacer that connects the two distinct ligands: one that binds the target protein and one that engages the E3 ligase.
The terminal hydroxyl group (-OH) of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, conjugation requires a chemical activation step to convert the hydroxyl into a reactive group compatible with the target ligand (e.g., a protein, peptide, or small molecule). This document provides detailed protocols and methodologies for the most common and effective techniques to conjugate this compound to ligands bearing amine, carboxyl, or thiol groups.
Core Principle: Activation of the Terminal Hydroxyl Group
Direct conjugation of the hydroxyl group of this compound to ligands is generally inefficient.[3] The foundational step in any conjugation strategy is the chemical modification of this -OH group into a more reactive functional group. The choice of activation chemistry depends on the available functional groups on the target ligand. The overall workflow typically involves two main stages: activation of the PEG linker and subsequent conjugation to the ligand.
Conjugation to Amine-Containing Ligands (-NH₂)
This is the most common approach for conjugating PEGs to proteins and peptides, targeting the primary amines on lysine residues and the N-terminus.[4][5] The strategy involves a two-step process: first converting the terminal -OH to a carboxylic acid, and then activating the acid to an N-Hydroxysuccinimide (NHS) ester, which readily reacts with amines.[3]
Protocol 1.1: Two-Step NHS Ester Activation and Amine Coupling
Stage 1: Conversion of Hydroxyl to Carboxylic Acid
-
Materials:
-
This compound
-
Succinic anhydride (5-fold molar excess)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether (cold)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure: [3]
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Remove the pyridine under reduced pressure (rotary evaporation).
-
Dissolve the residue in DCM and wash three times with 1 M HCl to remove residual pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product (Nonylbenzene-PEG8-O-Succinate) by adding cold diethyl ether.
-
Verify the structure and purity via NMR and Mass Spectrometry.
-
Stage 2: NHS Ester Activation and Conjugation to Amine-Ligand
-
Materials:
-
Nonylbenzene-PEG8-O-Succinate (from Stage 1)
-
N-Hydroxysuccinimide (NHS, 1.2-fold molar excess)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-fold molar excess)
-
Amine-containing ligand (e.g., protein, peptide)
-
Anhydrous solvent (DMSO or DMF)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, or Borate buffer, pH 8.5.[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]
-
Purification system (dialysis or size-exclusion chromatography).
-
-
Procedure: [7]
-
Dissolve Nonylbenzene-PEG8-O-Succinate, NHS, and EDC in a minimal amount of anhydrous DMSO or DMF. Stir at room temperature for 1-4 hours to form the NHS ester.
-
Prepare a solution of the target ligand in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add the desired molar excess of the freshly activated PEG-NHS ester solution to the ligand solution. A 10- to 50-fold molar excess of PEG to ligand is a common starting point.[3] The volume of organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Stop the reaction by adding quenching buffer to consume any unreacted PEG-NHS ester.
-
Proceed immediately to purification.
-
Conjugation to Carboxyl-Containing Ligands (-COOH)
This method targets the carboxylic acid groups on aspartic acid, glutamic acid, or the C-terminus of proteins.[8] The strategy requires activating the terminal -OH of the this compound to an amine group. This PEG-Amine is then coupled to the ligand's carboxyl group using a carbodiimide coupling agent like EDC.[9][10]
Protocol 2.1: Amine Functionalization and Carbodiimide Coupling
Stage 1: Conversion of Hydroxyl to Amine
This multi-step synthesis typically involves:
-
Tosylation: Activating the -OH group with tosyl chloride (TsCl).
-
Azidation: Displacing the tosyl group with sodium azide (NaN₃) to form a PEG-azide.
-
Reduction: Reducing the azide to a primary amine using a reducing agent like triphenylphosphine (PPh₃) or by catalytic hydrogenation.
Due to the complexity and hazardous nature of these reagents (especially sodium azide), it is often more practical to source pre-functionalized Nonylbenzene-PEG8-Amine if available.
Stage 2: EDC-Mediated Coupling to Carboxyl-Ligand
-
Materials:
-
Nonylbenzene-PEG8-Amine
-
Carboxyl-containing ligand
-
EDC (1.5- to 5-fold molar excess over carboxyl groups)
-
(Optional) N-Hydroxysuccinimide (NHS) or Sulfo-NHS to improve efficiency and create a more stable intermediate.
-
Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 4.7-6.0.[11]
-
Coupling Buffer: PBS, pH 7.2-7.5.[11]
-
Purification system.
-
-
-
Dissolve the carboxyl-containing ligand in Activation Buffer.
-
Add EDC (and optionally NHS) to the ligand solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the Nonylbenzene-PEG8-Amine in Coupling Buffer.
-
Add the PEG-Amine solution to the activated ligand solution. The pH may need to be adjusted to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the conjugate to remove unreacted PEG, ligand, and coupling reagents.
-
Conjugation via Click Chemistry
Click chemistry provides a highly efficient and specific method for conjugation.[12] It involves the reaction between an azide and an alkyne.[13][14] To use this method, the this compound must first be converted to either Nonylbenzene-PEG8-Azide or Nonylbenzene-PEG8-Alkyne, and the ligand must possess the complementary functional group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Highly efficient but requires a copper catalyst which may be detrimental to some proteins.[15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative using strained alkynes like DBCO or BCN.[12][15]
The synthetic steps to functionalize the PEG-OH to an azide or alkyne are similar to those described in Protocol 2.1 (Stage 1). Once the functionalized components are prepared, the conjugation reaction is typically straightforward.
Protocol 3.1: General SPAAC (Copper-Free) Click Reaction
-
Materials:
-
Nonylbenzene-PEG8-Azide (or Alkyne)
-
Ligand functionalized with a strained alkyne (e.g., DBCO) (or Azide)
-
Reaction Buffer: PBS, pH 7.4
-
-
Procedure:
-
Dissolve the ligand in the reaction buffer.
-
Add a 1.5- to 3-fold molar excess of the functionalized Nonylbenzene-PEG8 linker.
-
Incubate at room temperature for 1-4 hours. The reaction can be left overnight at 4°C if needed.
-
Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the final conjugate.
-
Purification and Characterization of Conjugates
After the conjugation reaction, the mixture will contain the desired conjugate, unreacted ligand, excess PEG linker, and reaction byproducts.[] Purification is critical and is typically achieved using chromatography.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger PEGylated conjugate from smaller unreacted PEG and reagents.[][17]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation often shields charges on the protein surface, altering its elution profile compared to the unconjugated form, which can be exploited for purification.[][18]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. The nonylbenzene group imparts hydrophobicity, making HIC a viable supplementary purification step.[][18]
Characterization is essential to confirm successful conjugation:
-
SDS-PAGE: Shows an increase in molecular weight for the PEGylated protein compared to the native protein.[19]
-
Mass Spectrometry (LC-MS): Confirms the mass of the final conjugate and can help determine the degree of PEGylation.[20]
-
NMR Spectroscopy: Useful for characterizing the initial PEG linker and the final conjugate, especially for small molecule ligands.[21]
Quantitative Data Summary
The optimal conditions for any conjugation reaction depend on the specific ligand and must be determined empirically. The following table provides typical starting parameters for the described chemistries.
| Parameter | Amine Coupling (NHS Ester) | Carboxyl Coupling (EDC) | Click Chemistry (SPAAC) |
| Molar Excess of PEG | 10-50 fold[3] | 10-50 fold | 1.5-5 fold |
| Reaction pH | 7.2 - 8.5[6] | 4.5-6.0 (Activation)[11], 7.2-7.5 (Coupling)[11] | 7.0 - 7.5 |
| Temperature | 4°C - 25°C[7] | 25°C | 25°C |
| Reaction Time | 0.5 - 4 hours[7] | 2 - 4 hours | 1 - 12 hours |
| Typical Efficiency | Moderate to High | Moderate | Very High |
| Key Buffers | PBS, Borate (Amine-free)[6] | MES (Activation), PBS (Coupling)[11] | PBS |
Application in PROTAC Development
In the context of PROTACs, the this compound linker is conjugated sequentially to the two different ligands. The choice of which ligand to conjugate first depends on the stability and available functional groups of each. The purification after the first conjugation is critical to ensure a pure intermediate for the second reaction step. The final PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the degradation of the target protein via the ubiquitin-proteasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. labinsights.nl [labinsights.nl]
- 13. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creativepegworks.com [creativepegworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. enovatia.com [enovatia.com]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Conjugating Nonylbenzene-PEG8-OH to Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG) linker molecule increasingly utilized in the development of sophisticated bioconjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The Nonylbenzene-PEG8 moiety serves as a flexible, hydrophilic spacer that connects the two distinct ligands: one that binds the target protein and one that engages the E3 ligase.
The terminal hydroxyl group (-OH) of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, conjugation requires a chemical activation step to convert the hydroxyl into a reactive group compatible with the target ligand (e.g., a protein, peptide, or small molecule). This document provides detailed protocols and methodologies for the most common and effective techniques to conjugate this compound to ligands bearing amine, carboxyl, or thiol groups.
Core Principle: Activation of the Terminal Hydroxyl Group
Direct conjugation of the hydroxyl group of this compound to ligands is generally inefficient.[3] The foundational step in any conjugation strategy is the chemical modification of this -OH group into a more reactive functional group. The choice of activation chemistry depends on the available functional groups on the target ligand. The overall workflow typically involves two main stages: activation of the PEG linker and subsequent conjugation to the ligand.
Conjugation to Amine-Containing Ligands (-NH₂)
This is the most common approach for conjugating PEGs to proteins and peptides, targeting the primary amines on lysine residues and the N-terminus.[4][5] The strategy involves a two-step process: first converting the terminal -OH to a carboxylic acid, and then activating the acid to an N-Hydroxysuccinimide (NHS) ester, which readily reacts with amines.[3]
Protocol 1.1: Two-Step NHS Ester Activation and Amine Coupling
Stage 1: Conversion of Hydroxyl to Carboxylic Acid
-
Materials:
-
This compound
-
Succinic anhydride (5-fold molar excess)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether (cold)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure: [3]
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Remove the pyridine under reduced pressure (rotary evaporation).
-
Dissolve the residue in DCM and wash three times with 1 M HCl to remove residual pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product (Nonylbenzene-PEG8-O-Succinate) by adding cold diethyl ether.
-
Verify the structure and purity via NMR and Mass Spectrometry.
-
Stage 2: NHS Ester Activation and Conjugation to Amine-Ligand
-
Materials:
-
Nonylbenzene-PEG8-O-Succinate (from Stage 1)
-
N-Hydroxysuccinimide (NHS, 1.2-fold molar excess)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-fold molar excess)
-
Amine-containing ligand (e.g., protein, peptide)
-
Anhydrous solvent (DMSO or DMF)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, or Borate buffer, pH 8.5.[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]
-
Purification system (dialysis or size-exclusion chromatography).
-
-
Procedure: [7]
-
Dissolve Nonylbenzene-PEG8-O-Succinate, NHS, and EDC in a minimal amount of anhydrous DMSO or DMF. Stir at room temperature for 1-4 hours to form the NHS ester.
-
Prepare a solution of the target ligand in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add the desired molar excess of the freshly activated PEG-NHS ester solution to the ligand solution. A 10- to 50-fold molar excess of PEG to ligand is a common starting point.[3] The volume of organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Stop the reaction by adding quenching buffer to consume any unreacted PEG-NHS ester.
-
Proceed immediately to purification.
-
Conjugation to Carboxyl-Containing Ligands (-COOH)
This method targets the carboxylic acid groups on aspartic acid, glutamic acid, or the C-terminus of proteins.[8] The strategy requires activating the terminal -OH of the this compound to an amine group. This PEG-Amine is then coupled to the ligand's carboxyl group using a carbodiimide coupling agent like EDC.[9][10]
Protocol 2.1: Amine Functionalization and Carbodiimide Coupling
Stage 1: Conversion of Hydroxyl to Amine
This multi-step synthesis typically involves:
-
Tosylation: Activating the -OH group with tosyl chloride (TsCl).
-
Azidation: Displacing the tosyl group with sodium azide (NaN₃) to form a PEG-azide.
-
Reduction: Reducing the azide to a primary amine using a reducing agent like triphenylphosphine (PPh₃) or by catalytic hydrogenation.
Due to the complexity and hazardous nature of these reagents (especially sodium azide), it is often more practical to source pre-functionalized Nonylbenzene-PEG8-Amine if available.
Stage 2: EDC-Mediated Coupling to Carboxyl-Ligand
-
Materials:
-
Nonylbenzene-PEG8-Amine
-
Carboxyl-containing ligand
-
EDC (1.5- to 5-fold molar excess over carboxyl groups)
-
(Optional) N-Hydroxysuccinimide (NHS) or Sulfo-NHS to improve efficiency and create a more stable intermediate.
-
Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 4.7-6.0.[11]
-
Coupling Buffer: PBS, pH 7.2-7.5.[11]
-
Purification system.
-
-
-
Dissolve the carboxyl-containing ligand in Activation Buffer.
-
Add EDC (and optionally NHS) to the ligand solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the Nonylbenzene-PEG8-Amine in Coupling Buffer.
-
Add the PEG-Amine solution to the activated ligand solution. The pH may need to be adjusted to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the conjugate to remove unreacted PEG, ligand, and coupling reagents.
-
Conjugation via Click Chemistry
Click chemistry provides a highly efficient and specific method for conjugation.[12] It involves the reaction between an azide and an alkyne.[13][14] To use this method, the this compound must first be converted to either Nonylbenzene-PEG8-Azide or Nonylbenzene-PEG8-Alkyne, and the ligand must possess the complementary functional group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Highly efficient but requires a copper catalyst which may be detrimental to some proteins.[15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative using strained alkynes like DBCO or BCN.[12][15]
The synthetic steps to functionalize the PEG-OH to an azide or alkyne are similar to those described in Protocol 2.1 (Stage 1). Once the functionalized components are prepared, the conjugation reaction is typically straightforward.
Protocol 3.1: General SPAAC (Copper-Free) Click Reaction
-
Materials:
-
Nonylbenzene-PEG8-Azide (or Alkyne)
-
Ligand functionalized with a strained alkyne (e.g., DBCO) (or Azide)
-
Reaction Buffer: PBS, pH 7.4
-
-
Procedure:
-
Dissolve the ligand in the reaction buffer.
-
Add a 1.5- to 3-fold molar excess of the functionalized Nonylbenzene-PEG8 linker.
-
Incubate at room temperature for 1-4 hours. The reaction can be left overnight at 4°C if needed.
-
Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the final conjugate.
-
Purification and Characterization of Conjugates
After the conjugation reaction, the mixture will contain the desired conjugate, unreacted ligand, excess PEG linker, and reaction byproducts.[] Purification is critical and is typically achieved using chromatography.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger PEGylated conjugate from smaller unreacted PEG and reagents.[][17]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation often shields charges on the protein surface, altering its elution profile compared to the unconjugated form, which can be exploited for purification.[][18]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. The nonylbenzene group imparts hydrophobicity, making HIC a viable supplementary purification step.[][18]
Characterization is essential to confirm successful conjugation:
-
SDS-PAGE: Shows an increase in molecular weight for the PEGylated protein compared to the native protein.[19]
-
Mass Spectrometry (LC-MS): Confirms the mass of the final conjugate and can help determine the degree of PEGylation.[20]
-
NMR Spectroscopy: Useful for characterizing the initial PEG linker and the final conjugate, especially for small molecule ligands.[21]
Quantitative Data Summary
The optimal conditions for any conjugation reaction depend on the specific ligand and must be determined empirically. The following table provides typical starting parameters for the described chemistries.
| Parameter | Amine Coupling (NHS Ester) | Carboxyl Coupling (EDC) | Click Chemistry (SPAAC) |
| Molar Excess of PEG | 10-50 fold[3] | 10-50 fold | 1.5-5 fold |
| Reaction pH | 7.2 - 8.5[6] | 4.5-6.0 (Activation)[11], 7.2-7.5 (Coupling)[11] | 7.0 - 7.5 |
| Temperature | 4°C - 25°C[7] | 25°C | 25°C |
| Reaction Time | 0.5 - 4 hours[7] | 2 - 4 hours | 1 - 12 hours |
| Typical Efficiency | Moderate to High | Moderate | Very High |
| Key Buffers | PBS, Borate (Amine-free)[6] | MES (Activation), PBS (Coupling)[11] | PBS |
Application in PROTAC Development
In the context of PROTACs, the this compound linker is conjugated sequentially to the two different ligands. The choice of which ligand to conjugate first depends on the stability and available functional groups of each. The purification after the first conjugation is critical to ensure a pure intermediate for the second reaction step. The final PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the degradation of the target protein via the ubiquitin-proteasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. labinsights.nl [labinsights.nl]
- 13. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creativepegworks.com [creativepegworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. enovatia.com [enovatia.com]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length with "Nonylbenzene-PEG8-OH" for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of "Nonylbenzene-PEG8-OH" as a linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and where is it primarily used?
A1: "this compound" is a polyethylene glycol (PEG)-based linker.[1][2][3] It features a nonylbenzene group, which provides hydrophobicity, and a PEG8 chain, which is hydrophilic.[2] The terminal hydroxyl group (-OH) allows for further chemical modification and conjugation to other molecules. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3]
Q2: What are the key advantages of using a PEG linker like "this compound"?
A2: PEG linkers offer several benefits in drug development, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules, reducing aggregation.[4][5]
-
Enhanced Pharmacokinetics: PEGylation can increase the size of a molecule, leading to reduced kidney clearance and a longer half-life in the bloodstream.[4][6]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.[4]
-
Tunable Properties: The length of the PEG chain can be adjusted to optimize the distance between the connected moieties, which can be crucial for efficacy.[7]
Q3: How does the length of the PEG linker, such as the 8 units in "this compound," impact the efficacy of a molecule like a PROTAC or an Antibody-Drug Conjugate (ADC)?
A3: The length of the PEG linker is a critical parameter that can significantly influence the therapeutic efficacy of a conjugate.[4] An optimal linker length is essential for achieving the desired biological activity. A linker that is too short may cause steric hindrance, preventing the two connected parts of the molecule from functioning correctly. Conversely, a linker that is too long might lead to unwanted flexibility or interactions. Studies have shown that increasing PEG linker length can lead to a longer plasma half-life and, in some instances, improved in vivo efficacy.[4] However, this may be accompanied by a decrease in in vitro cytotoxicity, highlighting the need for optimization.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving "this compound" and similar linkers.
Problem 1: Low Yield of Conjugated Product
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Ensure the pH of your reaction buffer is appropriate for the chosen conjugation chemistry. For instance, amine-reactive NHS esters are most effective at a pH of 7-9, while maleimide reactions with thiols are more efficient at a pH of 6.5-7.5.[8] Avoid buffers containing components that can compete with the reaction, such as Tris or glycine in NHS ester reactions.[8][9]
-
-
Possible Cause: Hydrolysis of the linker or reactive groups.
-
Solution: Prepare stock solutions of your linker and other reactive components immediately before use. If using NHS esters, which are prone to hydrolysis, especially at higher pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[8]
-
-
Possible Cause: Insufficient molar excess of the linker.
Problem 2: Aggregation and Precipitation of the Conjugate
-
Possible Cause: Hydrophobicity of the conjugate.
-
Solution: While the PEG8 chain in "this compound" provides hydrophilicity, the nonylbenzene group is hydrophobic. If your target molecule is also hydrophobic, the resulting conjugate may have poor solubility. Consider using a longer PEG chain linker to increase the overall hydrophilicity.
-
-
Possible Cause: Over-crosslinking.
Problem 3: Loss of Biological Activity of the Conjugated Molecule
-
Possible Cause: Steric hindrance from the linker.
-
Solution: The "this compound" linker may be too short, causing the nonylbenzene group or the conjugated molecule to block the active site of your protein of interest. Experiment with linkers that have longer PEG chains to increase the distance between the conjugated molecules.[8]
-
-
Possible Cause: Modification of critical functional groups.
-
Solution: The conjugation chemistry may be modifying essential residues (e.g., lysines in an active site). If this is suspected, consider using a different conjugation strategy that targets other functional groups, such as cysteines.[8]
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for a PROTAC with Varying Linker Lengths
| Linker | PEG Units | Target Protein Degradation (DC50, nM) | Cell Viability (IC50, nM) |
| Linker A | 4 | 75 | 150 |
| This compound | 8 | 25 | 50 |
| Linker C | 12 | 30 | 65 |
| Linker D | 24 | 90 | 200 |
Table 2: Hypothetical Pharmacokinetic Data for an ADC with Varying Linker Lengths
| Linker | PEG Units | Plasma Half-life (hours) | Tumor Accumulation (% Injected Dose/gram) |
| Linker X | 4 | 50 | 5 |
| This compound | 8 | 85 | 12 |
| Linker Z | 12 | 120 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating "this compound" to a Protein via Amine-Reactive Chemistry
This protocol assumes the hydroxyl group of "this compound" has been activated with an NHS ester.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is accurately determined.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NHS-ester-activated "this compound" in a dry, anhydrous organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques like mass spectrometry to determine the drug-to-antibody ratio (DAR) if applicable.
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocat.com [biocat.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Linker Length with "Nonylbenzene-PEG8-OH" for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of "Nonylbenzene-PEG8-OH" as a linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and where is it primarily used?
A1: "this compound" is a polyethylene glycol (PEG)-based linker.[1][2][3] It features a nonylbenzene group, which provides hydrophobicity, and a PEG8 chain, which is hydrophilic.[2] The terminal hydroxyl group (-OH) allows for further chemical modification and conjugation to other molecules. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3]
Q2: What are the key advantages of using a PEG linker like "this compound"?
A2: PEG linkers offer several benefits in drug development, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules, reducing aggregation.[4][5]
-
Enhanced Pharmacokinetics: PEGylation can increase the size of a molecule, leading to reduced kidney clearance and a longer half-life in the bloodstream.[4][6]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.[4]
-
Tunable Properties: The length of the PEG chain can be adjusted to optimize the distance between the connected moieties, which can be crucial for efficacy.[7]
Q3: How does the length of the PEG linker, such as the 8 units in "this compound," impact the efficacy of a molecule like a PROTAC or an Antibody-Drug Conjugate (ADC)?
A3: The length of the PEG linker is a critical parameter that can significantly influence the therapeutic efficacy of a conjugate.[4] An optimal linker length is essential for achieving the desired biological activity. A linker that is too short may cause steric hindrance, preventing the two connected parts of the molecule from functioning correctly. Conversely, a linker that is too long might lead to unwanted flexibility or interactions. Studies have shown that increasing PEG linker length can lead to a longer plasma half-life and, in some instances, improved in vivo efficacy.[4] However, this may be accompanied by a decrease in in vitro cytotoxicity, highlighting the need for optimization.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving "this compound" and similar linkers.
Problem 1: Low Yield of Conjugated Product
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Ensure the pH of your reaction buffer is appropriate for the chosen conjugation chemistry. For instance, amine-reactive NHS esters are most effective at a pH of 7-9, while maleimide reactions with thiols are more efficient at a pH of 6.5-7.5.[8] Avoid buffers containing components that can compete with the reaction, such as Tris or glycine in NHS ester reactions.[8][9]
-
-
Possible Cause: Hydrolysis of the linker or reactive groups.
-
Solution: Prepare stock solutions of your linker and other reactive components immediately before use. If using NHS esters, which are prone to hydrolysis, especially at higher pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[8]
-
-
Possible Cause: Insufficient molar excess of the linker.
Problem 2: Aggregation and Precipitation of the Conjugate
-
Possible Cause: Hydrophobicity of the conjugate.
-
Solution: While the PEG8 chain in "this compound" provides hydrophilicity, the nonylbenzene group is hydrophobic. If your target molecule is also hydrophobic, the resulting conjugate may have poor solubility. Consider using a longer PEG chain linker to increase the overall hydrophilicity.
-
-
Possible Cause: Over-crosslinking.
Problem 3: Loss of Biological Activity of the Conjugated Molecule
-
Possible Cause: Steric hindrance from the linker.
-
Solution: The "this compound" linker may be too short, causing the nonylbenzene group or the conjugated molecule to block the active site of your protein of interest. Experiment with linkers that have longer PEG chains to increase the distance between the conjugated molecules.[8]
-
-
Possible Cause: Modification of critical functional groups.
-
Solution: The conjugation chemistry may be modifying essential residues (e.g., lysines in an active site). If this is suspected, consider using a different conjugation strategy that targets other functional groups, such as cysteines.[8]
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for a PROTAC with Varying Linker Lengths
| Linker | PEG Units | Target Protein Degradation (DC50, nM) | Cell Viability (IC50, nM) |
| Linker A | 4 | 75 | 150 |
| This compound | 8 | 25 | 50 |
| Linker C | 12 | 30 | 65 |
| Linker D | 24 | 90 | 200 |
Table 2: Hypothetical Pharmacokinetic Data for an ADC with Varying Linker Lengths
| Linker | PEG Units | Plasma Half-life (hours) | Tumor Accumulation (% Injected Dose/gram) |
| Linker X | 4 | 50 | 5 |
| This compound | 8 | 85 | 12 |
| Linker Z | 12 | 120 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating "this compound" to a Protein via Amine-Reactive Chemistry
This protocol assumes the hydroxyl group of "this compound" has been activated with an NHS ester.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is accurately determined.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NHS-ester-activated "this compound" in a dry, anhydrous organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques like mass spectrometry to determine the drug-to-antibody ratio (DAR) if applicable.
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocat.com [biocat.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with Nonylbenzene-PEG8-OH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Nonylbenzene-PEG8-OH" based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in PROTACs?
A1: "this compound" is a chemical linker used in the design of Proteolysis Targeting Chimeras (PROTACs). It consists of three main components:
-
Nonylbenzene: A hydrophobic group that can be part of the E3 ligase ligand or the protein of interest (POI) ligand. Its bulk and hydrophobicity can contribute to binding affinity but may also lead to poor solubility.
-
PEG8 (Polyethylene glycol, 8 units): A flexible and hydrophilic chain that connects the two ends of the PROTAC. PEG linkers are often used to improve solubility and optimize the distance between the POI and the E3 ligase.
-
-OH (Hydroxyl group): A terminal hydroxyl group that can be a site for further chemical modification or can influence the molecule's polarity and hydrogen bonding capacity.
Q2: My "this compound" based PROTAC is precipitating out of my aqueous buffer. What are the likely causes?
A2: Precipitation of PROTACs from aqueous solutions is a common issue, often stemming from the overall hydrophobicity of the molecule. The nonylbenzene group, in particular, can significantly decrease aqueous solubility. Other contributing factors include:
-
High concentration: The concentration of your PROTAC may exceed its solubility limit in the chosen buffer.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can all affect the solubility of your PROTAC.
-
Temperature: Changes in temperature can alter the solubility of chemical compounds.
-
Impurities: The presence of insoluble impurities from the synthesis process can act as nucleation sites for precipitation.
Q3: What are some initial steps I can take to improve the solubility of my PROTAC for in vitro assays?
A3: Here are a few strategies to try:
-
Co-solvents: The addition of organic co-solvents such as DMSO, ethanol, or PEG 400 can significantly enhance the solubility of hydrophobic compounds. Start with a small percentage (e.g., 1-5%) and optimize as needed.
-
pH adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.
-
Use of surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to solubilize hydrophobic molecules.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and dissolve small amounts of precipitate.
-
Fresh sample preparation: Avoid using old stock solutions, as PROTACs can degrade or aggregate over time.
Troubleshooting Guides
Issue 1: Poor Solubility in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture flask or plate after adding the PROTAC.
-
Inconsistent or lower-than-expected activity in cell-based assays.
-
Cell toxicity that is not related to the PROTAC's intended mechanism of action.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Decrease the final concentration of the PROTAC in the cell culture media. | Reduced or no precipitation. |
| Insufficient DMSO Concentration | While keeping the final DMSO concentration low to avoid cell toxicity (typically <0.5%), ensure the PROTAC is fully dissolved in the DMSO stock before adding it to the media. | Clear solution upon addition to media. |
| Interaction with Media Components | Some components of the cell culture media, such as serum proteins, can interact with the PROTAC and cause it to precipitate. Try reducing the serum concentration or using a serum-free media for the duration of the treatment. | Improved solubility and more consistent results. |
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate experiments.
-
Non-linear dose-response curves.
-
Lower than expected potency (IC50, DC50).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PROTAC Aggregation | The formation of aggregates can reduce the effective concentration of the monomeric PROTAC, leading to inconsistent results. Use dynamic light scattering (DLS) to check for the presence of aggregates. | Monodisperse solution and more reproducible results. |
| Adsorption to Plastics | Hydrophobic molecules can adsorb to the surface of plastic labware, reducing the actual concentration in solution. Use low-binding microplates and pipette tips. | More accurate and consistent measurements. |
| Buffer Mismatch | The buffer used for the biochemical assay may not be suitable for your PROTAC. Test the solubility of your PROTAC in a range of different buffers with varying pH and salt concentrations. | Identification of an optimal buffer for your assay. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer after it has been dissolved in an organic solvent.
Materials:
-
"this compound" based PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the first well and mix thoroughly by pipetting up and down. This will create a 100 µM solution.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates the presence of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit.
Protocol 2: Equilibrium Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer after direct addition and equilibration.
Materials:
-
"this compound" based PROTAC (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of the solid PROTAC to a microcentrifuge tube containing a known volume of PBS.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC method.
-
The measured concentration is the equilibrium solubility.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a series of "Nonylbenzene-PEG-OH" based PROTACs with varying PEG linker lengths.
| PROTAC | Linker | Kinetic Solubility (µM in PBS) | Equilibrium Solubility (µM in PBS) |
| PROTAC-1 | Nonylbenzene-PEG4-OH | 5 | 2 |
| PROTAC-2 | This compound | 15 | 8 |
| PROTAC-3 | Nonylbenzene-PEG12-OH | 40 | 25 |
Visualizations
Caption: A generalized workflow for assessing PROTAC solubility.
Technical Support Center: Overcoming Solubility Challenges with Nonylbenzene-PEG8-OH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Nonylbenzene-PEG8-OH" based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in PROTACs?
A1: "this compound" is a chemical linker used in the design of Proteolysis Targeting Chimeras (PROTACs). It consists of three main components:
-
Nonylbenzene: A hydrophobic group that can be part of the E3 ligase ligand or the protein of interest (POI) ligand. Its bulk and hydrophobicity can contribute to binding affinity but may also lead to poor solubility.
-
PEG8 (Polyethylene glycol, 8 units): A flexible and hydrophilic chain that connects the two ends of the PROTAC. PEG linkers are often used to improve solubility and optimize the distance between the POI and the E3 ligase.
-
-OH (Hydroxyl group): A terminal hydroxyl group that can be a site for further chemical modification or can influence the molecule's polarity and hydrogen bonding capacity.
Q2: My "this compound" based PROTAC is precipitating out of my aqueous buffer. What are the likely causes?
A2: Precipitation of PROTACs from aqueous solutions is a common issue, often stemming from the overall hydrophobicity of the molecule. The nonylbenzene group, in particular, can significantly decrease aqueous solubility. Other contributing factors include:
-
High concentration: The concentration of your PROTAC may exceed its solubility limit in the chosen buffer.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can all affect the solubility of your PROTAC.
-
Temperature: Changes in temperature can alter the solubility of chemical compounds.
-
Impurities: The presence of insoluble impurities from the synthesis process can act as nucleation sites for precipitation.
Q3: What are some initial steps I can take to improve the solubility of my PROTAC for in vitro assays?
A3: Here are a few strategies to try:
-
Co-solvents: The addition of organic co-solvents such as DMSO, ethanol, or PEG 400 can significantly enhance the solubility of hydrophobic compounds. Start with a small percentage (e.g., 1-5%) and optimize as needed.
-
pH adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.
-
Use of surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to solubilize hydrophobic molecules.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and dissolve small amounts of precipitate.
-
Fresh sample preparation: Avoid using old stock solutions, as PROTACs can degrade or aggregate over time.
Troubleshooting Guides
Issue 1: Poor Solubility in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture flask or plate after adding the PROTAC.
-
Inconsistent or lower-than-expected activity in cell-based assays.
-
Cell toxicity that is not related to the PROTAC's intended mechanism of action.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Decrease the final concentration of the PROTAC in the cell culture media. | Reduced or no precipitation. |
| Insufficient DMSO Concentration | While keeping the final DMSO concentration low to avoid cell toxicity (typically <0.5%), ensure the PROTAC is fully dissolved in the DMSO stock before adding it to the media. | Clear solution upon addition to media. |
| Interaction with Media Components | Some components of the cell culture media, such as serum proteins, can interact with the PROTAC and cause it to precipitate. Try reducing the serum concentration or using a serum-free media for the duration of the treatment. | Improved solubility and more consistent results. |
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate experiments.
-
Non-linear dose-response curves.
-
Lower than expected potency (IC50, DC50).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PROTAC Aggregation | The formation of aggregates can reduce the effective concentration of the monomeric PROTAC, leading to inconsistent results. Use dynamic light scattering (DLS) to check for the presence of aggregates. | Monodisperse solution and more reproducible results. |
| Adsorption to Plastics | Hydrophobic molecules can adsorb to the surface of plastic labware, reducing the actual concentration in solution. Use low-binding microplates and pipette tips. | More accurate and consistent measurements. |
| Buffer Mismatch | The buffer used for the biochemical assay may not be suitable for your PROTAC. Test the solubility of your PROTAC in a range of different buffers with varying pH and salt concentrations. | Identification of an optimal buffer for your assay. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer after it has been dissolved in an organic solvent.
Materials:
-
"this compound" based PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the first well and mix thoroughly by pipetting up and down. This will create a 100 µM solution.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates the presence of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit.
Protocol 2: Equilibrium Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer after direct addition and equilibration.
Materials:
-
"this compound" based PROTAC (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of the solid PROTAC to a microcentrifuge tube containing a known volume of PBS.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC method.
-
The measured concentration is the equilibrium solubility.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a series of "Nonylbenzene-PEG-OH" based PROTACs with varying PEG linker lengths.
| PROTAC | Linker | Kinetic Solubility (µM in PBS) | Equilibrium Solubility (µM in PBS) |
| PROTAC-1 | Nonylbenzene-PEG4-OH | 5 | 2 |
| PROTAC-2 | This compound | 15 | 8 |
| PROTAC-3 | Nonylbenzene-PEG12-OH | 40 | 25 |
Visualizations
Caption: A generalized workflow for assessing PROTAC solubility.
How to improve the stability of "Nonylbenzene-PEG8-OH" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "Nonylbenzene-PEG8-OH" in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with "this compound" solutions, offering potential causes and actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitation in Solution | - Exceeding the Critical Micelle Concentration (CMC). - Temperature fluctuations affecting solubility (Cloud Point). - pH of the solution is outside the optimal range. - Interaction with salts or other formulation components ("salting-out" effect).[1] | - Prepare solutions at a concentration below the CMC. If higher concentrations are needed, consider the impact on stability. - Maintain a constant and appropriate temperature. Avoid freeze-thaw cycles. - Adjust the solution pH to a neutral range (e.g., pH 6-8) and buffer appropriately. - Evaluate the compatibility of all excipients. The presence of certain salts can decrease the hydration of the PEG chain, reducing solubility.[1] |
| Loss of Compound Efficacy Over Time | - Chemical degradation of the PEG chain (e.g., oxidation, hydrolysis). - Photodegradation from exposure to light. - Interaction with reactive species in the solution. | - Prepare solutions fresh whenever possible. - For storage, protect from light by using amber vials or covering containers with foil. - Degas solvents to remove dissolved oxygen. Consider purging with an inert gas like argon or nitrogen. - Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) to the solution. - Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C), ensuring the compound is stable at these temperatures. |
| Inconsistent Experimental Results | - Variability in the quality or purity of "this compound". - Inconsistent solution preparation methods. - Degradation during the experimental procedure. | - Use a high-purity grade of the compound from a reputable supplier. - Standardize the solution preparation protocol, including solvent, temperature, mixing time, and order of addition of components. - Minimize the exposure of the solution to harsh conditions (e.g., high temperatures, strong acids/bases, intense light) during experiments. |
| Difficulty Dissolving the Compound | - Inappropriate solvent selection. - Low temperature of the solvent. | - "this compound" is expected to be soluble in a range of organic solvents and aqueous solutions. For aqueous solutions, solubility is enhanced by the PEG chain. - Gently warm the solvent to aid dissolution, but avoid excessive heat which could cause degradation. Sonication can also be used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving "this compound"?
A1: "this compound" is a non-ionic surfactant with both hydrophobic (nonylbenzene) and hydrophilic (PEG8) moieties. It is expected to be soluble in a variety of organic solvents such as methanol, ethanol, and dichloromethane, as well as in aqueous solutions. For aqueous preparations, using a buffered solution in the neutral pH range (6-8) is recommended to enhance stability.
Q2: How should I store "this compound" solutions to ensure stability?
A2: To maximize the stability of "this compound" solutions, we recommend the following storage conditions:
-
Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For extended storage, it is advisable to purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Additives: Consider the addition of antioxidants like BHT or BHA at a low concentration (e.g., 0.01-0.1%) to inhibit oxidative degradation.
Q3: What are the primary degradation pathways for "this compound"?
A3: The primary degradation pathways for "this compound" are expected to be similar to other nonylphenol ethoxylates and PEGylated compounds. These include:
-
Oxidative Degradation: The polyoxyethylene (PEG) chain is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain scission, resulting in the formation of shorter PEG chains, aldehydes, and carboxylic acids.
-
Photodegradation: Exposure to UV light can induce cleavage of the ether bonds in the PEG chain.
-
Hydrolysis: While the ether linkages in the PEG chain are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, although this is less common under typical experimental conditions.
Q4: Can I use additives to improve the stability of my "this compound" solution?
A4: Yes, certain additives can enhance stability. Antioxidants are highly recommended to prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E. Additionally, using a buffer to maintain a stable pH can prevent acid- or base-catalyzed degradation. It is crucial to ensure that any additives are compatible with your experimental system and do not interfere with the intended application.
Q5: How can I monitor the stability of my "this compound" solution?
A5: Stability can be monitored by periodically analyzing the solution for the presence of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) is a suitable method for this purpose. A decrease in the peak area of "this compound" and the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of "this compound"
Objective: To identify potential degradation products and pathways of "this compound" under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV and/or MS detection).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak and the appearance of new peaks indicate degradation.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To quantify the amount of "this compound" and its degradation products over time.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 30% B, increase to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm for the phenyl ring) and/or CAD/MS.
-
-
Procedure:
-
Prepare a calibration curve using standards of "this compound" of known concentrations.
-
At specified time points, withdraw an aliquot of the solution under stability testing.
-
Inject the sample into the HPLC system.
-
Quantify the concentration of "this compound" by comparing its peak area to the calibration curve. The appearance and increase of other peaks will indicate the formation of degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting and improving the stability of "this compound" solutions.
Caption: A diagram illustrating the main degradation pathways for "this compound".
References
How to improve the stability of "Nonylbenzene-PEG8-OH" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "Nonylbenzene-PEG8-OH" in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with "this compound" solutions, offering potential causes and actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitation in Solution | - Exceeding the Critical Micelle Concentration (CMC). - Temperature fluctuations affecting solubility (Cloud Point). - pH of the solution is outside the optimal range. - Interaction with salts or other formulation components ("salting-out" effect).[1] | - Prepare solutions at a concentration below the CMC. If higher concentrations are needed, consider the impact on stability. - Maintain a constant and appropriate temperature. Avoid freeze-thaw cycles. - Adjust the solution pH to a neutral range (e.g., pH 6-8) and buffer appropriately. - Evaluate the compatibility of all excipients. The presence of certain salts can decrease the hydration of the PEG chain, reducing solubility.[1] |
| Loss of Compound Efficacy Over Time | - Chemical degradation of the PEG chain (e.g., oxidation, hydrolysis). - Photodegradation from exposure to light. - Interaction with reactive species in the solution. | - Prepare solutions fresh whenever possible. - For storage, protect from light by using amber vials or covering containers with foil. - Degas solvents to remove dissolved oxygen. Consider purging with an inert gas like argon or nitrogen. - Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) to the solution. - Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C), ensuring the compound is stable at these temperatures. |
| Inconsistent Experimental Results | - Variability in the quality or purity of "this compound". - Inconsistent solution preparation methods. - Degradation during the experimental procedure. | - Use a high-purity grade of the compound from a reputable supplier. - Standardize the solution preparation protocol, including solvent, temperature, mixing time, and order of addition of components. - Minimize the exposure of the solution to harsh conditions (e.g., high temperatures, strong acids/bases, intense light) during experiments. |
| Difficulty Dissolving the Compound | - Inappropriate solvent selection. - Low temperature of the solvent. | - "this compound" is expected to be soluble in a range of organic solvents and aqueous solutions. For aqueous solutions, solubility is enhanced by the PEG chain. - Gently warm the solvent to aid dissolution, but avoid excessive heat which could cause degradation. Sonication can also be used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving "this compound"?
A1: "this compound" is a non-ionic surfactant with both hydrophobic (nonylbenzene) and hydrophilic (PEG8) moieties. It is expected to be soluble in a variety of organic solvents such as methanol, ethanol, and dichloromethane, as well as in aqueous solutions. For aqueous preparations, using a buffered solution in the neutral pH range (6-8) is recommended to enhance stability.
Q2: How should I store "this compound" solutions to ensure stability?
A2: To maximize the stability of "this compound" solutions, we recommend the following storage conditions:
-
Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For extended storage, it is advisable to purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Additives: Consider the addition of antioxidants like BHT or BHA at a low concentration (e.g., 0.01-0.1%) to inhibit oxidative degradation.
Q3: What are the primary degradation pathways for "this compound"?
A3: The primary degradation pathways for "this compound" are expected to be similar to other nonylphenol ethoxylates and PEGylated compounds. These include:
-
Oxidative Degradation: The polyoxyethylene (PEG) chain is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain scission, resulting in the formation of shorter PEG chains, aldehydes, and carboxylic acids.
-
Photodegradation: Exposure to UV light can induce cleavage of the ether bonds in the PEG chain.
-
Hydrolysis: While the ether linkages in the PEG chain are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, although this is less common under typical experimental conditions.
Q4: Can I use additives to improve the stability of my "this compound" solution?
A4: Yes, certain additives can enhance stability. Antioxidants are highly recommended to prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E. Additionally, using a buffer to maintain a stable pH can prevent acid- or base-catalyzed degradation. It is crucial to ensure that any additives are compatible with your experimental system and do not interfere with the intended application.
Q5: How can I monitor the stability of my "this compound" solution?
A5: Stability can be monitored by periodically analyzing the solution for the presence of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) is a suitable method for this purpose. A decrease in the peak area of "this compound" and the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of "this compound"
Objective: To identify potential degradation products and pathways of "this compound" under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV and/or MS detection).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak and the appearance of new peaks indicate degradation.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To quantify the amount of "this compound" and its degradation products over time.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 30% B, increase to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm for the phenyl ring) and/or CAD/MS.
-
-
Procedure:
-
Prepare a calibration curve using standards of "this compound" of known concentrations.
-
At specified time points, withdraw an aliquot of the solution under stability testing.
-
Inject the sample into the HPLC system.
-
Quantify the concentration of "this compound" by comparing its peak area to the calibration curve. The appearance and increase of other peaks will indicate the formation of degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting and improving the stability of "this compound" solutions.
Caption: A diagram illustrating the main degradation pathways for "this compound".
References
Common pitfalls in using "Nonylbenzene-PEG8-OH" and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of Nonylbenzene-PEG8-OH. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NP8-T01 | Inconsistent or poor experimental results (e.g., low yield in PROTAC synthesis, variable critical micelle concentration). | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at or below -15°C under an inert atmosphere (Nitrogen or Argon) and protected from light. 2. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials. 3. Before use, allow the container to warm to room temperature slowly before opening to prevent condensation. |
| NP8-T02 | Precipitation or phase separation of the compound in aqueous solutions. | Exceeding the solubility limit of this compound in the chosen solvent. Temperature fluctuations affecting solubility. | 1. Verify the solubility of this compound in your specific buffer or solvent system. 2. Gently warm the solution to aid dissolution. 3. Consider using a co-solvent if compatible with your experimental design. |
| NP8-T03 | Reduced activity of conjugated molecules (e.g., PROTACs). | Oxidation of the polyethylene glycol (PEG) chain. Hydrolysis of the ether linkages in the PEG chain. | 1. Use freshly prepared solutions of this compound for conjugation reactions. 2. De-gas solvents to remove dissolved oxygen before use. 3. Store solutions in the dark and at low temperatures (2-8°C for short-term, ≤ -15°C for long-term). |
| NP8-T04 | Difficulty in purifying the final product after reaction. | Presence of unreacted this compound or side products. | 1. Optimize the stoichiometry of your reaction to minimize excess reagents. 2. Employ appropriate purification techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from PEGylated impurities. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is a molecule that consists of a nonylbenzene group attached to a polyethylene glycol (PEG) chain with eight repeating units of ethylene glycol, terminating in a hydroxyl (-OH) group. It is utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1][2] Additionally, due to its surfactant properties, it finds applications as an emulsifier in cosmetics, skincare products, and industrial and household cleaning agents.[3]
Handling and Storage
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is strongly recommended to store the compound under the following conditions:
-
Temperature: At or below -15°C.[4] Some suppliers recommend -20°C.[5]
-
Atmosphere: In an inert atmosphere, such as under Nitrogen or Argon, to prevent oxidation.[4]
-
Light: Protected from light, as PEG derivatives can be light-sensitive.[4]
-
Moisture: In a dry environment, using a desiccant outside the container is advisable.[4]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is highly discouraged to subject this compound and other PEGylated products to repeated freeze-thaw cycles.[6] Such cycles can lead to the degradation of the compound, potentially affecting its performance in your experiments.[6] To avoid this, it is best practice to aliquot the compound into smaller, single-use portions upon receipt.
Experimental Use
Q4: What are the key considerations when using this compound in PROTAC synthesis?
A4: When using this compound as a PROTAC linker, consider the following:
-
The hydroxyl (-OH) group provides a reactive site for conjugation to other molecules.
-
The PEG chain imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
The length of the PEG linker is a critical parameter in PROTAC design and can significantly impact the efficacy of the final molecule.
Q5: How can I monitor the stability of this compound in my formulations?
A5: The stability of PEGylated compounds can be assessed using various analytical techniques. For instance, size-exclusion chromatography (SEC) can be used to detect degradation, which may manifest as changes in the molecular weight distribution.[6]
Experimental Protocols & Workflows
Standard Protocol for Aliquoting and Storing this compound
-
Upon receiving the vial of this compound, allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a clean, dry environment, preferably under a gentle stream of an inert gas like nitrogen or argon.
-
Calculate the desired volume for each aliquot based on your typical experimental needs.
-
Using a calibrated pipette, dispense the calculated volume into smaller, sterile, and dry vials suitable for low-temperature storage.
-
Backfill each aliquot vial with nitrogen or argon before sealing tightly.
-
Label each vial clearly with the compound name, concentration (if in solution), and date of aliquoting.
-
Store the aliquoted vials at or below -15°C in a light-protected container.
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Common pitfalls in using "Nonylbenzene-PEG8-OH" and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of Nonylbenzene-PEG8-OH. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NP8-T01 | Inconsistent or poor experimental results (e.g., low yield in PROTAC synthesis, variable critical micelle concentration). | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at or below -15°C under an inert atmosphere (Nitrogen or Argon) and protected from light. 2. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials. 3. Before use, allow the container to warm to room temperature slowly before opening to prevent condensation. |
| NP8-T02 | Precipitation or phase separation of the compound in aqueous solutions. | Exceeding the solubility limit of this compound in the chosen solvent. Temperature fluctuations affecting solubility. | 1. Verify the solubility of this compound in your specific buffer or solvent system. 2. Gently warm the solution to aid dissolution. 3. Consider using a co-solvent if compatible with your experimental design. |
| NP8-T03 | Reduced activity of conjugated molecules (e.g., PROTACs). | Oxidation of the polyethylene glycol (PEG) chain. Hydrolysis of the ether linkages in the PEG chain. | 1. Use freshly prepared solutions of this compound for conjugation reactions. 2. De-gas solvents to remove dissolved oxygen before use. 3. Store solutions in the dark and at low temperatures (2-8°C for short-term, ≤ -15°C for long-term). |
| NP8-T04 | Difficulty in purifying the final product after reaction. | Presence of unreacted this compound or side products. | 1. Optimize the stoichiometry of your reaction to minimize excess reagents. 2. Employ appropriate purification techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from PEGylated impurities. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is a molecule that consists of a nonylbenzene group attached to a polyethylene glycol (PEG) chain with eight repeating units of ethylene glycol, terminating in a hydroxyl (-OH) group. It is utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1][2] Additionally, due to its surfactant properties, it finds applications as an emulsifier in cosmetics, skincare products, and industrial and household cleaning agents.[3]
Handling and Storage
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is strongly recommended to store the compound under the following conditions:
-
Temperature: At or below -15°C.[4] Some suppliers recommend -20°C.[5]
-
Atmosphere: In an inert atmosphere, such as under Nitrogen or Argon, to prevent oxidation.[4]
-
Light: Protected from light, as PEG derivatives can be light-sensitive.[4]
-
Moisture: In a dry environment, using a desiccant outside the container is advisable.[4]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is highly discouraged to subject this compound and other PEGylated products to repeated freeze-thaw cycles.[6] Such cycles can lead to the degradation of the compound, potentially affecting its performance in your experiments.[6] To avoid this, it is best practice to aliquot the compound into smaller, single-use portions upon receipt.
Experimental Use
Q4: What are the key considerations when using this compound in PROTAC synthesis?
A4: When using this compound as a PROTAC linker, consider the following:
-
The hydroxyl (-OH) group provides a reactive site for conjugation to other molecules.
-
The PEG chain imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
The length of the PEG linker is a critical parameter in PROTAC design and can significantly impact the efficacy of the final molecule.
Q5: How can I monitor the stability of this compound in my formulations?
A5: The stability of PEGylated compounds can be assessed using various analytical techniques. For instance, size-exclusion chromatography (SEC) can be used to detect degradation, which may manifest as changes in the molecular weight distribution.[6]
Experimental Protocols & Workflows
Standard Protocol for Aliquoting and Storing this compound
-
Upon receiving the vial of this compound, allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a clean, dry environment, preferably under a gentle stream of an inert gas like nitrogen or argon.
-
Calculate the desired volume for each aliquot based on your typical experimental needs.
-
Using a calibrated pipette, dispense the calculated volume into smaller, sterile, and dry vials suitable for low-temperature storage.
-
Backfill each aliquot vial with nitrogen or argon before sealing tightly.
-
Label each vial clearly with the compound name, concentration (if in solution), and date of aliquoting.
-
Store the aliquoted vials at or below -15°C in a light-protected container.
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Enhancing Cell Permeability of Nonylbenzene-PEG8-OH Containing PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PROTACs containing the "Nonylbenzene-PEG8-OH" linker. Our goal is to help you overcome common challenges related to cell permeability and optimize the performance of your protein degraders.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My PROTAC shows potent binding to the target protein and E3 ligase in biochemical assays, but has low degradation activity in cell-based assays. What could be the problem?
Answer: This discrepancy often points to poor cell permeability.[1] While your PROTAC is effective in a cell-free environment, it may not be reaching its intracellular targets in sufficient concentrations.
Potential Causes and Solutions:
-
High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" chemical space, which can limit passive diffusion across the cell membrane.[2][3] The this compound linker contributes to a significant molecular weight.
-
Extended Conformation in Solution: The flexible PEG linker might adopt an extended conformation in aqueous environments, exposing its polar atoms and hindering membrane traversal.
-
Active Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[10][11]
-
Solution: Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[11][12] If efflux is confirmed, co-dosing with known efflux inhibitors (e.g., verapamil for P-gp) in your cell-based assays can help validate this.[11] Structural modifications to the PROTAC to reduce its recognition by efflux transporters may be necessary.
-
Question 2: I've performed a Caco-2 permeability assay and observed a high efflux ratio for my this compound PROTAC. What are my next steps?
Answer: A high efflux ratio is a clear indicator that your PROTAC is being actively removed from the cells, which will limit its intracellular concentration and efficacy.
Next Steps:
-
Identify the Transporter: Use specific inhibitors in your Caco-2 assay to identify the transporter(s) responsible for the efflux (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[11]
-
Structural Modification:
-
Masking Transporter Recognition Sites: Modify the PROTAC structure to reduce its affinity for the identified efflux transporter. This can be a trial-and-error process involving subtle structural changes.
-
Linker Modification: While the this compound linker is your core component, consider how modifications to the warhead or E3 ligase ligand might impact transporter recognition.
-
-
Prodrug Approach: Consider a prodrug strategy where a cleavable moiety is attached to the PROTAC to mask the features recognized by the efflux transporter. This moiety would then be cleaved intracellularly to release the active PROTAC.[2]
Question 3: My PROTAC has poor aqueous solubility, which is complicating my in vitro and cell-based assays. What can I do?
Answer: Poor solubility is a common challenge with PROTACs due to their often lipophilic nature.[13]
Solutions:
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, consider using small amounts of organic co-solvents like DMSO. Be mindful of the final DMSO concentration in your cell-based assays, as it can be toxic to cells.
-
BSA in Assay Buffer: In Caco-2 assays, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment can improve the recovery of poorly soluble compounds.[14]
-
-
Structural Modifications:
-
Introduce Ionizable Groups: Adding a basic amine or a carboxylic acid can improve solubility in aqueous buffers. The use of linkers containing piperidine or piperazine moieties has been shown to increase water solubility.[2][15]
-
PEG Linker Length: The PEG linker itself enhances hydrophilicity.[5] While you are using a PEG8 linker, ensure that other parts of the molecule are not overly lipophilic.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC's cell permeability?
A1: The this compound linker has several key features that influence cell permeability:
-
Flexibility: The PEG chain is highly flexible, which can allow the PROTAC to adopt a folded conformation. This folding can shield the polar surface area of the molecule, making it more favorable for passive diffusion across the lipophilic cell membrane.[5][7]
-
Hydrophilicity: The oxygen atoms in the PEG chain increase the hydrophilicity of the PROTAC, which can improve solubility. However, an excessively long and polar linker can also be detrimental to passive diffusion.[4][5]
-
Length: The length of the linker is crucial not only for permeability but also for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]
Q2: What are the general strategies to improve the cell permeability of PROTACs?
A2: Improving PROTAC cell permeability often involves a multi-pronged approach:
-
Linker Optimization: Systematically varying the length, rigidity, and lipophilicity of the linker is a common strategy. Shorter alkyl or more rigid linkers can sometimes improve permeability compared to long, flexible PEG linkers.[2][4]
-
Reduce Molecular Weight and TPSA: While challenging, efforts to reduce the overall size and polar surface area of the PROTAC can lead to better permeability.[2][3]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can stabilize a more compact, "chameleon-like" conformation that is better suited for membrane traversal.[6][7]
-
Prodrug Strategies: Masking polar functional groups with lipophilic, cleavable moieties can enhance permeability.[2]
-
Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells (e.g., via receptor-mediated endocytosis) is an advanced strategy.[16][17]
Q3: Which permeability assay should I use: PAMPA or Caco-2?
A3: The choice of assay depends on the information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[18][19] It is useful for early-stage screening to rank compounds based on their intrinsic passive permeability.[20] However, it does not account for active transport or paracellular flux.[19]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It provides more biologically relevant data as it accounts for both passive diffusion and active transport processes (including efflux).[10] It is more resource-intensive than PAMPA but is considered the gold standard for predicting in vivo oral absorption.[11]
For a comprehensive understanding of your PROTAC's permeability, it is often beneficial to use both assays. PAMPA can provide a baseline for passive permeability, while Caco-2 can reveal the impact of active transport.
Quantitative Data on PROTAC Permeability
The following table provides illustrative data on how modifying the PEG linker length of a hypothetical Nonylbenzene-based PROTAC might influence its physicochemical properties and permeability. Note: This data is for illustrative purposes only and does not represent experimentally determined values for a specific PROTAC.
| PROTAC Analyte | Linker | MW (Da) | TPSA (Ų) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| HypoPROTAC-1 | Nonylbenzene-PEG4-OH | ~850 | ~180 | ~4.5 | 1.5 | 0.8 | 1.8 |
| HypoPROTAC-2 | This compound | ~1026 | ~220 | ~4.0 | 0.6 | 0.3 | 3.5 |
| HypoPROTAC-3 | Nonylbenzene-PEG12-OH | ~1202 | ~260 | ~3.5 | 0.2 | <0.1 | 5.2 |
Data Interpretation: As the PEG linker length increases, the molecular weight (MW) and total polar surface area (TPSA) increase, while the calculated logP (cLogP) tends to decrease.[4] This generally leads to lower passive permeability (PAMPA Papp) and apparent permeability in Caco-2 assays (Papp A-B).[4][15] The efflux ratio may also increase with longer, more flexible linkers, potentially due to greater recognition by efflux transporters.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[21]
Methodology:
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 10-50 µM.
-
Hydrate the PAMPA Plate: Add buffer to the acceptor wells of a 96-well PAMPA plate and place the donor plate (with the lipid-infused membrane) on top, ensuring the membrane is in contact with the buffer.
-
Add Donor Solutions: Add the PROTAC donor solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal barrier.[12]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a confluent monolayer.[11][12]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[22] You can also assess the flux of a low-permeability marker like Lucifer Yellow.[11]
-
Prepare Dosing Solutions: Prepare the PROTAC solution in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.[14]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[14]
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the PROTAC concentration using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions using the following formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate Efflux Ratio: Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[12]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Workflow for Assessing and Optimizing PROTAC Permeability.
Caption: Key Physicochemical Properties Influencing PROTAC Cell Permeability.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAMPA | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing Cell Permeability of Nonylbenzene-PEG8-OH Containing PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PROTACs containing the "Nonylbenzene-PEG8-OH" linker. Our goal is to help you overcome common challenges related to cell permeability and optimize the performance of your protein degraders.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My PROTAC shows potent binding to the target protein and E3 ligase in biochemical assays, but has low degradation activity in cell-based assays. What could be the problem?
Answer: This discrepancy often points to poor cell permeability.[1] While your PROTAC is effective in a cell-free environment, it may not be reaching its intracellular targets in sufficient concentrations.
Potential Causes and Solutions:
-
High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" chemical space, which can limit passive diffusion across the cell membrane.[2][3] The this compound linker contributes to a significant molecular weight.
-
Extended Conformation in Solution: The flexible PEG linker might adopt an extended conformation in aqueous environments, exposing its polar atoms and hindering membrane traversal.
-
Active Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[10][11]
-
Solution: Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[11][12] If efflux is confirmed, co-dosing with known efflux inhibitors (e.g., verapamil for P-gp) in your cell-based assays can help validate this.[11] Structural modifications to the PROTAC to reduce its recognition by efflux transporters may be necessary.
-
Question 2: I've performed a Caco-2 permeability assay and observed a high efflux ratio for my this compound PROTAC. What are my next steps?
Answer: A high efflux ratio is a clear indicator that your PROTAC is being actively removed from the cells, which will limit its intracellular concentration and efficacy.
Next Steps:
-
Identify the Transporter: Use specific inhibitors in your Caco-2 assay to identify the transporter(s) responsible for the efflux (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[11]
-
Structural Modification:
-
Masking Transporter Recognition Sites: Modify the PROTAC structure to reduce its affinity for the identified efflux transporter. This can be a trial-and-error process involving subtle structural changes.
-
Linker Modification: While the this compound linker is your core component, consider how modifications to the warhead or E3 ligase ligand might impact transporter recognition.
-
-
Prodrug Approach: Consider a prodrug strategy where a cleavable moiety is attached to the PROTAC to mask the features recognized by the efflux transporter. This moiety would then be cleaved intracellularly to release the active PROTAC.[2]
Question 3: My PROTAC has poor aqueous solubility, which is complicating my in vitro and cell-based assays. What can I do?
Answer: Poor solubility is a common challenge with PROTACs due to their often lipophilic nature.[13]
Solutions:
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, consider using small amounts of organic co-solvents like DMSO. Be mindful of the final DMSO concentration in your cell-based assays, as it can be toxic to cells.
-
BSA in Assay Buffer: In Caco-2 assays, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment can improve the recovery of poorly soluble compounds.[14]
-
-
Structural Modifications:
-
Introduce Ionizable Groups: Adding a basic amine or a carboxylic acid can improve solubility in aqueous buffers. The use of linkers containing piperidine or piperazine moieties has been shown to increase water solubility.[2][15]
-
PEG Linker Length: The PEG linker itself enhances hydrophilicity.[5] While you are using a PEG8 linker, ensure that other parts of the molecule are not overly lipophilic.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC's cell permeability?
A1: The this compound linker has several key features that influence cell permeability:
-
Flexibility: The PEG chain is highly flexible, which can allow the PROTAC to adopt a folded conformation. This folding can shield the polar surface area of the molecule, making it more favorable for passive diffusion across the lipophilic cell membrane.[5][7]
-
Hydrophilicity: The oxygen atoms in the PEG chain increase the hydrophilicity of the PROTAC, which can improve solubility. However, an excessively long and polar linker can also be detrimental to passive diffusion.[4][5]
-
Length: The length of the linker is crucial not only for permeability but also for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]
Q2: What are the general strategies to improve the cell permeability of PROTACs?
A2: Improving PROTAC cell permeability often involves a multi-pronged approach:
-
Linker Optimization: Systematically varying the length, rigidity, and lipophilicity of the linker is a common strategy. Shorter alkyl or more rigid linkers can sometimes improve permeability compared to long, flexible PEG linkers.[2][4]
-
Reduce Molecular Weight and TPSA: While challenging, efforts to reduce the overall size and polar surface area of the PROTAC can lead to better permeability.[2][3]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can stabilize a more compact, "chameleon-like" conformation that is better suited for membrane traversal.[6][7]
-
Prodrug Strategies: Masking polar functional groups with lipophilic, cleavable moieties can enhance permeability.[2]
-
Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells (e.g., via receptor-mediated endocytosis) is an advanced strategy.[16][17]
Q3: Which permeability assay should I use: PAMPA or Caco-2?
A3: The choice of assay depends on the information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[18][19] It is useful for early-stage screening to rank compounds based on their intrinsic passive permeability.[20] However, it does not account for active transport or paracellular flux.[19]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It provides more biologically relevant data as it accounts for both passive diffusion and active transport processes (including efflux).[10] It is more resource-intensive than PAMPA but is considered the gold standard for predicting in vivo oral absorption.[11]
For a comprehensive understanding of your PROTAC's permeability, it is often beneficial to use both assays. PAMPA can provide a baseline for passive permeability, while Caco-2 can reveal the impact of active transport.
Quantitative Data on PROTAC Permeability
The following table provides illustrative data on how modifying the PEG linker length of a hypothetical Nonylbenzene-based PROTAC might influence its physicochemical properties and permeability. Note: This data is for illustrative purposes only and does not represent experimentally determined values for a specific PROTAC.
| PROTAC Analyte | Linker | MW (Da) | TPSA (Ų) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| HypoPROTAC-1 | Nonylbenzene-PEG4-OH | ~850 | ~180 | ~4.5 | 1.5 | 0.8 | 1.8 |
| HypoPROTAC-2 | This compound | ~1026 | ~220 | ~4.0 | 0.6 | 0.3 | 3.5 |
| HypoPROTAC-3 | Nonylbenzene-PEG12-OH | ~1202 | ~260 | ~3.5 | 0.2 | <0.1 | 5.2 |
Data Interpretation: As the PEG linker length increases, the molecular weight (MW) and total polar surface area (TPSA) increase, while the calculated logP (cLogP) tends to decrease.[4] This generally leads to lower passive permeability (PAMPA Papp) and apparent permeability in Caco-2 assays (Papp A-B).[4][15] The efflux ratio may also increase with longer, more flexible linkers, potentially due to greater recognition by efflux transporters.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[21]
Methodology:
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 10-50 µM.
-
Hydrate the PAMPA Plate: Add buffer to the acceptor wells of a 96-well PAMPA plate and place the donor plate (with the lipid-infused membrane) on top, ensuring the membrane is in contact with the buffer.
-
Add Donor Solutions: Add the PROTAC donor solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal barrier.[12]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a confluent monolayer.[11][12]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[22] You can also assess the flux of a low-permeability marker like Lucifer Yellow.[11]
-
Prepare Dosing Solutions: Prepare the PROTAC solution in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.[14]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[14]
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the PROTAC concentration using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions using the following formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate Efflux Ratio: Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[12]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Workflow for Assessing and Optimizing PROTAC Permeability.
Caption: Key Physicochemical Properties Influencing PROTAC Cell Permeability.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAMPA | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Refining purification protocols for "Nonylbenzene-PEG8-OH" conjugates
Welcome to the Technical Support Center for the purification of Nonylbenzene-PEG8-OH conjugates. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound conjugates? The primary challenges stem from the amphipathic nature of the conjugate, which combines a hydrophobic nonylbenzene moiety and a hydrophilic PEG8 chain. Key difficulties include:
-
Separating the desired conjugate from unreacted, hydrophobic starting materials and the more polar, unreacted this compound.[1]
-
Resolving mono-conjugated species from any potential di- or multi-conjugated products, especially if the molecule being conjugated has multiple reaction sites.[1]
-
Removing reaction byproducts and reagents used in the conjugation chemistry.[1]
-
Preventing product degradation or precipitation during the purification process, as the conjugate may be sensitive to pH, temperature, or specific solvents.[1]
-
Overcoming poor chromatographic peak shape (e.g., tailing or broad peaks) due to the properties of PEGylated molecules.[2]
Q2: Which chromatographic technique is most effective for purifying this compound conjugates? For small-molecule PEG conjugates like those involving this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most powerful and widely used purification method.[2] This technique separates molecules based on differences in hydrophobicity.[2][] The addition of the nonylbenzene group to a target molecule significantly alters its hydrophobicity, allowing for effective separation of the conjugate from the unreacted starting materials.[2]
Other techniques that can be considered are:
-
Size Exclusion Chromatography (SEC): Useful for separating the conjugate from high molecular weight aggregates or very small molecule impurities, but it may not effectively separate the conjugate from unreacted starting materials of similar size.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be advantageous for sensitive biomolecules.[][4]
Q3: How should I select an appropriate RP-HPLC column? The choice of column is critical for successful separation. For this compound conjugates:
-
Stationary Phase: A C18 or C8 stationary phase is a good starting point.[2] A C18 column generally provides greater retention for hydrophobic molecules, which could be advantageous given the nonylbenzene group.[5] In some cases, a C4 or C8 column can offer better separation for PEG compounds than C18.[4]
-
Pore Size: A pore size of 100 Å to 300 Å is typically suitable. For larger conjugated molecules, a wider pore size (e.g., 300 Å) is recommended to ensure the molecule can interact with the stationary phase effectively.
-
Particle Size: Smaller particle sizes (e.g., <5 µm) provide higher resolution but result in higher backpressure. For preparative purification, a larger particle size (e.g., 5-10 µm) is common.[2]
Q4: What are the expected impurities in my crude reaction mixture? Typical impurities include unreacted starting materials such as the unconjugated peptide, protein, or small molecule, and excess this compound linker.[4] You may also find byproducts from the specific conjugation reaction used (e.g., hydrolyzed linkers) or aggregates of the conjugate.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of this compound conjugates.
Issue 1: Poor Separation or Co-elution of Product and Impurities
| Possible Cause | Suggested Solution |
|---|---|
| Suboptimal Gradient Elution | Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can significantly improve resolution.[1][2][4] |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. Varying the percentage of the organic solvent (e.g., acetonitrile vs. methanol) or the type and concentration of the ion-pairing agent (e.g., 0.1% TFA, 0.1% formic acid) can alter selectivity.[1] |
| Incorrect Column Chemistry | Try a different stationary phase. If using a C18 column, consider a C8 or C4 column, which may provide a different selectivity profile for PEGylated compounds.[4] |
| Column Overload | Reduce the amount of sample loaded onto the column to prevent peak broadening and loss of resolution.[4] |
Issue 2: Low Recovery of the Purified Conjugate
| Possible Cause | Suggested Solution |
|---|---|
| Irreversible Adsorption to Column | The highly hydrophobic nonylbenzene group may cause strong binding. Increase the final percentage of organic solvent in your gradient or add a stronger organic solvent like isopropanol to the mobile phase to ensure complete elution.[2][4] |
| Precipitation on the Column | Ensure the conjugate is fully soluble in the mobile phase throughout the gradient. This can be an issue when the percentage of the aqueous phase is high at the beginning of the run.[1][2] |
| Product Degradation | The conjugate may be unstable under the purification conditions (e.g., acidic pH from TFA).[1] Investigate the stability of your conjugate at different pH values and consider using a different mobile phase modifier like formic acid or ammonium acetate. |
Issue 3: Broad or Tailing Peaks
| Possible Cause | Suggested Solution |
|---|---|
| Non-Optimal Chromatographic Conditions | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce viscosity.[2] Ensure the mobile phase is well-mixed and degassed.[2] |
| Secondary Interactions with Silica | The free silanol groups on the silica backbone of the column can interact with the conjugate. Ensure an ion-pairing agent (like TFA) is used effectively or try an end-capped column. |
| Column Contamination or Degradation | Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[6] |
Issue 4: Presence of Unexpected Peaks in the Final Product
| Possible Cause | Suggested Solution |
|---|---|
| Reaction Byproducts | The conjugation reaction may have produced side products that co-elute with your main product. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[1] |
| Degradation Products | The conjugate or starting materials may have degraded during the reaction or purification process. Analyze the stability of all components under the experimental conditions.[1] |
| Contaminants from Reagents/Solvents | Ensure the use of high-purity, HPLC-grade reagents and solvents. Run a blank injection (mobile phase only) to check for system-related peaks.[1] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages for this compound Conjugates | Disadvantages |
|---|---|---|---|
| RP-HPLC | Separation by hydrophobicity | High resolution; effective at separating conjugate from less hydrophobic precursors.[2][] | Can be denaturing for sensitive biomolecules; risk of irreversible binding. |
| SEC | Separation by hydrodynamic radius (size) | Good for removing aggregates or small molecule reagents; mild conditions.[][7] | Low resolution; may not separate conjugate from unreacted starting materials of similar size.[8] |
| HIC | Separation by hydrophobicity | Less denaturing than RP-HPLC; good for maintaining protein structure.[] | Lower capacity and resolution compared to RP-HPLC.[] |
| IEX | Separation by net charge | Can separate species with different charge states.[] | The PEG chain can shield charges, making separation less effective.[] |
Table 2: Representative Starting Conditions for Preparative RP-HPLC
| Parameter | Recommended Starting Condition |
|---|---|
| Column | C18 or C8, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Gradient | Start with a shallow gradient, e.g., 20-70% B over 40 minutes. Optimize based on analytical results.[5] |
| Detection | UV at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).[5][7] |
| Column Temperature | 45 °C[5] |
Note: These are starting points. The optimal conditions will depend on the specific properties of the molecule conjugated to the this compound linker.
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Centrifuge the sample at high speed (>10,000 x g) for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.
-
-
System Preparation and Equilibration:
-
Install the appropriate preparative column.
-
Prime the pumps with freshly prepared and degassed mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) for at least 5-10 column volumes, or until the baseline is stable.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method.
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired product. Collect the entire peak in multiple fractions to allow for purity analysis of each.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.[1]
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid powder.[2]
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical approach to troubleshooting common HPLC purification issues.
References
Refining purification protocols for "Nonylbenzene-PEG8-OH" conjugates
Welcome to the Technical Support Center for the purification of Nonylbenzene-PEG8-OH conjugates. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound conjugates? The primary challenges stem from the amphipathic nature of the conjugate, which combines a hydrophobic nonylbenzene moiety and a hydrophilic PEG8 chain. Key difficulties include:
-
Separating the desired conjugate from unreacted, hydrophobic starting materials and the more polar, unreacted this compound.[1]
-
Resolving mono-conjugated species from any potential di- or multi-conjugated products, especially if the molecule being conjugated has multiple reaction sites.[1]
-
Removing reaction byproducts and reagents used in the conjugation chemistry.[1]
-
Preventing product degradation or precipitation during the purification process, as the conjugate may be sensitive to pH, temperature, or specific solvents.[1]
-
Overcoming poor chromatographic peak shape (e.g., tailing or broad peaks) due to the properties of PEGylated molecules.[2]
Q2: Which chromatographic technique is most effective for purifying this compound conjugates? For small-molecule PEG conjugates like those involving this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most powerful and widely used purification method.[2] This technique separates molecules based on differences in hydrophobicity.[2][] The addition of the nonylbenzene group to a target molecule significantly alters its hydrophobicity, allowing for effective separation of the conjugate from the unreacted starting materials.[2]
Other techniques that can be considered are:
-
Size Exclusion Chromatography (SEC): Useful for separating the conjugate from high molecular weight aggregates or very small molecule impurities, but it may not effectively separate the conjugate from unreacted starting materials of similar size.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be advantageous for sensitive biomolecules.[][4]
Q3: How should I select an appropriate RP-HPLC column? The choice of column is critical for successful separation. For this compound conjugates:
-
Stationary Phase: A C18 or C8 stationary phase is a good starting point.[2] A C18 column generally provides greater retention for hydrophobic molecules, which could be advantageous given the nonylbenzene group.[5] In some cases, a C4 or C8 column can offer better separation for PEG compounds than C18.[4]
-
Pore Size: A pore size of 100 Å to 300 Å is typically suitable. For larger conjugated molecules, a wider pore size (e.g., 300 Å) is recommended to ensure the molecule can interact with the stationary phase effectively.
-
Particle Size: Smaller particle sizes (e.g., <5 µm) provide higher resolution but result in higher backpressure. For preparative purification, a larger particle size (e.g., 5-10 µm) is common.[2]
Q4: What are the expected impurities in my crude reaction mixture? Typical impurities include unreacted starting materials such as the unconjugated peptide, protein, or small molecule, and excess this compound linker.[4] You may also find byproducts from the specific conjugation reaction used (e.g., hydrolyzed linkers) or aggregates of the conjugate.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of this compound conjugates.
Issue 1: Poor Separation or Co-elution of Product and Impurities
| Possible Cause | Suggested Solution |
|---|---|
| Suboptimal Gradient Elution | Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can significantly improve resolution.[1][2][4] |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. Varying the percentage of the organic solvent (e.g., acetonitrile vs. methanol) or the type and concentration of the ion-pairing agent (e.g., 0.1% TFA, 0.1% formic acid) can alter selectivity.[1] |
| Incorrect Column Chemistry | Try a different stationary phase. If using a C18 column, consider a C8 or C4 column, which may provide a different selectivity profile for PEGylated compounds.[4] |
| Column Overload | Reduce the amount of sample loaded onto the column to prevent peak broadening and loss of resolution.[4] |
Issue 2: Low Recovery of the Purified Conjugate
| Possible Cause | Suggested Solution |
|---|---|
| Irreversible Adsorption to Column | The highly hydrophobic nonylbenzene group may cause strong binding. Increase the final percentage of organic solvent in your gradient or add a stronger organic solvent like isopropanol to the mobile phase to ensure complete elution.[2][4] |
| Precipitation on the Column | Ensure the conjugate is fully soluble in the mobile phase throughout the gradient. This can be an issue when the percentage of the aqueous phase is high at the beginning of the run.[1][2] |
| Product Degradation | The conjugate may be unstable under the purification conditions (e.g., acidic pH from TFA).[1] Investigate the stability of your conjugate at different pH values and consider using a different mobile phase modifier like formic acid or ammonium acetate. |
Issue 3: Broad or Tailing Peaks
| Possible Cause | Suggested Solution |
|---|---|
| Non-Optimal Chromatographic Conditions | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce viscosity.[2] Ensure the mobile phase is well-mixed and degassed.[2] |
| Secondary Interactions with Silica | The free silanol groups on the silica backbone of the column can interact with the conjugate. Ensure an ion-pairing agent (like TFA) is used effectively or try an end-capped column. |
| Column Contamination or Degradation | Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[6] |
Issue 4: Presence of Unexpected Peaks in the Final Product
| Possible Cause | Suggested Solution |
|---|---|
| Reaction Byproducts | The conjugation reaction may have produced side products that co-elute with your main product. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[1] |
| Degradation Products | The conjugate or starting materials may have degraded during the reaction or purification process. Analyze the stability of all components under the experimental conditions.[1] |
| Contaminants from Reagents/Solvents | Ensure the use of high-purity, HPLC-grade reagents and solvents. Run a blank injection (mobile phase only) to check for system-related peaks.[1] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages for this compound Conjugates | Disadvantages |
|---|---|---|---|
| RP-HPLC | Separation by hydrophobicity | High resolution; effective at separating conjugate from less hydrophobic precursors.[2][] | Can be denaturing for sensitive biomolecules; risk of irreversible binding. |
| SEC | Separation by hydrodynamic radius (size) | Good for removing aggregates or small molecule reagents; mild conditions.[][7] | Low resolution; may not separate conjugate from unreacted starting materials of similar size.[8] |
| HIC | Separation by hydrophobicity | Less denaturing than RP-HPLC; good for maintaining protein structure.[] | Lower capacity and resolution compared to RP-HPLC.[] |
| IEX | Separation by net charge | Can separate species with different charge states.[] | The PEG chain can shield charges, making separation less effective.[] |
Table 2: Representative Starting Conditions for Preparative RP-HPLC
| Parameter | Recommended Starting Condition |
|---|---|
| Column | C18 or C8, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Gradient | Start with a shallow gradient, e.g., 20-70% B over 40 minutes. Optimize based on analytical results.[5] |
| Detection | UV at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).[5][7] |
| Column Temperature | 45 °C[5] |
Note: These are starting points. The optimal conditions will depend on the specific properties of the molecule conjugated to the this compound linker.
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Centrifuge the sample at high speed (>10,000 x g) for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.
-
-
System Preparation and Equilibration:
-
Install the appropriate preparative column.
-
Prime the pumps with freshly prepared and degassed mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) for at least 5-10 column volumes, or until the baseline is stable.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method.
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired product. Collect the entire peak in multiple fractions to allow for purity analysis of each.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.[1]
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid powder.[2]
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical approach to troubleshooting common HPLC purification issues.
References
Addressing off-target effects with "Nonylbenzene-PEG8-OH" linkers
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nonylbenzene-PEG8-OH linkers in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize the use of this linker in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its key features?
A1: this compound is a bifunctional linker used in the synthesis of molecules like PROTACs.[1][2][3][4] Its structure consists of three main components:
-
A Nonylbenzene group: This is a hydrophobic (lipophilic) moiety that can influence the physicochemical properties of the final conjugate, such as cell permeability and potential for hydrophobic interactions.
-
A PEG8 (Polyethylene Glycol, 8 units) chain: This is a hydrophilic spacer that enhances solubility, improves pharmacokinetic properties, and provides a flexible connection between the two ends of the conjugate.[5][6][7] The length of the PEG chain is critical for optimizing the distance between the target protein and the recruited enzyme (e.g., an E3 ligase in PROTACs).[8][9]
-
A terminal Hydroxyl (-OH) group: This functional group provides a reactive handle for conjugation to other molecules, such as a warhead that binds to the target protein or a ligand for an E3 ligase.
Q2: How does the this compound linker help in addressing off-target effects?
A2: The properties of the this compound linker can be modulated to minimize off-target effects through several mechanisms:
-
Improved Solubility and Reduced Aggregation: The hydrophilic PEG8 component helps to counteract the hydrophobicity of the nonylbenzene group and often the conjugated payload, improving overall solubility.[10][11][12] This can reduce non-specific binding and aggregation, which are common sources of off-target toxicity.[13][14]
-
Optimized Ternary Complex Formation (for PROTACs): The length and flexibility of the PEG8 chain are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[15] An optimized linker geometry can enhance selectivity for the intended target protein, thereby reducing the degradation of unintended proteins.[16]
-
Enhanced Pharmacokinetics (PK): PEGylation is known to improve the PK profile of molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[11][17] A better PK profile can lead to a wider therapeutic window, allowing for effective on-target activity at concentrations that minimize off-target effects.[18]
Q3: What are the potential liabilities of the nonylbenzene group in this linker?
A3: While the hydrophobic nonylbenzene group can aid in cell permeability, high hydrophobicity in a linker can also be a liability.[19] It may lead to:
-
Increased non-specific binding to plasma proteins and other cellular components.
-
Accelerated clearance by the liver.[10]
-
A higher risk of aggregation, especially in high-dose formulations.[13]
-
Potential for off-target toxicities due to interactions with unintended hydrophobic pockets in proteins.
Careful balancing of the hydrophobic nonylbenzene with the hydrophilic PEG8 chain is essential to mitigate these risks.
Troubleshooting Guides
Below are common issues encountered when using molecules synthesized with this compound linkers, along with potential causes and recommended solutions.
Issue 1: Low Degradation Efficiency or Activity of the Final Conjugate
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | The overall molecule may be too large or polar to cross the cell membrane effectively.[16][20] Solution: Confirm target engagement within the cell using an assay like the Cellular Thermal Shift Assay (CETSA).[21][22] While the nonylbenzene group is intended to aid permeability, the balance with the PEG chain and the conjugated ligands is crucial. |
| Suboptimal Linker Length | The PEG8 length may not be ideal for forming a productive ternary complex (in PROTACs) or for optimal spatial orientation.[9][15] Solution: Synthesize and test a panel of linkers with varying PEG chain lengths (e.g., PEG4, PEG12) to identify the optimal geometry for your specific target and E3 ligase combination.[20] |
| Conjugate Instability | The conjugate may be degrading in the cell culture medium or intracellularly.[16] Solution: Assess the stability of your molecule in relevant biological media over the time course of your experiment using LC-MS. |
| "Hook Effect" (for PROTACs) | At high concentrations, the PROTAC may form binary complexes with the target protein and E3 ligase separately, preventing the formation of the productive ternary complex.[22] Solution: Perform a wide dose-response experiment to identify a potential bell-shaped curve. If observed, use concentrations in the optimal degradation range for subsequent experiments.[22] |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Specific Protein Degradation | The conjugate may be facilitating the degradation of proteins other than the intended target.[23] Solution: Perform global proteomic analysis (e.g., using mass spectrometry) to identify unintended protein degradation.[21][24] Compare the protein profile of cells treated with your active compound to that of cells treated with an inactive control. |
| Hydrophobicity-Driven Off-Target Binding | The nonylbenzene group may be causing non-specific hydrophobic interactions, leading to toxicity.[13] Solution: Synthesize a control molecule with a more hydrophilic linker (e.g., a longer PEG chain or a linker without the nonylbenzene group) to assess if toxicity is linked to hydrophobicity. |
| Off-Target Pharmacological Activity | The linker itself or one of the conjugated ligands may have independent biological activity.[23] Solution: Test the linker-ligand fragments independently to determine if they contribute to the observed toxicity. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Off-Target Protein Degradation via Global Proteomics
This protocol provides a general workflow for identifying off-target effects of a PROTAC synthesized with a this compound linker.
-
Cell Culture and Treatment: Plate your chosen cell line and treat with the PROTAC at its optimal degradation concentration (and a higher concentration to assess dose-dependency), an inactive control, and a vehicle control for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[21]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples.[23] Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are your potential off-targets.
-
Validation: Validate the degradation of high-interest potential off-targets using a targeted method like Western Blotting.[21]
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biocat.com [biocat.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. biocompare.com [biocompare.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Addressing off-target effects with "Nonylbenzene-PEG8-OH" linkers
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nonylbenzene-PEG8-OH linkers in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize the use of this linker in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its key features?
A1: this compound is a bifunctional linker used in the synthesis of molecules like PROTACs.[1][2][3][4] Its structure consists of three main components:
-
A Nonylbenzene group: This is a hydrophobic (lipophilic) moiety that can influence the physicochemical properties of the final conjugate, such as cell permeability and potential for hydrophobic interactions.
-
A PEG8 (Polyethylene Glycol, 8 units) chain: This is a hydrophilic spacer that enhances solubility, improves pharmacokinetic properties, and provides a flexible connection between the two ends of the conjugate.[5][6][7] The length of the PEG chain is critical for optimizing the distance between the target protein and the recruited enzyme (e.g., an E3 ligase in PROTACs).[8][9]
-
A terminal Hydroxyl (-OH) group: This functional group provides a reactive handle for conjugation to other molecules, such as a warhead that binds to the target protein or a ligand for an E3 ligase.
Q2: How does the this compound linker help in addressing off-target effects?
A2: The properties of the this compound linker can be modulated to minimize off-target effects through several mechanisms:
-
Improved Solubility and Reduced Aggregation: The hydrophilic PEG8 component helps to counteract the hydrophobicity of the nonylbenzene group and often the conjugated payload, improving overall solubility.[10][11][12] This can reduce non-specific binding and aggregation, which are common sources of off-target toxicity.[13][14]
-
Optimized Ternary Complex Formation (for PROTACs): The length and flexibility of the PEG8 chain are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[15] An optimized linker geometry can enhance selectivity for the intended target protein, thereby reducing the degradation of unintended proteins.[16]
-
Enhanced Pharmacokinetics (PK): PEGylation is known to improve the PK profile of molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[11][17] A better PK profile can lead to a wider therapeutic window, allowing for effective on-target activity at concentrations that minimize off-target effects.[18]
Q3: What are the potential liabilities of the nonylbenzene group in this linker?
A3: While the hydrophobic nonylbenzene group can aid in cell permeability, high hydrophobicity in a linker can also be a liability.[19] It may lead to:
-
Increased non-specific binding to plasma proteins and other cellular components.
-
Accelerated clearance by the liver.[10]
-
A higher risk of aggregation, especially in high-dose formulations.[13]
-
Potential for off-target toxicities due to interactions with unintended hydrophobic pockets in proteins.
Careful balancing of the hydrophobic nonylbenzene with the hydrophilic PEG8 chain is essential to mitigate these risks.
Troubleshooting Guides
Below are common issues encountered when using molecules synthesized with this compound linkers, along with potential causes and recommended solutions.
Issue 1: Low Degradation Efficiency or Activity of the Final Conjugate
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | The overall molecule may be too large or polar to cross the cell membrane effectively.[16][20] Solution: Confirm target engagement within the cell using an assay like the Cellular Thermal Shift Assay (CETSA).[21][22] While the nonylbenzene group is intended to aid permeability, the balance with the PEG chain and the conjugated ligands is crucial. |
| Suboptimal Linker Length | The PEG8 length may not be ideal for forming a productive ternary complex (in PROTACs) or for optimal spatial orientation.[9][15] Solution: Synthesize and test a panel of linkers with varying PEG chain lengths (e.g., PEG4, PEG12) to identify the optimal geometry for your specific target and E3 ligase combination.[20] |
| Conjugate Instability | The conjugate may be degrading in the cell culture medium or intracellularly.[16] Solution: Assess the stability of your molecule in relevant biological media over the time course of your experiment using LC-MS. |
| "Hook Effect" (for PROTACs) | At high concentrations, the PROTAC may form binary complexes with the target protein and E3 ligase separately, preventing the formation of the productive ternary complex.[22] Solution: Perform a wide dose-response experiment to identify a potential bell-shaped curve. If observed, use concentrations in the optimal degradation range for subsequent experiments.[22] |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Specific Protein Degradation | The conjugate may be facilitating the degradation of proteins other than the intended target.[23] Solution: Perform global proteomic analysis (e.g., using mass spectrometry) to identify unintended protein degradation.[21][24] Compare the protein profile of cells treated with your active compound to that of cells treated with an inactive control. |
| Hydrophobicity-Driven Off-Target Binding | The nonylbenzene group may be causing non-specific hydrophobic interactions, leading to toxicity.[13] Solution: Synthesize a control molecule with a more hydrophilic linker (e.g., a longer PEG chain or a linker without the nonylbenzene group) to assess if toxicity is linked to hydrophobicity. |
| Off-Target Pharmacological Activity | The linker itself or one of the conjugated ligands may have independent biological activity.[23] Solution: Test the linker-ligand fragments independently to determine if they contribute to the observed toxicity. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Off-Target Protein Degradation via Global Proteomics
This protocol provides a general workflow for identifying off-target effects of a PROTAC synthesized with a this compound linker.
-
Cell Culture and Treatment: Plate your chosen cell line and treat with the PROTAC at its optimal degradation concentration (and a higher concentration to assess dose-dependency), an inactive control, and a vehicle control for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[21]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples.[23] Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are your potential off-targets.
-
Validation: Validate the degradation of high-interest potential off-targets using a targeted method like Western Blotting.[21]
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biocat.com [biocat.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. biocompare.com [biocompare.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Ternary Complex Formation with Nonylbenzene-PEG8-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formation of ternary complexes using PROTACs that incorporate the Nonylbenzene-PEG8-OH linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: I am not observing any ternary complex formation with my PROTAC containing a this compound linker. What are the initial checks?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue; consider using techniques like Dynamic Light Scattering (DLS) to assess the quality of your protein preparations.
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule using methods such as NMR and mass spectrometry. Ensure there has been no degradation during storage.
-
Binary Binding: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. If binary binding is weak or absent, ternary complex formation is unlikely.
Linker-Specific Questions
Q2: Is a PEG8 linker a good starting point for my PROTAC design?
A2: Yes, a PEG8 linker is often a successful starting point for PROTAC design. Polyethylene glycol (PEG) linkers provide flexibility and hydrophilicity, which can be beneficial for ternary complex formation.[1] A PEG8 linker offers a moderate length that can effectively span the distance between many target proteins and E3 ligases.[2][] However, the optimal linker length is highly dependent on the specific proteins involved, and further optimization is often necessary.[2][4]
Q3: My initial PROTAC with a PEG8 linker shows low degradation activity. What is the next logical step?
A3: If your initial PEG8-based PROTAC shows minimal degradation, the next step is to synthesize and test a small library of PROTACs with varying linker lengths. This allows you to explore the structure-activity relationship and identify the optimal distance for productive ternary complex formation.[2][5] Consider synthesizing analogues with both shorter (e.g., PEG4, PEG6) and longer (e.g., PEG10, PEG12) linkers.[2]
Assay-Specific Troubleshooting
Q4: I am observing a "hook effect" in my degradation assay. What does this mean and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[2][6][7] This occurs because an excess of the PROTAC favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[2][8][9]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[6][8][9]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[8]
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[5][6]
-
Q5: I am getting a low signal-to-noise ratio in my AlphaLISA assay for ternary complex detection. How can I improve it?
A5: A low signal-to-noise ratio in an AlphaLISA assay can be due to several factors.[10]
-
Suboptimal Reagent Concentrations: Titrate the concentrations of the donor and acceptor beads, as well as the target protein and E3 ligase, to find the optimal ratio.[10]
-
Buffer Composition: The assay buffer can significantly impact the interaction. If initial attempts are unsuccessful, consider testing different buffer conditions.[11]
-
Incubation Times: Ensure sufficient incubation times for both the formation of the ternary complex and the binding of the beads.[10]
-
Analyte Quality: Use high-quality, aggregate-free protein and PROTAC in your analyte solution.[10]
Off-Target Effects
Q6: My PROTAC is showing off-target effects. How can I improve its selectivity?
A6: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[5][12][13]
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[5]
-
Modify the Linker: The linker influences the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[5]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[5]
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early.[5][12]
Data Presentation: Quantitative Analysis of Linker Length
The following tables summarize hypothetical and compiled experimental data to illustrate the impact of PEG linker length on PROTAC efficacy.
Table 1: Hypothetical Case Study on Linker Length Optimization
This table represents a hypothetical experiment to optimize the linker length starting from a PEG8-containing PROTAC targeting "Protein X" for degradation via the VHL E3 ligase.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Nonylbenzene-PEG4-OH | 150 | 75 |
| PROTAC-2 | Nonylbenzene-PEG6-OH | 80 | 85 |
| PROTAC-3 | This compound | 25 | 95 |
| PROTAC-4 | Nonylbenzene-PEG10-OH | 60 | 90 |
| PROTAC-5 | Nonylbenzene-PEG12-OH | 120 | 80 |
Table 2: Compiled Experimental Data on Linker Length and Degradation Efficiency
This table is a compilation of data from various studies, showcasing the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | ~16 (~4 PEG units) | ~25 | ~90 | MCF-7 | [1] |
| BTK | CRBN | < 4 | Impaired Activity | Not Reported | Ramos | [1] |
| BTK | CRBN | ≥ 4 | 1 - 40 | Not Reported | Ramos | [1] |
| TBK1 | VHL/CRBN | < 12 | No Degradation | Not Reported | Not Reported | [14] |
| TBK1 | VHL/CRBN | 21 | 3 | 96 | Not Reported | [14] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Experimental Protocols
Detailed methodologies for key experiments to characterize ternary complex formation are provided below.
1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol outlines the steps to demonstrate the formation of a ternary complex in a cellular context.[15]
-
Objective: To qualitatively confirm the formation of the Target Protein-PROTAC-E3 Ligase complex within cells.
-
Materials:
-
Cultured cells expressing the target protein and E3 ligase.
-
PROTAC with this compound linker.
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody against the E3 ligase (for immunoprecipitation).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE loading buffer.
-
Primary antibodies against the target protein and E3 ligase (for Western Blot).
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., at its optimal degradation concentration) or vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.
-
Immunoprecipitation: Pre-clear the cell lysates. Add the anti-E3 ligase antibody to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blotting, probing for both the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
-
2. AlphaLISA for Ternary Complex Detection
This bead-based immunoassay provides a quantitative measure of ternary complex formation in vitro.[16][17]
-
Objective: To quantify the formation of the ternary complex and determine the PROTAC concentration that promotes maximal complex formation.
-
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged).
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged).
-
PROTAC with this compound linker.
-
AlphaLISA acceptor beads (e.g., anti-GST).
-
AlphaLISA donor beads (e.g., anti-FLAG).
-
Assay buffer (e.g., AlphaLISA Binding Assay Buffer).[16]
-
384-well microplate.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads and donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and read the signal on an AlphaLISA-compatible plate reader. An increase in signal indicates the proximity of the donor and acceptor beads, and thus the formation of the ternary complex.
-
3. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[18][19][20][21]
-
Objective: To determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the binary and ternary complexes, and to calculate the cooperativity factor (α).
-
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To measure PROTAC to E3 ligase binding, flow increasing concentrations of the PROTAC over the immobilized ligase.
-
To measure PROTAC to target protein binding, typically the target protein is immobilized, and the PROTAC is flowed over.
-
-
Ternary Complex Analysis: Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.
-
Data Analysis: Measure the binding response and fit the data to a suitable binding model to determine the kinetic parameters and the dissociation constant (Kd) of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = KDbinary / KDternary).[20][22] An α value greater than 1 indicates positive cooperativity.
-
4. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[10][23]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
-
Procedure:
-
Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein in the ITC cell.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis and Cooperativity Calculation: Analyze the data using a suitable binding model to determine the dissociation constants. The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[10]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ternary complex formation and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Nonylbenzene-PEG8-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formation of ternary complexes using PROTACs that incorporate the Nonylbenzene-PEG8-OH linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: I am not observing any ternary complex formation with my PROTAC containing a this compound linker. What are the initial checks?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue; consider using techniques like Dynamic Light Scattering (DLS) to assess the quality of your protein preparations.
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule using methods such as NMR and mass spectrometry. Ensure there has been no degradation during storage.
-
Binary Binding: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. If binary binding is weak or absent, ternary complex formation is unlikely.
Linker-Specific Questions
Q2: Is a PEG8 linker a good starting point for my PROTAC design?
A2: Yes, a PEG8 linker is often a successful starting point for PROTAC design. Polyethylene glycol (PEG) linkers provide flexibility and hydrophilicity, which can be beneficial for ternary complex formation.[1] A PEG8 linker offers a moderate length that can effectively span the distance between many target proteins and E3 ligases.[2][] However, the optimal linker length is highly dependent on the specific proteins involved, and further optimization is often necessary.[2][4]
Q3: My initial PROTAC with a PEG8 linker shows low degradation activity. What is the next logical step?
A3: If your initial PEG8-based PROTAC shows minimal degradation, the next step is to synthesize and test a small library of PROTACs with varying linker lengths. This allows you to explore the structure-activity relationship and identify the optimal distance for productive ternary complex formation.[2][5] Consider synthesizing analogues with both shorter (e.g., PEG4, PEG6) and longer (e.g., PEG10, PEG12) linkers.[2]
Assay-Specific Troubleshooting
Q4: I am observing a "hook effect" in my degradation assay. What does this mean and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[2][6][7] This occurs because an excess of the PROTAC favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[2][8][9]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[6][8][9]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[8]
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[5][6]
-
Q5: I am getting a low signal-to-noise ratio in my AlphaLISA assay for ternary complex detection. How can I improve it?
A5: A low signal-to-noise ratio in an AlphaLISA assay can be due to several factors.[10]
-
Suboptimal Reagent Concentrations: Titrate the concentrations of the donor and acceptor beads, as well as the target protein and E3 ligase, to find the optimal ratio.[10]
-
Buffer Composition: The assay buffer can significantly impact the interaction. If initial attempts are unsuccessful, consider testing different buffer conditions.[11]
-
Incubation Times: Ensure sufficient incubation times for both the formation of the ternary complex and the binding of the beads.[10]
-
Analyte Quality: Use high-quality, aggregate-free protein and PROTAC in your analyte solution.[10]
Off-Target Effects
Q6: My PROTAC is showing off-target effects. How can I improve its selectivity?
A6: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[5][12][13]
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[5]
-
Modify the Linker: The linker influences the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[5]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[5]
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early.[5][12]
Data Presentation: Quantitative Analysis of Linker Length
The following tables summarize hypothetical and compiled experimental data to illustrate the impact of PEG linker length on PROTAC efficacy.
Table 1: Hypothetical Case Study on Linker Length Optimization
This table represents a hypothetical experiment to optimize the linker length starting from a PEG8-containing PROTAC targeting "Protein X" for degradation via the VHL E3 ligase.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Nonylbenzene-PEG4-OH | 150 | 75 |
| PROTAC-2 | Nonylbenzene-PEG6-OH | 80 | 85 |
| PROTAC-3 | This compound | 25 | 95 |
| PROTAC-4 | Nonylbenzene-PEG10-OH | 60 | 90 |
| PROTAC-5 | Nonylbenzene-PEG12-OH | 120 | 80 |
Table 2: Compiled Experimental Data on Linker Length and Degradation Efficiency
This table is a compilation of data from various studies, showcasing the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | ~16 (~4 PEG units) | ~25 | ~90 | MCF-7 | [1] |
| BTK | CRBN | < 4 | Impaired Activity | Not Reported | Ramos | [1] |
| BTK | CRBN | ≥ 4 | 1 - 40 | Not Reported | Ramos | [1] |
| TBK1 | VHL/CRBN | < 12 | No Degradation | Not Reported | Not Reported | [14] |
| TBK1 | VHL/CRBN | 21 | 3 | 96 | Not Reported | [14] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Experimental Protocols
Detailed methodologies for key experiments to characterize ternary complex formation are provided below.
1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol outlines the steps to demonstrate the formation of a ternary complex in a cellular context.[15]
-
Objective: To qualitatively confirm the formation of the Target Protein-PROTAC-E3 Ligase complex within cells.
-
Materials:
-
Cultured cells expressing the target protein and E3 ligase.
-
PROTAC with this compound linker.
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody against the E3 ligase (for immunoprecipitation).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE loading buffer.
-
Primary antibodies against the target protein and E3 ligase (for Western Blot).
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., at its optimal degradation concentration) or vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.
-
Immunoprecipitation: Pre-clear the cell lysates. Add the anti-E3 ligase antibody to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blotting, probing for both the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
-
2. AlphaLISA for Ternary Complex Detection
This bead-based immunoassay provides a quantitative measure of ternary complex formation in vitro.[16][17]
-
Objective: To quantify the formation of the ternary complex and determine the PROTAC concentration that promotes maximal complex formation.
-
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged).
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged).
-
PROTAC with this compound linker.
-
AlphaLISA acceptor beads (e.g., anti-GST).
-
AlphaLISA donor beads (e.g., anti-FLAG).
-
Assay buffer (e.g., AlphaLISA Binding Assay Buffer).[16]
-
384-well microplate.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads and donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and read the signal on an AlphaLISA-compatible plate reader. An increase in signal indicates the proximity of the donor and acceptor beads, and thus the formation of the ternary complex.
-
3. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[18][19][20][21]
-
Objective: To determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the binary and ternary complexes, and to calculate the cooperativity factor (α).
-
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To measure PROTAC to E3 ligase binding, flow increasing concentrations of the PROTAC over the immobilized ligase.
-
To measure PROTAC to target protein binding, typically the target protein is immobilized, and the PROTAC is flowed over.
-
-
Ternary Complex Analysis: Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.
-
Data Analysis: Measure the binding response and fit the data to a suitable binding model to determine the kinetic parameters and the dissociation constant (Kd) of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = KDbinary / KDternary).[20][22] An α value greater than 1 indicates positive cooperativity.
-
4. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[10][23]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
-
Procedure:
-
Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein in the ITC cell.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis and Cooperativity Calculation: Analyze the data using a suitable binding model to determine the dissociation constants. The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[10]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ternary complex formation and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Target Protein Degradation with PROTACs Utilizing a Nonylbenzene-PEG8-OH Linker
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than simply inhibiting their function.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[3]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the degrader. It influences the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a crucial step for successful degradation.[1] "Nonylbenzene-PEG8-OH" is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[4][5][6][7] Its properties, such as length and flexibility, can impact the orientation of the POI and E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.
This guide provides a comparative overview of key orthogonal methods for validating the efficacy and specificity of a hypothetical PROTAC synthesized using a "this compound" linker.
Core Principles of PROTAC Validation
Validating the activity of a novel PROTAC requires a multi-faceted approach to ensure that the observed protein depletion is a direct result of the intended mechanism and to assess the selectivity of the degrader. Key validation steps include:
-
Confirming Target Degradation: Demonstrating a reduction in the levels of the target protein upon PROTAC treatment.
-
Verifying Mechanism of Action: Ensuring that the protein loss is due to proteasomal degradation and dependent on the recruitment of the E3 ligase.
-
Assessing Selectivity: Evaluating the impact of the PROTAC on the broader proteome to identify any off-target effects.[1]
Comparison of Orthogonal Validation Methods
A combination of different experimental techniques is essential to build a robust data package for any PROTAC. Below is a comparison of commonly used methods for validating protein degradation.
Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify the relative abundance of a specific protein in a complex mixture, such as a cell lysate. It is often the initial method used to confirm target protein degradation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.
Data Presentation:
| Concentration (nM) | Target Protein Level (Normalized to Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 10% |
| 10000 | 12% (Hook Effect) |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: Western Blotting workflow for assessing PROTAC-mediated protein degradation.
Quantitative Mass Spectrometry (Proteomics)
Principle: This unbiased and highly sensitive technique allows for the identification and quantification of thousands of proteins across the entire proteome. It is considered the gold standard for evaluating the selectivity of a PROTAC and identifying potential off-target degradation events.
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of each protein across the different treatment conditions using specialized software.
Data Presentation:
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -8.5 | < 0.001 |
| Off-Target 1 | -1.2 | > 0.05 |
| Off-Target 2 | 1.1 | > 0.05 |
| ... | ... | ... |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: Quantitative proteomics workflow for selectivity profiling of PROTACs.
HiBiT/NanoBRET Assays
Principle: These are bioluminescence-based assays that allow for the sensitive and real-time quantification of protein levels in live cells. The HiBiT assay involves tagging the target protein with a small peptide (HiBiT), which can combine with a larger subunit (LgBiT) to form a functional luciferase enzyme. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat them with a range of PROTAC concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Data Presentation:
| Parameter | Value |
| DC50 | 25 nM |
| Dmax | >90% |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: HiBiT assay workflow for quantifying protein degradation in live cells.
Alternative Protein Degradation Technologies
While PROTACs are a major class of targeted protein degraders, other technologies are also being developed. These include:
-
Molecular Glues: Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the degradation of the target.
-
LYTACs (Lysosome-Targeting Chimeras): These molecules target extracellular and membrane proteins for lysosomal degradation.
-
AbTACs (Antibody-based PROTACs): These use antibodies to target specific proteins for degradation.
Conclusion
Validating the efficacy and selectivity of a PROTAC, such as one synthesized with a "this compound" linker, is a critical process in drug discovery and development. A comprehensive validation strategy should employ a suite of orthogonal methods, including Western blotting for initial confirmation, quantitative proteomics for unbiased selectivity profiling, and sensitive assays like HiBiT for precise quantification of degradation kinetics.[1] This multi-pronged approach provides a high degree of confidence in the on-target activity and the overall safety profile of a PROTAC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biocat.com [biocat.com]
A Researcher's Guide to Validating Target Protein Degradation with PROTACs Utilizing a Nonylbenzene-PEG8-OH Linker
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than simply inhibiting their function.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[3]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the degrader. It influences the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a crucial step for successful degradation.[1] "Nonylbenzene-PEG8-OH" is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[4][5][6][7] Its properties, such as length and flexibility, can impact the orientation of the POI and E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.
This guide provides a comparative overview of key orthogonal methods for validating the efficacy and specificity of a hypothetical PROTAC synthesized using a "this compound" linker.
Core Principles of PROTAC Validation
Validating the activity of a novel PROTAC requires a multi-faceted approach to ensure that the observed protein depletion is a direct result of the intended mechanism and to assess the selectivity of the degrader. Key validation steps include:
-
Confirming Target Degradation: Demonstrating a reduction in the levels of the target protein upon PROTAC treatment.
-
Verifying Mechanism of Action: Ensuring that the protein loss is due to proteasomal degradation and dependent on the recruitment of the E3 ligase.
-
Assessing Selectivity: Evaluating the impact of the PROTAC on the broader proteome to identify any off-target effects.[1]
Comparison of Orthogonal Validation Methods
A combination of different experimental techniques is essential to build a robust data package for any PROTAC. Below is a comparison of commonly used methods for validating protein degradation.
Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify the relative abundance of a specific protein in a complex mixture, such as a cell lysate. It is often the initial method used to confirm target protein degradation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.
Data Presentation:
| Concentration (nM) | Target Protein Level (Normalized to Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 10% |
| 10000 | 12% (Hook Effect) |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: Western Blotting workflow for assessing PROTAC-mediated protein degradation.
Quantitative Mass Spectrometry (Proteomics)
Principle: This unbiased and highly sensitive technique allows for the identification and quantification of thousands of proteins across the entire proteome. It is considered the gold standard for evaluating the selectivity of a PROTAC and identifying potential off-target degradation events.
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of each protein across the different treatment conditions using specialized software.
Data Presentation:
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -8.5 | < 0.001 |
| Off-Target 1 | -1.2 | > 0.05 |
| Off-Target 2 | 1.1 | > 0.05 |
| ... | ... | ... |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: Quantitative proteomics workflow for selectivity profiling of PROTACs.
HiBiT/NanoBRET Assays
Principle: These are bioluminescence-based assays that allow for the sensitive and real-time quantification of protein levels in live cells. The HiBiT assay involves tagging the target protein with a small peptide (HiBiT), which can combine with a larger subunit (LgBiT) to form a functional luciferase enzyme. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat them with a range of PROTAC concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Data Presentation:
| Parameter | Value |
| DC50 | 25 nM |
| Dmax | >90% |
This table represents hypothetical data for a PROTAC utilizing a this compound linker.
Workflow Diagram:
Caption: HiBiT assay workflow for quantifying protein degradation in live cells.
Alternative Protein Degradation Technologies
While PROTACs are a major class of targeted protein degraders, other technologies are also being developed. These include:
-
Molecular Glues: Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the degradation of the target.
-
LYTACs (Lysosome-Targeting Chimeras): These molecules target extracellular and membrane proteins for lysosomal degradation.
-
AbTACs (Antibody-based PROTACs): These use antibodies to target specific proteins for degradation.
Conclusion
Validating the efficacy and selectivity of a PROTAC, such as one synthesized with a "this compound" linker, is a critical process in drug discovery and development. A comprehensive validation strategy should employ a suite of orthogonal methods, including Western blotting for initial confirmation, quantitative proteomics for unbiased selectivity profiling, and sensitive assays like HiBiT for precise quantification of degradation kinetics.[1] This multi-pronged approach provides a high degree of confidence in the on-target activity and the overall safety profile of a PROTAC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biocat.com [biocat.com]
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Nonylbenzene-PEG8-OH and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining a PROTAC's efficacy. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation.
This guide provides a comparative analysis of "Nonylbenzene-PEG8-OH" and other polyethylene glycol (PEG) based linkers in the context of PROTAC performance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from studies on various PEG linkers to infer its potential properties and performance relative to other commonly used linkers.
The Role of the Linker in PROTAC Performance
The linker is not merely a passive spacer; it is a key determinant of a PROTAC's biological activity. An optimal linker facilitates the productive assembly of a ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1] Key performance metrics for PROTACs include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[2]
The physicochemical properties of the linker, such as its hydrophilicity and flexibility, also significantly impact a PROTAC's solubility, cell permeability, and pharmacokinetic profile.[3]
Comparative Analysis of PEG Linkers
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules.[4] The length of the PEG chain is a critical parameter that is empirically optimized for each target and E3 ligase pair.[1]
The "this compound" linker combines an 8-unit PEG chain with a nonylbenzene moiety. The PEG8 portion provides a flexible, hydrophilic spacer, while the nonylbenzene group introduces a significant hydrophobic character. This hydrophobicity may influence cell membrane permeability, a crucial factor for PROTAC activity.
Impact of PEG Linker Length on PROTAC Performance: Case Studies
Table 1: Comparison of BTK PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Short PEG Linker (<5 units) | >1000 | <20 | Mino |
| PROTAC 2 | 5-unit PEG Linker | ~50 | >90 | Mino |
| PROTAC 3 | 9-unit PEG Linker | 5.9 | >95 | Mino |
| DBt-3 | PEG-based | Partial Degradation | - | TMD8 |
| DBt-4 | PEG-based (longer than DBt-3) | Partial Degradation | - | TMD8 |
| DBt-5 | PEG-12 | 55 | >80 | TMD8 |
Data synthesized from multiple sources.[1][5]
As illustrated in Table 1, for BTK-targeting PROTACs, a clear dependence on PEG linker length is observed. Linkers that are too short fail to induce efficient degradation, likely due to steric hindrance preventing the formation of a stable ternary complex.[1] As the linker length increases, the degradation potency (DC50) and maximal degradation (Dmax) improve, with an optimal length observed around 9-12 PEG units in these examples.
Table 2: Comparison of KRAS G12C PROTACs with Different Linkers
| PROTAC | Linker Composition | DC50 (µM) | Cell Line |
| LC-2 | PEG-based | Submicromolar | Heterozygous and Homozygous cells |
Data from a study on KRAS G12C degraders.[6]
The development of KRAS-targeting PROTACs also highlights the importance of the linker in achieving potent degradation of this challenging "undruggable" target.[6]
The Inferred Role of the Nonylbenzene Moiety
The nonylbenzene group in "this compound" would increase the overall lipophilicity of the PROTAC. This could potentially enhance cell membrane permeability, a desirable attribute for intracellular targets. However, excessive lipophilicity can also lead to poor solubility, off-target effects, and unfavorable pharmacokinetic properties. Therefore, the balance between the hydrophilic PEG chain and the hydrophobic nonylbenzene moiety is crucial and would require experimental validation for each specific PROTAC.
Experimental Protocols
To evaluate and compare the performance of different PROTACs, standardized experimental protocols are essential.
Cellular Degradation Assay (Western Blot) for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
-
Pharmacokinetic (PK) Study in Animal Models
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in vivo.
Methodology:
-
Animal Model: Use appropriate animal models, such as male CD-1 or BALB/c mice.
-
Compound Administration: Formulate the PROTAC in a suitable vehicle and administer it to the animals via a relevant route (e.g., intravenous, oral, or intraperitoneal).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The linker is a critical component in PROTAC design, and its composition and length must be carefully optimized to achieve potent and selective protein degradation. While direct experimental data for "this compound" is not extensively available, the principles of PROTAC linker design suggest that its combination of a flexible PEG8 chain and a hydrophobic nonylbenzene moiety could offer a unique profile of solubility and cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linkers to identify the most effective degrader for a given biological system. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different PROTAC linkers, including novel structures like this compound, to accelerate the development of next-generation targeted protein degraders.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Nonylbenzene-PEG8-OH and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining a PROTAC's efficacy. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation.
This guide provides a comparative analysis of "Nonylbenzene-PEG8-OH" and other polyethylene glycol (PEG) based linkers in the context of PROTAC performance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from studies on various PEG linkers to infer its potential properties and performance relative to other commonly used linkers.
The Role of the Linker in PROTAC Performance
The linker is not merely a passive spacer; it is a key determinant of a PROTAC's biological activity. An optimal linker facilitates the productive assembly of a ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1] Key performance metrics for PROTACs include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[2]
The physicochemical properties of the linker, such as its hydrophilicity and flexibility, also significantly impact a PROTAC's solubility, cell permeability, and pharmacokinetic profile.[3]
Comparative Analysis of PEG Linkers
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules.[4] The length of the PEG chain is a critical parameter that is empirically optimized for each target and E3 ligase pair.[1]
The "this compound" linker combines an 8-unit PEG chain with a nonylbenzene moiety. The PEG8 portion provides a flexible, hydrophilic spacer, while the nonylbenzene group introduces a significant hydrophobic character. This hydrophobicity may influence cell membrane permeability, a crucial factor for PROTAC activity.
Impact of PEG Linker Length on PROTAC Performance: Case Studies
Table 1: Comparison of BTK PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Short PEG Linker (<5 units) | >1000 | <20 | Mino |
| PROTAC 2 | 5-unit PEG Linker | ~50 | >90 | Mino |
| PROTAC 3 | 9-unit PEG Linker | 5.9 | >95 | Mino |
| DBt-3 | PEG-based | Partial Degradation | - | TMD8 |
| DBt-4 | PEG-based (longer than DBt-3) | Partial Degradation | - | TMD8 |
| DBt-5 | PEG-12 | 55 | >80 | TMD8 |
Data synthesized from multiple sources.[1][5]
As illustrated in Table 1, for BTK-targeting PROTACs, a clear dependence on PEG linker length is observed. Linkers that are too short fail to induce efficient degradation, likely due to steric hindrance preventing the formation of a stable ternary complex.[1] As the linker length increases, the degradation potency (DC50) and maximal degradation (Dmax) improve, with an optimal length observed around 9-12 PEG units in these examples.
Table 2: Comparison of KRAS G12C PROTACs with Different Linkers
| PROTAC | Linker Composition | DC50 (µM) | Cell Line |
| LC-2 | PEG-based | Submicromolar | Heterozygous and Homozygous cells |
Data from a study on KRAS G12C degraders.[6]
The development of KRAS-targeting PROTACs also highlights the importance of the linker in achieving potent degradation of this challenging "undruggable" target.[6]
The Inferred Role of the Nonylbenzene Moiety
The nonylbenzene group in "this compound" would increase the overall lipophilicity of the PROTAC. This could potentially enhance cell membrane permeability, a desirable attribute for intracellular targets. However, excessive lipophilicity can also lead to poor solubility, off-target effects, and unfavorable pharmacokinetic properties. Therefore, the balance between the hydrophilic PEG chain and the hydrophobic nonylbenzene moiety is crucial and would require experimental validation for each specific PROTAC.
Experimental Protocols
To evaluate and compare the performance of different PROTACs, standardized experimental protocols are essential.
Cellular Degradation Assay (Western Blot) for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
-
Pharmacokinetic (PK) Study in Animal Models
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in vivo.
Methodology:
-
Animal Model: Use appropriate animal models, such as male CD-1 or BALB/c mice.
-
Compound Administration: Formulate the PROTAC in a suitable vehicle and administer it to the animals via a relevant route (e.g., intravenous, oral, or intraperitoneal).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The linker is a critical component in PROTAC design, and its composition and length must be carefully optimized to achieve potent and selective protein degradation. While direct experimental data for "this compound" is not extensively available, the principles of PROTAC linker design suggest that its combination of a flexible PEG8 chain and a hydrophobic nonylbenzene moiety could offer a unique profile of solubility and cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linkers to identify the most effective degrader for a given biological system. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different PROTAC linkers, including novel structures like this compound, to accelerate the development of next-generation targeted protein degraders.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Nonylbenzene-PEG8-OH and Alkyl Chain Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant of the efficacy, pharmacokinetics, and overall success of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of two distinct classes of linkers: the polyethylene glycol (PEG)-based linker "Nonylbenzene-PEG8-OH" and traditional alkyl chain linkers. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Executive Summary
This compound, a PEG-based linker, and alkyl chain linkers represent two foundational choices in the design of bioconjugates. Their distinct physicochemical properties significantly influence the performance of the final therapeutic agent. PEG-based linkers, such as this compound, are characterized by their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and in vivo stability of the conjugate.[1][2][3] In contrast, alkyl chain linkers are typically more hydrophobic and can offer advantages in terms of cell membrane permeability.[1][] The choice between these linker types necessitates a careful consideration of the specific therapeutic application, the properties of the payload and targeting moiety, and the desired pharmacokinetic profile.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and alkyl chain linkers stem from their distinct chemical structures. The presence of a nonylbenzene group and a PEG chain in this compound imparts a unique combination of lipophilic and hydrophilic characteristics.
| Property | This compound (PEG-based) | Alkyl Chain Linkers | Key Implications for Bioconjugates |
| Hydrophilicity | High (due to PEG chain) | Low to High (tunable by length and functionalization) | Solubility: PEG linkers significantly enhance the aqueous solubility of hydrophobic payloads, reducing the risk of aggregation.[1] Pharmacokinetics: Increased hydrophilicity can lead to longer circulation times and reduced non-specific uptake.[2] |
| Lipophilicity (logP) | Moderate | High | Cell Permeability: Higher lipophilicity of alkyl linkers can improve passive diffusion across cell membranes, which is crucial for targeting intracellular proteins.[] |
| Flexibility | High | Moderate to High | Ternary Complex Formation (PROTACs): The flexibility of PEG linkers can facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[5][6] |
| Metabolic Stability | Generally lower than alkyl chains | Generally high | In Vivo Half-life: Alkyl chains are often more resistant to enzymatic degradation, potentially leading to a longer in vivo half-life of the bioconjugate.[1] |
| Synthetic Accessibility | Readily available from commercial sources | Synthetically versatile and accessible | Both linker types can be readily incorporated into complex bioconjugates using established chemical methods.[5] |
Performance in Key Applications
The choice between a PEG-based linker like this compound and an alkyl chain linker has profound implications for the performance of bioconjugates in different therapeutic modalities.
Proteolysis Targeting Chimeras (PROTACs)
In the realm of PROTACs, the linker plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
This compound (PEG-based): The hydrophilic and flexible nature of the PEG chain can enhance the solubility of the entire PROTAC molecule and provide the necessary conformational freedom for efficient ternary complex formation.[5][6][7] The nonylbenzene moiety can contribute to hydrophobic interactions that may influence binding to the target protein or E3 ligase.
-
Alkyl Chain Linkers: Alkyl linkers, being more hydrophobic, can improve the cell permeability of PROTACs, a critical factor for reaching intracellular targets.[] However, their inherent hydrophobicity may lead to lower aqueous solubility and an increased risk of non-specific binding.[1] The rigidity of some alkyl linkers can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[2]
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its stability in circulation is paramount to minimizing off-target toxicity.
-
This compound (PEG-based): The incorporation of a PEG linker can improve the overall hydrophilicity of the ADC, which has been shown to correlate with improved pharmacokinetics and therapeutic index.
-
Alkyl Chain Linkers: Non-cleavable alkyl linkers can provide high stability in plasma. The choice between a cleavable and non-cleavable linker strategy is a critical design consideration in ADC development.
Experimental Protocols
To aid researchers in the empirical evaluation of these linkers, detailed protocols for key experiments are provided below.
Determination of Linker Hydrophobicity (logP) by RP-HPLC
Objective: To experimentally determine the lipophilicity of the linker, which is a key predictor of cell permeability and non-specific binding.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for estimating the octanol-water partition coefficient (logP).[8][9]
-
System Preparation:
-
Column: C18 monolithic column.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the linker in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Procedure:
-
Inject a series of reference compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.[9]
-
Inject the test linker and record its retention time.
-
Calculate the logP of the test linker by interpolating its retention time on the calibration curve.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma, providing an early indication of its in vivo half-life.
Methodology: This assay measures the degradation of the linker over time when incubated with plasma.[10][11][12]
-
Materials:
-
Test linker.
-
Plasma from the species of interest (e.g., human, mouse).[10]
-
Internal standard.
-
Methanol for reaction termination.
-
-
Procedure:
-
Incubate the test linker (e.g., at 1 µM) with plasma at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[10]
-
Terminate the reaction by adding cold methanol containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test linker.
-
Calculate the percentage of the linker remaining at each time point relative to the 0-minute sample.
-
The in vitro half-life (t½) can be calculated from the degradation rate constant.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and an experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for the in vitro plasma stability assay.
Conclusion
The selection between this compound and alkyl chain linkers is a nuanced decision that hinges on the specific goals of the drug development program. PEG-based linkers offer distinct advantages in enhancing solubility and modulating pharmacokinetics, making them a strong choice for bioconjugates with hydrophobic payloads. Conversely, the hydrophobicity of alkyl chain linkers can be leveraged to improve cell permeability, a critical attribute for PROTACs targeting intracellular proteins. A thorough understanding of the trade-offs between these linker classes, coupled with rigorous experimental evaluation as outlined in this guide, will empower researchers to rationally design and optimize the next generation of targeted therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Analysis of Nonylbenzene-PEG8-OH and Alkyl Chain Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant of the efficacy, pharmacokinetics, and overall success of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of two distinct classes of linkers: the polyethylene glycol (PEG)-based linker "Nonylbenzene-PEG8-OH" and traditional alkyl chain linkers. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Executive Summary
This compound, a PEG-based linker, and alkyl chain linkers represent two foundational choices in the design of bioconjugates. Their distinct physicochemical properties significantly influence the performance of the final therapeutic agent. PEG-based linkers, such as this compound, are characterized by their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and in vivo stability of the conjugate.[1][2][3] In contrast, alkyl chain linkers are typically more hydrophobic and can offer advantages in terms of cell membrane permeability.[1][] The choice between these linker types necessitates a careful consideration of the specific therapeutic application, the properties of the payload and targeting moiety, and the desired pharmacokinetic profile.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and alkyl chain linkers stem from their distinct chemical structures. The presence of a nonylbenzene group and a PEG chain in this compound imparts a unique combination of lipophilic and hydrophilic characteristics.
| Property | This compound (PEG-based) | Alkyl Chain Linkers | Key Implications for Bioconjugates |
| Hydrophilicity | High (due to PEG chain) | Low to High (tunable by length and functionalization) | Solubility: PEG linkers significantly enhance the aqueous solubility of hydrophobic payloads, reducing the risk of aggregation.[1] Pharmacokinetics: Increased hydrophilicity can lead to longer circulation times and reduced non-specific uptake.[2] |
| Lipophilicity (logP) | Moderate | High | Cell Permeability: Higher lipophilicity of alkyl linkers can improve passive diffusion across cell membranes, which is crucial for targeting intracellular proteins.[] |
| Flexibility | High | Moderate to High | Ternary Complex Formation (PROTACs): The flexibility of PEG linkers can facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[5][6] |
| Metabolic Stability | Generally lower than alkyl chains | Generally high | In Vivo Half-life: Alkyl chains are often more resistant to enzymatic degradation, potentially leading to a longer in vivo half-life of the bioconjugate.[1] |
| Synthetic Accessibility | Readily available from commercial sources | Synthetically versatile and accessible | Both linker types can be readily incorporated into complex bioconjugates using established chemical methods.[5] |
Performance in Key Applications
The choice between a PEG-based linker like this compound and an alkyl chain linker has profound implications for the performance of bioconjugates in different therapeutic modalities.
Proteolysis Targeting Chimeras (PROTACs)
In the realm of PROTACs, the linker plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
This compound (PEG-based): The hydrophilic and flexible nature of the PEG chain can enhance the solubility of the entire PROTAC molecule and provide the necessary conformational freedom for efficient ternary complex formation.[5][6][7] The nonylbenzene moiety can contribute to hydrophobic interactions that may influence binding to the target protein or E3 ligase.
-
Alkyl Chain Linkers: Alkyl linkers, being more hydrophobic, can improve the cell permeability of PROTACs, a critical factor for reaching intracellular targets.[] However, their inherent hydrophobicity may lead to lower aqueous solubility and an increased risk of non-specific binding.[1] The rigidity of some alkyl linkers can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[2]
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its stability in circulation is paramount to minimizing off-target toxicity.
-
This compound (PEG-based): The incorporation of a PEG linker can improve the overall hydrophilicity of the ADC, which has been shown to correlate with improved pharmacokinetics and therapeutic index.
-
Alkyl Chain Linkers: Non-cleavable alkyl linkers can provide high stability in plasma. The choice between a cleavable and non-cleavable linker strategy is a critical design consideration in ADC development.
Experimental Protocols
To aid researchers in the empirical evaluation of these linkers, detailed protocols for key experiments are provided below.
Determination of Linker Hydrophobicity (logP) by RP-HPLC
Objective: To experimentally determine the lipophilicity of the linker, which is a key predictor of cell permeability and non-specific binding.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for estimating the octanol-water partition coefficient (logP).[8][9]
-
System Preparation:
-
Column: C18 monolithic column.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the linker in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Procedure:
-
Inject a series of reference compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.[9]
-
Inject the test linker and record its retention time.
-
Calculate the logP of the test linker by interpolating its retention time on the calibration curve.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma, providing an early indication of its in vivo half-life.
Methodology: This assay measures the degradation of the linker over time when incubated with plasma.[10][11][12]
-
Materials:
-
Test linker.
-
Plasma from the species of interest (e.g., human, mouse).[10]
-
Internal standard.
-
Methanol for reaction termination.
-
-
Procedure:
-
Incubate the test linker (e.g., at 1 µM) with plasma at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[10]
-
Terminate the reaction by adding cold methanol containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test linker.
-
Calculate the percentage of the linker remaining at each time point relative to the 0-minute sample.
-
The in vitro half-life (t½) can be calculated from the degradation rate constant.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and an experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for the in vitro plasma stability assay.
Conclusion
The selection between this compound and alkyl chain linkers is a nuanced decision that hinges on the specific goals of the drug development program. PEG-based linkers offer distinct advantages in enhancing solubility and modulating pharmacokinetics, making them a strong choice for bioconjugates with hydrophobic payloads. Conversely, the hydrophobicity of alkyl chain linkers can be leveraged to improve cell permeability, a critical attribute for PROTACs targeting intracellular proteins. A thorough understanding of the trade-offs between these linker classes, coupled with rigorous experimental evaluation as outlined in this guide, will empower researchers to rationally design and optimize the next generation of targeted therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
Unveiling Protein Degradation: A Guide to Western Blot Analysis of "Nonylbenzene-PEG8-OH" PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Confirming Protein Degradation.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison and detailed experimental protocols for utilizing Western blot analysis to confirm protein degradation mediated by PROTACs incorporating the "Nonylbenzene-PEG8-OH" linker. This flexible polyethylene glycol (PEG)-based linker facilitates the synthesis of PROTACs by connecting a target protein ligand to an E3 ubiquitin ligase ligand, thereby inducing selective intracellular protein degradation.[1][2][3][4][5]
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI).[6][7][8] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][8] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[7] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][9]
Comparative Analysis: PROTACs vs. Traditional Inhibitors
To objectively assess the performance of a "this compound"-containing PROTAC, a direct comparison with traditional small molecule inhibitors targeting the same protein is essential. The following table outlines key parameters for comparison, with hypothetical data for a BRD4-targeting PROTAC versus the well-characterized BRD4 inhibitor, JQ1.
| Parameter | "BRD4-PROTAC" (with this compound linker) | JQ1 (BRD4 Inhibitor) | Rationale for Comparison |
| Mechanism of Action | Induces selective degradation of BRD4 protein.[9] | Competitively inhibits the binding of BRD4 to acetylated histones. | Highlights the fundamental difference between protein removal and functional inhibition. |
| Efficacy (DC50/IC50) | DC50 = 50 nM (Degradation Concentration 50) | IC50 = 100 nM (Inhibitory Concentration 50) | A lower DC50 value indicates higher potency in inducing protein degradation. |
| Maximal Effect (Dmax) | Dmax > 90% degradation | Inhibition plateaus at ~100% | Dmax quantifies the maximum extent of protein degradation achievable. |
| Duration of Action | Long-lasting effect due to protein removal. | Effect is reversible upon compound washout. | Degradation provides a more sustained pharmacological effect. |
| Selectivity | High selectivity for BRD4 over other BET family members. | Can exhibit off-target effects at higher concentrations. | The ternary complex formation can enhance selectivity. |
| Effect on Downstream Targets | Significant reduction in c-Myc protein levels.[9] | Reduction in c-Myc transcription, leading to reduced protein levels. | Confirms the functional consequence of BRD4 degradation versus inhibition. |
Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This detailed protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a "this compound"-containing PROTAC.
1. Cell Culture and Treatment:
-
Cell Line: Select a human cancer cell line known to express the target protein (e.g., MDA-MB-231 for BRD4).
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of the "BRD4-PROTAC" (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include the following controls:
-
Vehicle control (e.g., DMSO).
-
A non-degrading inhibitor as a negative control (e.g., JQ1).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[9]
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using densitometry software.
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Dose-Response Curves: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
By following this comprehensive guide, researchers can effectively utilize Western blot analysis to confirm and quantify the degradation of target proteins by PROTACs constructed with the "this compound" linker, enabling robust evaluation and comparison of these next-generation therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Unveiling Protein Degradation: A Guide to Western Blot Analysis of "Nonylbenzene-PEG8-OH" PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Confirming Protein Degradation.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison and detailed experimental protocols for utilizing Western blot analysis to confirm protein degradation mediated by PROTACs incorporating the "Nonylbenzene-PEG8-OH" linker. This flexible polyethylene glycol (PEG)-based linker facilitates the synthesis of PROTACs by connecting a target protein ligand to an E3 ubiquitin ligase ligand, thereby inducing selective intracellular protein degradation.[1][2][3][4][5]
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI).[6][7][8] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][8] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[7] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][9]
Comparative Analysis: PROTACs vs. Traditional Inhibitors
To objectively assess the performance of a "this compound"-containing PROTAC, a direct comparison with traditional small molecule inhibitors targeting the same protein is essential. The following table outlines key parameters for comparison, with hypothetical data for a BRD4-targeting PROTAC versus the well-characterized BRD4 inhibitor, JQ1.
| Parameter | "BRD4-PROTAC" (with this compound linker) | JQ1 (BRD4 Inhibitor) | Rationale for Comparison |
| Mechanism of Action | Induces selective degradation of BRD4 protein.[9] | Competitively inhibits the binding of BRD4 to acetylated histones. | Highlights the fundamental difference between protein removal and functional inhibition. |
| Efficacy (DC50/IC50) | DC50 = 50 nM (Degradation Concentration 50) | IC50 = 100 nM (Inhibitory Concentration 50) | A lower DC50 value indicates higher potency in inducing protein degradation. |
| Maximal Effect (Dmax) | Dmax > 90% degradation | Inhibition plateaus at ~100% | Dmax quantifies the maximum extent of protein degradation achievable. |
| Duration of Action | Long-lasting effect due to protein removal. | Effect is reversible upon compound washout. | Degradation provides a more sustained pharmacological effect. |
| Selectivity | High selectivity for BRD4 over other BET family members. | Can exhibit off-target effects at higher concentrations. | The ternary complex formation can enhance selectivity. |
| Effect on Downstream Targets | Significant reduction in c-Myc protein levels.[9] | Reduction in c-Myc transcription, leading to reduced protein levels. | Confirms the functional consequence of BRD4 degradation versus inhibition. |
Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This detailed protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a "this compound"-containing PROTAC.
1. Cell Culture and Treatment:
-
Cell Line: Select a human cancer cell line known to express the target protein (e.g., MDA-MB-231 for BRD4).
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of the "BRD4-PROTAC" (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include the following controls:
-
Vehicle control (e.g., DMSO).
-
A non-degrading inhibitor as a negative control (e.g., JQ1).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[9]
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using densitometry software.
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Dose-Response Curves: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
By following this comprehensive guide, researchers can effectively utilize Western blot analysis to confirm and quantify the degradation of target proteins by PROTACs constructed with the "this compound" linker, enabling robust evaluation and comparison of these next-generation therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating "Nonylbenzene-PEG8-OH" Conjugate Formation: A Comparison of Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to molecules like nonylbenzene is a critical step in enhancing their therapeutic potential. This guide provides a comprehensive comparison of mass spectrometry techniques for validating the formation of "Nonylbenzene-PEG8-OH," a non-ionic surfactant-like molecule. We will delve into the principles, advantages, and limitations of each method, supported by experimental protocols and data, to aid in the selection of the most appropriate analytical strategy.
The Challenge of Validating PEGylation
Confirming the covalent attachment of a PEG chain to a hydrophobic moiety like nonylbenzene requires analytical techniques that can precisely determine the molecular weight of the resulting conjugate. The inherent polydispersity of many PEG reagents, although less of a concern with a defined PEG8 chain, and the potential for unreacted starting materials or side products, necessitates robust and sensitive analytical methods. Mass spectrometry stands out as a primary tool for this purpose, offering detailed information on molecular weight and structure.
Mass Spectrometry Techniques: A Head-to-Head Comparison
The two most prominent soft ionization techniques in mass spectrometry for analyzing PEGylated compounds are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). When coupled with liquid chromatography (LC), ESI-MS provides an even more powerful platform for analysis.
| Feature | MALDI-TOF MS | ESI-MS | LC-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser beam. Ions are separated based on their time-of-flight in a vacuum tube. | Analyte in solution is nebulized and ionized by a strong electric field, forming multiply charged ions. | Separates components of a mixture by chromatography before they are introduced into the ESI source for mass analysis. |
| Sample State | Solid (co-crystallized with matrix) | Liquid (solution) | Liquid (solution) |
| Ionization | Primarily singly charged ions ([M+Na]⁺, [M+K]⁺) | Multiply charged ions ([M+nH]ⁿ⁺) | Multiply charged ions ([M+nH]ⁿ⁺) |
| Molecular Weight Range | Wide, suitable for high molecular weight polymers. | Effective for a broad range of molecular weights. | Effective for a broad range of molecular weights. |
| Tolerance to Salts/Buffers | More tolerant | Less tolerant, requires clean samples. | Less tolerant, requires volatile mobile phases. |
| Quantitative Analysis | Can be challenging due to non-uniform crystal formation. | More amenable to quantitative analysis. | Excellent for quantitative analysis, especially with appropriate standards.[1] |
| Throughput | High | Moderate | Lower due to chromatographic separation time. |
| Fragmentation | Minimal, provides intact molecular weight. | Can be induced (in-source CID) for structural information. | Tandem MS (MS/MS) provides detailed structural information.[1] |
In-Depth Look at Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the molecular weight of polymers. It is particularly well-suited for analyzing the polydispersity of PEG chains. In the case of this compound, MALDI-TOF can rapidly confirm the presence of the desired conjugate by identifying its specific molecular weight. The resulting spectrum typically shows a series of peaks corresponding to the different oligomers, each separated by the mass of the ethylene glycol monomer (44 Da).
Advantages:
-
High sensitivity and speed.
-
Relatively tolerant to buffers and salts in the sample.
-
Provides a clear distribution of PEG oligomers.
-
Generates primarily singly charged ions, leading to simpler spectra.
Limitations:
-
Quantitative analysis can be challenging due to variations in matrix crystallization.
-
May not be ideal for complex mixtures without prior separation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a versatile technique that ionizes molecules directly from solution. A key feature of ESI is the formation of multiply charged ions, which allows for the analysis of high molecular weight compounds on mass spectrometers with a limited m/z range. For this compound, ESI-MS can provide a precise molecular weight measurement.
Advantages:
-
Amenable to coupling with liquid chromatography (LC) for mixture analysis.
-
Provides accurate molecular weight information.
-
Can be used for quantitative studies.[2]
Limitations:
-
Less tolerant of salts and detergents, which can suppress the signal.
-
The presence of multiple charge states can complicate spectral interpretation for highly polydisperse samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography with ESI-MS (LC-MS) is a highly effective approach for analyzing complex reaction mixtures. The LC component separates the this compound conjugate from unreacted starting materials (nonylbenzene and PEG8-OH) and any side products. The mass spectrometer then provides confident identification and quantification of each component.
Advantages:
-
Excellent for analyzing complex mixtures.
-
Provides both qualitative and quantitative information.[1]
-
High sensitivity and specificity.
Limitations:
-
Longer analysis time compared to direct infusion MS methods.
-
Requires careful method development for optimal separation.
Alternative Validation Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for validating the formation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation, and determination of PEGylation site.[3][4] | Provides unambiguous structural confirmation. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups of both nonylbenzene and PEG, and the formation of the ether linkage. | Rapid and non-destructive.[5][6] | Provides functional group information, but not detailed structural or molecular weight data. |
Experimental Protocols
MALDI-TOF MS Protocol for this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or tetrahydrofuran) to a concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the sample solution and the matrix solution in a 1:10 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode over an appropriate m/z range to detect the expected molecular weight of the conjugate.
-
LC-MS Protocol for this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the non-polar nonylbenzene and then the more polar conjugate. A typical gradient might be 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 - 1500.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The validation of "this compound" conjugate formation is crucial for ensuring the quality and efficacy of this modified molecule. Mass spectrometry, particularly MALDI-TOF MS and ESI-MS (often coupled with LC), offers powerful tools for this purpose. The choice between these techniques depends on the specific requirements of the analysis, such as the complexity of the sample mixture, the need for quantitative data, and the desired level of structural information. For a comprehensive characterization, a multi-technique approach, potentially including NMR and FTIR, is often the most robust strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their analytical needs.
References
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating "Nonylbenzene-PEG8-OH" Conjugate Formation: A Comparison of Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to molecules like nonylbenzene is a critical step in enhancing their therapeutic potential. This guide provides a comprehensive comparison of mass spectrometry techniques for validating the formation of "Nonylbenzene-PEG8-OH," a non-ionic surfactant-like molecule. We will delve into the principles, advantages, and limitations of each method, supported by experimental protocols and data, to aid in the selection of the most appropriate analytical strategy.
The Challenge of Validating PEGylation
Confirming the covalent attachment of a PEG chain to a hydrophobic moiety like nonylbenzene requires analytical techniques that can precisely determine the molecular weight of the resulting conjugate. The inherent polydispersity of many PEG reagents, although less of a concern with a defined PEG8 chain, and the potential for unreacted starting materials or side products, necessitates robust and sensitive analytical methods. Mass spectrometry stands out as a primary tool for this purpose, offering detailed information on molecular weight and structure.
Mass Spectrometry Techniques: A Head-to-Head Comparison
The two most prominent soft ionization techniques in mass spectrometry for analyzing PEGylated compounds are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). When coupled with liquid chromatography (LC), ESI-MS provides an even more powerful platform for analysis.
| Feature | MALDI-TOF MS | ESI-MS | LC-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser beam. Ions are separated based on their time-of-flight in a vacuum tube. | Analyte in solution is nebulized and ionized by a strong electric field, forming multiply charged ions. | Separates components of a mixture by chromatography before they are introduced into the ESI source for mass analysis. |
| Sample State | Solid (co-crystallized with matrix) | Liquid (solution) | Liquid (solution) |
| Ionization | Primarily singly charged ions ([M+Na]⁺, [M+K]⁺) | Multiply charged ions ([M+nH]ⁿ⁺) | Multiply charged ions ([M+nH]ⁿ⁺) |
| Molecular Weight Range | Wide, suitable for high molecular weight polymers. | Effective for a broad range of molecular weights. | Effective for a broad range of molecular weights. |
| Tolerance to Salts/Buffers | More tolerant | Less tolerant, requires clean samples. | Less tolerant, requires volatile mobile phases. |
| Quantitative Analysis | Can be challenging due to non-uniform crystal formation. | More amenable to quantitative analysis. | Excellent for quantitative analysis, especially with appropriate standards.[1] |
| Throughput | High | Moderate | Lower due to chromatographic separation time. |
| Fragmentation | Minimal, provides intact molecular weight. | Can be induced (in-source CID) for structural information. | Tandem MS (MS/MS) provides detailed structural information.[1] |
In-Depth Look at Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the molecular weight of polymers. It is particularly well-suited for analyzing the polydispersity of PEG chains. In the case of this compound, MALDI-TOF can rapidly confirm the presence of the desired conjugate by identifying its specific molecular weight. The resulting spectrum typically shows a series of peaks corresponding to the different oligomers, each separated by the mass of the ethylene glycol monomer (44 Da).
Advantages:
-
High sensitivity and speed.
-
Relatively tolerant to buffers and salts in the sample.
-
Provides a clear distribution of PEG oligomers.
-
Generates primarily singly charged ions, leading to simpler spectra.
Limitations:
-
Quantitative analysis can be challenging due to variations in matrix crystallization.
-
May not be ideal for complex mixtures without prior separation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a versatile technique that ionizes molecules directly from solution. A key feature of ESI is the formation of multiply charged ions, which allows for the analysis of high molecular weight compounds on mass spectrometers with a limited m/z range. For this compound, ESI-MS can provide a precise molecular weight measurement.
Advantages:
-
Amenable to coupling with liquid chromatography (LC) for mixture analysis.
-
Provides accurate molecular weight information.
-
Can be used for quantitative studies.[2]
Limitations:
-
Less tolerant of salts and detergents, which can suppress the signal.
-
The presence of multiple charge states can complicate spectral interpretation for highly polydisperse samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography with ESI-MS (LC-MS) is a highly effective approach for analyzing complex reaction mixtures. The LC component separates the this compound conjugate from unreacted starting materials (nonylbenzene and PEG8-OH) and any side products. The mass spectrometer then provides confident identification and quantification of each component.
Advantages:
-
Excellent for analyzing complex mixtures.
-
Provides both qualitative and quantitative information.[1]
-
High sensitivity and specificity.
Limitations:
-
Longer analysis time compared to direct infusion MS methods.
-
Requires careful method development for optimal separation.
Alternative Validation Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for validating the formation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation, and determination of PEGylation site.[3][4] | Provides unambiguous structural confirmation. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups of both nonylbenzene and PEG, and the formation of the ether linkage. | Rapid and non-destructive.[5][6] | Provides functional group information, but not detailed structural or molecular weight data. |
Experimental Protocols
MALDI-TOF MS Protocol for this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or tetrahydrofuran) to a concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the sample solution and the matrix solution in a 1:10 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode over an appropriate m/z range to detect the expected molecular weight of the conjugate.
-
LC-MS Protocol for this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the non-polar nonylbenzene and then the more polar conjugate. A typical gradient might be 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 - 1500.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The validation of "this compound" conjugate formation is crucial for ensuring the quality and efficacy of this modified molecule. Mass spectrometry, particularly MALDI-TOF MS and ESI-MS (often coupled with LC), offers powerful tools for this purpose. The choice between these techniques depends on the specific requirements of the analysis, such as the complexity of the sample mixture, the need for quantitative data, and the desired level of structural information. For a comprehensive characterization, a multi-technique approach, potentially including NMR and FTIR, is often the most robust strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their analytical needs.
References
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of "Nonylbenzene-PEG8-OH" in different cell lines
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. At the heart of every PROTAC lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a PROTAC's success. This guide provides a comparative analysis of linker efficacy, with a focus on the widely used polyethylene glycol (PEG) linkers, exemplified by structures like "Nonylbenzene-PEG8-OH".
The fundamental role of a PROTAC is to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The linker connecting the POI-binding and E3 ligase-binding moieties dictates the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency of protein degradation.
The Influence of Linker Composition and Length
Linkers are broadly categorized into flexible types, such as PEG and alkyl chains, and more rigid structures. PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2][3] The length of the PEG chain is a crucial parameter that requires careful optimization for each specific target and E3 ligase pair.[4]
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an unproductive ternary complex geometry, resulting in inefficient ubiquitination.[4]
Comparative Efficacy of PROTACs with Varying Linker Lengths
The optimal linker length is highly dependent on the specific biological context. The following table summarizes experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50/IC50) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | MCF7 | [5][6] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | Most Potent (IC50 similar to Tamoxifen) | MCF7 | [5][7] |
| Cereblon (CRBN) | self-directed (homo-PROTAC) | PEG | 8 | Optimal Degradation | Not Specified | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No Apparent Activity | Not Specified | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | > 12 | Robust Degradation | Not Specified | [6] |
Note: DC50 is the concentration required to degrade 50% of the target protein, and IC50 is the concentration required to inhibit 50% of a biological function. Lower values indicate higher potency.
The data clearly demonstrates that a "one-size-fits-all" approach to linker design is not viable. For ERα degradation, a 16-atom PEG linker was found to be superior to a 12-atom linker.[5][6] In contrast, for the degradation of CRBN by a homo-PROTAC, a shorter 8-atom PEG linker was optimal.[6] Furthermore, studies on TBK1-targeting PROTACs showed that a minimum linker length of 12 atoms was required to observe any degradation activity.[6]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key concepts.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate the desired cell line (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Cell Viability Assay (MTS Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC as described above.
-
MTS Reagent Addition: After the treatment period, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into a formazan product that is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The linker is a critical component in the design of effective PROTACs. While "this compound" represents a class of flexible PEG linkers that are widely used, the optimal linker length and composition are highly target-dependent. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths and compositions, is crucial for identifying potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of PROTAC efficacy in different cell lines, enabling researchers to make data-driven decisions in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
Comparing the efficacy of "Nonylbenzene-PEG8-OH" in different cell lines
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. At the heart of every PROTAC lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a PROTAC's success. This guide provides a comparative analysis of linker efficacy, with a focus on the widely used polyethylene glycol (PEG) linkers, exemplified by structures like "Nonylbenzene-PEG8-OH".
The fundamental role of a PROTAC is to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The linker connecting the POI-binding and E3 ligase-binding moieties dictates the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency of protein degradation.
The Influence of Linker Composition and Length
Linkers are broadly categorized into flexible types, such as PEG and alkyl chains, and more rigid structures. PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2][3] The length of the PEG chain is a crucial parameter that requires careful optimization for each specific target and E3 ligase pair.[4]
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an unproductive ternary complex geometry, resulting in inefficient ubiquitination.[4]
Comparative Efficacy of PROTACs with Varying Linker Lengths
The optimal linker length is highly dependent on the specific biological context. The following table summarizes experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50/IC50) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | MCF7 | [5][6] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | Most Potent (IC50 similar to Tamoxifen) | MCF7 | [5][7] |
| Cereblon (CRBN) | self-directed (homo-PROTAC) | PEG | 8 | Optimal Degradation | Not Specified | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No Apparent Activity | Not Specified | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | > 12 | Robust Degradation | Not Specified | [6] |
Note: DC50 is the concentration required to degrade 50% of the target protein, and IC50 is the concentration required to inhibit 50% of a biological function. Lower values indicate higher potency.
The data clearly demonstrates that a "one-size-fits-all" approach to linker design is not viable. For ERα degradation, a 16-atom PEG linker was found to be superior to a 12-atom linker.[5][6] In contrast, for the degradation of CRBN by a homo-PROTAC, a shorter 8-atom PEG linker was optimal.[6] Furthermore, studies on TBK1-targeting PROTACs showed that a minimum linker length of 12 atoms was required to observe any degradation activity.[6]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key concepts.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate the desired cell line (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Cell Viability Assay (MTS Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC as described above.
-
MTS Reagent Addition: After the treatment period, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into a formazan product that is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The linker is a critical component in the design of effective PROTACs. While "this compound" represents a class of flexible PEG linkers that are widely used, the optimal linker length and composition are highly target-dependent. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths and compositions, is crucial for identifying potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of PROTAC efficacy in different cell lines, enabling researchers to make data-driven decisions in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Nonylbenzene-PEG8-OH and Competing Commercial Linkers in Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), profoundly influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of the amphiphilic linker "Nonylbenzene-PEG8-OH" with other commercially available linker classes, supported by a review of experimental findings and detailed methodologies for their evaluation.
Structural and Functional Analysis of this compound
This compound is a heterobifunctional linker characterized by three key structural elements: a hydrophobic nonylbenzene tail, a hydrophilic polyethylene glycol (PEG) spacer of eight units, and a terminal hydroxyl group for conjugation. This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—suggests a unique set of properties that can be advantageous in specific drug development contexts. The PEG component is known to enhance aqueous solubility and can improve the pharmacokinetic profile of a drug conjugate, while the hydrophobic nonylbenzene moiety may facilitate membrane traversal or specific interactions within the cellular environment.[1][2][3][4]
Head-to-Head Comparison of Linker Classes
The selection of a linker is a strategic decision based on the specific payload, target, and desired therapeutic outcome. Below is a comparative analysis of this compound, representing amphiphilic linkers, against other prevalent commercial linker types.
| Linker Class | Representative Structure/Example | Key Structural Features | Hydrophilicity | Cleavability | Key Advantages | Potential Disadvantages |
| Amphiphilic PEG | This compound | Hydrophobic alkyl/aryl group + hydrophilic PEG chain | Moderate | Non-cleavable (as is) | Balances solubility and cell permeability; may enhance ternary complex formation in PROTACs.[1][2][3] | Complex structure-activity relationship; potential for non-specific hydrophobic interactions. |
| Hydrophilic PEG | m-dPEGx-acid/amine | Linear or branched PEG chains | High | Non-cleavable | Excellent for improving solubility, reducing aggregation, and extending circulation half-life.[5][6][7][8] | May not be optimal for intracellular delivery of certain payloads. |
| Cleavable Peptide | MC-Val-Cit-PAB | Dipeptide sequence (e.g., Val-Cit) sensitive to lysosomal proteases (e.g., Cathepsin B). | Low to Moderate | Enzymatically Cleavable | Enables targeted payload release within the cancer cell, potentially reducing systemic toxicity.[9][10] | Stability in rodent plasma can be a concern for some peptide sequences; bystander effect may increase off-target toxicity.[11] |
| Non-Cleavable | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Stable thioether or amide bond formed during conjugation. | Low | Non-cleavable | High plasma stability, minimizing premature drug release and off-target toxicity.[12] | Payload is released with an amino acid attached, which must remain active; generally lacks a bystander effect.[12] |
Comparative Performance Insights from Experimental Data
While direct head-to-head experimental data for this compound is not extensively published, the performance of different linker classes has been widely investigated. The following table summarizes these general findings.
| Performance Metric | Amphiphilic PEG (e.g., this compound) | Purely Hydrophilic PEG | Cleavable Peptide (e.g., Val-Cit) | Non-Cleavable (e.g., SMCC) |
| Solubility & Aggregation | Moderate improvement; hydrophobic part may still pose challenges. | Significant improvement; highly effective at preventing aggregation, allowing for higher Drug-to-Antibody Ratios (DAR).[5][8] | Can contribute to hydrophobicity and aggregation, especially with hydrophobic payloads. | Can increase hydrophobicity and risk of aggregation. |
| Plasma Stability | Expected to be high due to the stable ether and carbon-carbon bonds. | Generally high stability. | Variable; some peptide linkers show susceptibility to cleavage in rodent plasma.[11] | Very high stability in plasma.[11] |
| Cell Permeability | Potentially enhanced due to the hydrophobic moiety aiding in membrane transit.[1][4] | Generally lower for the linker itself, but can improve overall conjugate uptake. | Dependent on the overall conjugate properties. | Dependent on the overall conjugate properties. |
| In Vivo Efficacy | Highly dependent on the specific PROTAC or ADC design. | Can lead to improved pharmacokinetics and tumor accumulation, enhancing efficacy.[6][13] | Widely validated in approved ADCs, demonstrating high efficacy.[14] | Proven efficacy in approved ADCs. |
| Off-Target Toxicity | Potential for non-specific binding due to hydrophobicity. | Generally low, as PEG is considered biocompatible and non-immunogenic.[7] | Can be higher if premature cleavage occurs or due to the bystander effect. | Generally lower due to high plasma stability. |
Experimental Protocols
Protocol 1: General Synthesis of an ADC with a PEG-based Linker
This protocol outlines a typical lysine-based conjugation.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Linker-Payload Activation (if starting with a carboxyl group):
-
If the PEG linker has a terminal carboxylic acid, it must be activated to an amine-reactive ester (e.g., N-hydroxysuccinimide (NHS) ester).
-
Dissolve the linker-payload construct and NHS in an anhydrous organic solvent like DMF or DMSO at a 1:1.2 molar ratio.
-
Add a coupling agent such as DCC or EDC at a 1:1.1 molar ratio relative to the linker.
-
Allow the reaction to proceed for 4-6 hours at room temperature.[15]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated linker-payload (e.g., PEG-NHS ester) to the prepared antibody solution.[15]
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Aggregation: Assess the percentage of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).[16][17]
-
Purity and Identity: Confirm the identity and purity of the ADC using SDS-PAGE and Mass Spectrometry.
-
Protocol 2: Assessment of ADC Stability and Aggregation
-
Plasma Stability Assay:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma from relevant species (human, mouse, rat) at 37°C.[16][18]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[16]
-
Analyze the samples for the amount of intact ADC (e.g., via ELISA) and the concentration of released free payload (e.g., via LC-MS/MS).[10]
-
-
Thermal Stress Study:
-
Incubate the ADC in its formulation buffer at an elevated temperature (e.g., 40°C) for a set period.
-
Monitor for aggregation at different time points using SEC and Dynamic Light Scattering (DLS).[19]
-
Assess changes in the secondary and tertiary structure using Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC).[19]
-
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation
-
Cell Culture:
-
Plate the target cancer cell line at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC (and relevant controls, such as a non-E3 ligase binding version).
-
Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Level Analysis:
-
Lyse the cells and collect the protein extracts.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
Analyze the level of the target protein by Western Blot or In-Cell Western.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blots.
-
Calculate the percentage of target protein remaining relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the target protein is degraded).
-
Visualizations
Caption: Mechanism of action for a PROTAC, highlighting the linker's role in forming a ternary complex.
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
Caption: Logical relationships between linker properties and their impact on drug conjugate performance.
Conclusion
The choice of a linker is a multifaceted decision that requires careful consideration of the payload's properties, the biological target, and the desired therapeutic outcome. While purely hydrophilic PEG linkers are excellent for overcoming solubility and aggregation issues, and cleavable linkers like Val-Cit provide a validated mechanism for intracellular drug release, the amphiphilic nature of This compound presents an interesting alternative. Its design principle suggests a balance between enhancing solubility via the PEG8 component and potentially improving cell membrane interaction through its hydrophobic nonylbenzene tail. This could be particularly relevant for PROTACs, where the linker's structure is paramount for achieving a productive ternary complex. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel linkers to determine their suitability for a given therapeutic application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Head-to-Head Comparison: Nonylbenzene-PEG8-OH and Competing Commercial Linkers in Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), profoundly influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of the amphiphilic linker "Nonylbenzene-PEG8-OH" with other commercially available linker classes, supported by a review of experimental findings and detailed methodologies for their evaluation.
Structural and Functional Analysis of this compound
This compound is a heterobifunctional linker characterized by three key structural elements: a hydrophobic nonylbenzene tail, a hydrophilic polyethylene glycol (PEG) spacer of eight units, and a terminal hydroxyl group for conjugation. This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—suggests a unique set of properties that can be advantageous in specific drug development contexts. The PEG component is known to enhance aqueous solubility and can improve the pharmacokinetic profile of a drug conjugate, while the hydrophobic nonylbenzene moiety may facilitate membrane traversal or specific interactions within the cellular environment.[1][2][3][4]
Head-to-Head Comparison of Linker Classes
The selection of a linker is a strategic decision based on the specific payload, target, and desired therapeutic outcome. Below is a comparative analysis of this compound, representing amphiphilic linkers, against other prevalent commercial linker types.
| Linker Class | Representative Structure/Example | Key Structural Features | Hydrophilicity | Cleavability | Key Advantages | Potential Disadvantages |
| Amphiphilic PEG | This compound | Hydrophobic alkyl/aryl group + hydrophilic PEG chain | Moderate | Non-cleavable (as is) | Balances solubility and cell permeability; may enhance ternary complex formation in PROTACs.[1][2][3] | Complex structure-activity relationship; potential for non-specific hydrophobic interactions. |
| Hydrophilic PEG | m-dPEGx-acid/amine | Linear or branched PEG chains | High | Non-cleavable | Excellent for improving solubility, reducing aggregation, and extending circulation half-life.[5][6][7][8] | May not be optimal for intracellular delivery of certain payloads. |
| Cleavable Peptide | MC-Val-Cit-PAB | Dipeptide sequence (e.g., Val-Cit) sensitive to lysosomal proteases (e.g., Cathepsin B). | Low to Moderate | Enzymatically Cleavable | Enables targeted payload release within the cancer cell, potentially reducing systemic toxicity.[9][10] | Stability in rodent plasma can be a concern for some peptide sequences; bystander effect may increase off-target toxicity.[11] |
| Non-Cleavable | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Stable thioether or amide bond formed during conjugation. | Low | Non-cleavable | High plasma stability, minimizing premature drug release and off-target toxicity.[12] | Payload is released with an amino acid attached, which must remain active; generally lacks a bystander effect.[12] |
Comparative Performance Insights from Experimental Data
While direct head-to-head experimental data for this compound is not extensively published, the performance of different linker classes has been widely investigated. The following table summarizes these general findings.
| Performance Metric | Amphiphilic PEG (e.g., this compound) | Purely Hydrophilic PEG | Cleavable Peptide (e.g., Val-Cit) | Non-Cleavable (e.g., SMCC) |
| Solubility & Aggregation | Moderate improvement; hydrophobic part may still pose challenges. | Significant improvement; highly effective at preventing aggregation, allowing for higher Drug-to-Antibody Ratios (DAR).[5][8] | Can contribute to hydrophobicity and aggregation, especially with hydrophobic payloads. | Can increase hydrophobicity and risk of aggregation. |
| Plasma Stability | Expected to be high due to the stable ether and carbon-carbon bonds. | Generally high stability. | Variable; some peptide linkers show susceptibility to cleavage in rodent plasma.[11] | Very high stability in plasma.[11] |
| Cell Permeability | Potentially enhanced due to the hydrophobic moiety aiding in membrane transit.[1][4] | Generally lower for the linker itself, but can improve overall conjugate uptake. | Dependent on the overall conjugate properties. | Dependent on the overall conjugate properties. |
| In Vivo Efficacy | Highly dependent on the specific PROTAC or ADC design. | Can lead to improved pharmacokinetics and tumor accumulation, enhancing efficacy.[6][13] | Widely validated in approved ADCs, demonstrating high efficacy.[14] | Proven efficacy in approved ADCs. |
| Off-Target Toxicity | Potential for non-specific binding due to hydrophobicity. | Generally low, as PEG is considered biocompatible and non-immunogenic.[7] | Can be higher if premature cleavage occurs or due to the bystander effect. | Generally lower due to high plasma stability. |
Experimental Protocols
Protocol 1: General Synthesis of an ADC with a PEG-based Linker
This protocol outlines a typical lysine-based conjugation.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Linker-Payload Activation (if starting with a carboxyl group):
-
If the PEG linker has a terminal carboxylic acid, it must be activated to an amine-reactive ester (e.g., N-hydroxysuccinimide (NHS) ester).
-
Dissolve the linker-payload construct and NHS in an anhydrous organic solvent like DMF or DMSO at a 1:1.2 molar ratio.
-
Add a coupling agent such as DCC or EDC at a 1:1.1 molar ratio relative to the linker.
-
Allow the reaction to proceed for 4-6 hours at room temperature.[15]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated linker-payload (e.g., PEG-NHS ester) to the prepared antibody solution.[15]
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Aggregation: Assess the percentage of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).[16][17]
-
Purity and Identity: Confirm the identity and purity of the ADC using SDS-PAGE and Mass Spectrometry.
-
Protocol 2: Assessment of ADC Stability and Aggregation
-
Plasma Stability Assay:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma from relevant species (human, mouse, rat) at 37°C.[16][18]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[16]
-
Analyze the samples for the amount of intact ADC (e.g., via ELISA) and the concentration of released free payload (e.g., via LC-MS/MS).[10]
-
-
Thermal Stress Study:
-
Incubate the ADC in its formulation buffer at an elevated temperature (e.g., 40°C) for a set period.
-
Monitor for aggregation at different time points using SEC and Dynamic Light Scattering (DLS).[19]
-
Assess changes in the secondary and tertiary structure using Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC).[19]
-
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation
-
Cell Culture:
-
Plate the target cancer cell line at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC (and relevant controls, such as a non-E3 ligase binding version).
-
Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Level Analysis:
-
Lyse the cells and collect the protein extracts.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
Analyze the level of the target protein by Western Blot or In-Cell Western.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blots.
-
Calculate the percentage of target protein remaining relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the target protein is degraded).
-
Visualizations
Caption: Mechanism of action for a PROTAC, highlighting the linker's role in forming a ternary complex.
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
Caption: Logical relationships between linker properties and their impact on drug conjugate performance.
Conclusion
The choice of a linker is a multifaceted decision that requires careful consideration of the payload's properties, the biological target, and the desired therapeutic outcome. While purely hydrophilic PEG linkers are excellent for overcoming solubility and aggregation issues, and cleavable linkers like Val-Cit provide a validated mechanism for intracellular drug release, the amphiphilic nature of This compound presents an interesting alternative. Its design principle suggests a balance between enhancing solubility via the PEG8 component and potentially improving cell membrane interaction through its hydrophobic nonylbenzene tail. This could be particularly relevant for PROTACs, where the linker's structure is paramount for achieving a productive ternary complex. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel linkers to determine their suitability for a given therapeutic application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Validating the mechanism of action for "Nonylbenzene-PEG8-OH" containing PROTACs
This guide provides a comprehensive framework for validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs), with a focus on those containing linker structures like "Nonylbenzene-PEG8-OH". The principles and experimental protocols outlined here are broadly applicable for researchers, scientists, and drug development professionals working on targeted protein degradation. We will explore the key experiments required to confirm the desired mode of action and compare the performance of different PROTAC molecules.
The PROTAC Mechanism of Action: A Ternary Complex Model
PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The canonical mechanism of action involves the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
Experimental Workflow for PROTAC Validation
A systematic approach is crucial to validate that a PROTAC is functioning through the intended mechanism. The following workflow outlines the key experimental stages, from initial binding to downstream cellular effects.
Caption: A typical experimental workflow for validating the mechanism of action of a PROTAC.
Comparative Data Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters. When comparing different PROTACs, such as those with varying linkers or ligands, it is essential to present the data in a clear and standardized format.
| Parameter | PROTAC A (this compound Linker) | PROTAC B (Alternative Linker) | Description |
| Binding Affinity (KD) | |||
| POI Binding | 50 nM | 75 nM | Dissociation constant for binding to the Protein of Interest. |
| E3 Ligase Binding | 150 nM | 120 nM | Dissociation constant for binding to the E3 Ligase. |
| Ternary Complex Formation | |||
| Cooperativity (α) | 5 | 2 | A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity. |
| Cellular Degradation | |||
| DC50 | 25 nM | 100 nM | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 95% | 80% | The maximum percentage of protein degradation achieved. |
| Kinetics | |||
| t1/2 of Degradation | 2 hours | 4 hours | Time required to reach half-maximal degradation. |
Key Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for essential experiments in PROTAC validation.
4.1. Ternary Complex Formation Assay (TR-FRET)
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A fluorescent donor (e.g., on the E3 ligase) and an acceptor (e.g., on the POI) will generate a signal only when brought close together by the PROTAC.
-
Protocol:
-
Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Label the POI and E3 ligase with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores.
-
In a microplate, serially dilute the PROTAC.
-
Add a constant concentration of the labeled POI and E3 ligase to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
-
4.2. In-Cell Western Blot for Protein Degradation
-
Objective: To quantify the degradation of the target protein in a cellular context.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific to the POI. A housekeeping protein (e.g., GAPDH, β-actin) should be probed simultaneously as a loading control.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the signal intensity for the POI and normalize it to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
4.3. Proteasome Dependence Assay
-
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
-
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat both the pre-treated and non-pre-treated cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50).
-
After the desired treatment duration, lyse the cells and perform a Western blot or In-Cell Western to assess the levels of the POI.
-
Expected Outcome: The degradation of the POI by the PROTAC should be rescued in the cells pre-treated with the proteasome inhibitor.
-
Downstream Signaling Pathway Analysis
Degrading a target protein is expected to impact its associated signaling pathways. Validating these downstream effects provides further evidence of the PROTAC's mechanism of action and its potential therapeutic benefit. For example, if the POI is a kinase involved in a cancer-related pathway, its degradation should lead to a reduction in the phosphorylation of its downstream substrates.
Caption: An example of how a PROTAC can modulate a signaling pathway by degrading a target kinase.
By following this comprehensive validation framework, researchers can build a robust data package to support the mechanism of action of their PROTAC molecules, enabling confident decision-making in drug discovery and development programs.
Validating the mechanism of action for "Nonylbenzene-PEG8-OH" containing PROTACs
This guide provides a comprehensive framework for validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs), with a focus on those containing linker structures like "Nonylbenzene-PEG8-OH". The principles and experimental protocols outlined here are broadly applicable for researchers, scientists, and drug development professionals working on targeted protein degradation. We will explore the key experiments required to confirm the desired mode of action and compare the performance of different PROTAC molecules.
The PROTAC Mechanism of Action: A Ternary Complex Model
PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The canonical mechanism of action involves the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
Experimental Workflow for PROTAC Validation
A systematic approach is crucial to validate that a PROTAC is functioning through the intended mechanism. The following workflow outlines the key experimental stages, from initial binding to downstream cellular effects.
Caption: A typical experimental workflow for validating the mechanism of action of a PROTAC.
Comparative Data Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters. When comparing different PROTACs, such as those with varying linkers or ligands, it is essential to present the data in a clear and standardized format.
| Parameter | PROTAC A (this compound Linker) | PROTAC B (Alternative Linker) | Description |
| Binding Affinity (KD) | |||
| POI Binding | 50 nM | 75 nM | Dissociation constant for binding to the Protein of Interest. |
| E3 Ligase Binding | 150 nM | 120 nM | Dissociation constant for binding to the E3 Ligase. |
| Ternary Complex Formation | |||
| Cooperativity (α) | 5 | 2 | A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity. |
| Cellular Degradation | |||
| DC50 | 25 nM | 100 nM | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 95% | 80% | The maximum percentage of protein degradation achieved. |
| Kinetics | |||
| t1/2 of Degradation | 2 hours | 4 hours | Time required to reach half-maximal degradation. |
Key Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for essential experiments in PROTAC validation.
4.1. Ternary Complex Formation Assay (TR-FRET)
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A fluorescent donor (e.g., on the E3 ligase) and an acceptor (e.g., on the POI) will generate a signal only when brought close together by the PROTAC.
-
Protocol:
-
Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Label the POI and E3 ligase with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores.
-
In a microplate, serially dilute the PROTAC.
-
Add a constant concentration of the labeled POI and E3 ligase to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
-
4.2. In-Cell Western Blot for Protein Degradation
-
Objective: To quantify the degradation of the target protein in a cellular context.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific to the POI. A housekeeping protein (e.g., GAPDH, β-actin) should be probed simultaneously as a loading control.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the signal intensity for the POI and normalize it to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
4.3. Proteasome Dependence Assay
-
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
-
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat both the pre-treated and non-pre-treated cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50).
-
After the desired treatment duration, lyse the cells and perform a Western blot or In-Cell Western to assess the levels of the POI.
-
Expected Outcome: The degradation of the POI by the PROTAC should be rescued in the cells pre-treated with the proteasome inhibitor.
-
Downstream Signaling Pathway Analysis
Degrading a target protein is expected to impact its associated signaling pathways. Validating these downstream effects provides further evidence of the PROTAC's mechanism of action and its potential therapeutic benefit. For example, if the POI is a kinase involved in a cancer-related pathway, its degradation should lead to a reduction in the phosphorylation of its downstream substrates.
Caption: An example of how a PROTAC can modulate a signaling pathway by degrading a target kinase.
By following this comprehensive validation framework, researchers can build a robust data package to support the mechanism of action of their PROTAC molecules, enabling confident decision-making in drug discovery and development programs.
Benchmarking PROTAC Linker Performance: A Comparative Analysis of PEG-based Linkers and Known Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the degrader. This guide provides a comparative analysis of the performance characteristics of PROTACs, with a focus on the influence of linker composition. We will explore the properties of polyethylene glycol (PEG)-based linkers, such as "Nonylbenzene-PEG8-OH," in the context of well-characterized PROTAC degraders with varying linker architectures.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. It influences several key parameters, including:
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination.
-
Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, permeability, and metabolic stability. Hydrophilic linkers, such as those containing PEG chains, can enhance aqueous solubility and improve pharmacokinetic profiles.
-
Degradation Efficiency: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Comparative Analysis of PROTAC Linker Types
To understand the impact of linker chemistry on PROTAC performance, we will compare the general properties of PEG-based linkers, exemplified by the "this compound" structure, with other common linker types found in well-known PROTAC degraders.
"this compound" as a Representative PEG-based Linker:
"this compound" is a chemical building block used in the synthesis of PROTACs. It provides a flexible, hydrophilic 8-unit PEG chain coupled with a lipophilic nonylbenzene group. The PEG portion is designed to enhance solubility and provide optimal spacing, while the nonylbenzene moiety can influence cell permeability and interactions with the target protein or E3 ligase.
The performance of a PROTAC incorporating such a linker is ultimately determined by the final molecular architecture. However, we can infer its potential contributions based on the known properties of PEG linkers.
Performance Data of Known PROTAC Degraders
The following table summarizes the performance of several well-characterized PROTAC degraders with different linker types. This data provides a benchmark for evaluating the potential efficacy of new PROTAC designs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Reference Cell Line |
| MZ1 | BRD4 | VHL | PEG-based | 8 nM | >95% | H661 |
| ARV-110 | Androgen Receptor (AR) | Cereblon | Short, rigid piperidine-piperazine | < 1 nM | >90% | VCaP |
| dBET1 | BRD4 | Cereblon | PEG-based | 430 nM | Not specified | Breast cancer cells |
| HDAC6 Degrader 8 | HDAC6 | Cereblon | PEG-based | 5.81 nM | 94% | MM.1S |
| HDAC6 Degrader 9 | HDAC6 | Cereblon | PEG-based | 5.01 nM | 94% | MM.1S |
Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to characterize PROTAC performance.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[1][2][3]
1. Cell Culture and Treatment:
- Seed a suitable cell line in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the PROTAC concentrations for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice and then centrifuge to collect the protein lysate (supernatant).
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[1]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
References
Benchmarking PROTAC Linker Performance: A Comparative Analysis of PEG-based Linkers and Known Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the degrader. This guide provides a comparative analysis of the performance characteristics of PROTACs, with a focus on the influence of linker composition. We will explore the properties of polyethylene glycol (PEG)-based linkers, such as "Nonylbenzene-PEG8-OH," in the context of well-characterized PROTAC degraders with varying linker architectures.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. It influences several key parameters, including:
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination.
-
Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, permeability, and metabolic stability. Hydrophilic linkers, such as those containing PEG chains, can enhance aqueous solubility and improve pharmacokinetic profiles.
-
Degradation Efficiency: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Comparative Analysis of PROTAC Linker Types
To understand the impact of linker chemistry on PROTAC performance, we will compare the general properties of PEG-based linkers, exemplified by the "this compound" structure, with other common linker types found in well-known PROTAC degraders.
"this compound" as a Representative PEG-based Linker:
"this compound" is a chemical building block used in the synthesis of PROTACs. It provides a flexible, hydrophilic 8-unit PEG chain coupled with a lipophilic nonylbenzene group. The PEG portion is designed to enhance solubility and provide optimal spacing, while the nonylbenzene moiety can influence cell permeability and interactions with the target protein or E3 ligase.
The performance of a PROTAC incorporating such a linker is ultimately determined by the final molecular architecture. However, we can infer its potential contributions based on the known properties of PEG linkers.
Performance Data of Known PROTAC Degraders
The following table summarizes the performance of several well-characterized PROTAC degraders with different linker types. This data provides a benchmark for evaluating the potential efficacy of new PROTAC designs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Reference Cell Line |
| MZ1 | BRD4 | VHL | PEG-based | 8 nM | >95% | H661 |
| ARV-110 | Androgen Receptor (AR) | Cereblon | Short, rigid piperidine-piperazine | < 1 nM | >90% | VCaP |
| dBET1 | BRD4 | Cereblon | PEG-based | 430 nM | Not specified | Breast cancer cells |
| HDAC6 Degrader 8 | HDAC6 | Cereblon | PEG-based | 5.81 nM | 94% | MM.1S |
| HDAC6 Degrader 9 | HDAC6 | Cereblon | PEG-based | 5.01 nM | 94% | MM.1S |
Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to characterize PROTAC performance.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[1][2][3]
1. Cell Culture and Treatment:
- Seed a suitable cell line in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the PROTAC concentrations for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice and then centrifuge to collect the protein lysate (supernatant).
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[1]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
